N-Propylbenzamide
Description
Structure
3D Structure
Properties
IUPAC Name |
N-propylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO/c1-2-8-11-10(12)9-6-4-3-5-7-9/h3-7H,2,8H2,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYZWXBMTHNHXML-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60147142 | |
| Record name | Benzamide, N-propyl- | |
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Molecular Weight |
163.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10546-70-0 | |
| Record name | N-Propylbenzamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=10546-70-0 | |
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| Record name | N-Propylbenzamide | |
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| Record name | N-Propylbenzamide | |
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| Record name | Benzamide, N-propyl- | |
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| Record name | N-PROPYLBENZAMIDE | |
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| Record name | N-Propylbenzamide | |
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Foundational & Exploratory
N-Propylbenzamide synthesis starting materials and reaction conditions
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthetic routes for N-propylbenzamide, a valuable intermediate in pharmaceutical and organic synthesis.[1] The document details the key starting materials, reaction conditions, and experimental protocols. Quantitative data is summarized for comparative analysis, and logical relationships between synthetic pathways are visualized.
Core Synthetic Pathways
This compound is a benzamide (B126) derivative characterized by a propyl group attached to the nitrogen atom of the amide functionality.[1][2] Its synthesis can be broadly categorized into three main approaches, each utilizing different starting materials and reaction conditions. These pathways are:
-
Direct Amidation of Benzoic Acid: This common method involves the reaction of benzoic acid with propylamine (B44156).[1] Due to the acid-base reaction between the carboxylic acid and the amine, which forms an unreactive carboxylate salt, this reaction typically requires heat or catalytic activation to drive off water and form the amide bond.[3]
-
From Benzoic Acid Esters: this compound can also be prepared by the reaction of a benzoic acid ester, such as methyl benzoate (B1203000), with propylamine.[5] This method often requires elevated temperatures to proceed.[5]
Comparative Summary of Reaction Conditions
The following table summarizes the quantitative data associated with various methods for the synthesis of this compound and related amides, providing a clear comparison of different approaches.
| Synthetic Route | Starting Material 1 | Starting Material 2 | Catalyst/Reagent | Solvent | Temperature (°C) | Reaction Time | Yield (%) | Reference |
| Direct Amidation | Benzoic Acid | Propylamine | TiCl₄ / Pyridine (B92270) | Dichloromethane (B109758) | Reflux | 12 h | Moderate to Excellent (General) | [6] |
| Direct Amidation | Benzoic Acid | Benzylamine | Boric Acid (1 mol%) | Toluene | Reflux | 20 h | 89 | |
| Acylation (Benzoylation) | Benzoyl Chloride | Propylamine | Pyridine (or other base) | Dichloromethane | Room Temperature | Not Specified | High (General) | [4] |
| From Benzoic Acid Ester | Methyl Benzoate | Methylamine (aq. solution) | None | Water | 20 - 75 | 8 - 19 h | 84 - 85 | [5] |
Detailed Experimental Protocols
The following are detailed methodologies for the key synthetic routes to this compound, based on established procedures for similar amide syntheses.
Protocol 1: Direct Amidation of Benzoic Acid using TiCl₄
This protocol is adapted from a general procedure for the direct condensation of carboxylic acids and amines mediated by titanium tetrachloride.[6]
Materials:
-
Benzoic Acid
-
Propylamine
-
Titanium Tetrachloride (TiCl₄)
-
Pyridine
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
Hydrochloric Acid (1M)
-
Saturated Sodium Bicarbonate Solution
-
Anhydrous Sodium Sulfate
-
Standard glassware for organic synthesis
Procedure:
-
To a stirred solution of benzoic acid (1.0 mmol) in anhydrous dichloromethane (10 mL) under an inert atmosphere, add pyridine (1.0 mmol).
-
Cool the mixture in an ice bath and slowly add titanium tetrachloride (1.5 mmol).
-
Allow the mixture to warm to room temperature, then add propylamine (1.0 mmol).
-
Heat the reaction mixture to reflux (approximately 40°C) and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and quench by the slow addition of 1M hydrochloric acid.
-
Separate the organic layer, and wash it sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
-
Purify the crude product by column chromatography or recrystallization as needed.
Protocol 2: Acylation of Propylamine with Benzoyl Chloride (Schotten-Baumann Conditions)
This protocol follows the general principles of the Schotten-Baumann reaction for the acylation of amines.[7]
Materials:
-
Propylamine
-
Benzoyl Chloride
-
Sodium Hydroxide (B78521) (10% aqueous solution)
-
Dichloromethane (or Diethyl Ether)
-
Standard glassware for organic synthesis
Procedure:
-
In a flask, dissolve propylamine (1.0 mmol) in dichloromethane (10 mL).
-
Add a 10% aqueous solution of sodium hydroxide (5 mL).
-
Cool the biphasic mixture in an ice bath and stir vigorously.
-
Slowly add benzoyl chloride (1.1 mmol) to the mixture.
-
Continue stirring vigorously at room temperature for 15-30 minutes. Monitor the reaction by TLC.
-
After the reaction is complete, separate the organic layer.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent by rotary evaporation to obtain this compound.
-
The product can be further purified by recrystallization if necessary.
Protocol 3: Synthesis from Methyl Benzoate
This protocol is based on a patented procedure for the preparation of N-alkyl-benzamides from benzoic acid esters.[5]
Materials:
-
Methyl Benzoate
-
Propylamine (aqueous solution, e.g., 30-40%)
-
Water
-
Standard glassware for organic synthesis
Procedure:
-
In a reaction vessel, combine methyl benzoate (1.0 mol) and an aqueous solution of propylamine (1.2-1.8 mol).
-
Stir the mixture at a temperature between 40°C and 75°C. The initial emulsion will gradually become a clear solution.
-
The reaction progress can be monitored by gas chromatography (GC) or TLC.
-
Once the reaction is complete, add water to the mixture to bring the total water content to 50-80% by weight.
-
Distill off the excess propylamine and the methanol (B129727) formed during the reaction.
-
Upon cooling, this compound will crystallize from the aqueous solution.
-
Collect the crystals by filtration, wash with cold water, and dry to obtain the final product.
Synthetic Pathways Visualization
The logical relationship between the different starting materials and the final product, this compound, is illustrated in the following diagram.
Caption: Synthetic routes to this compound.
Experimental Workflow Visualization
The following diagram illustrates a generalized workflow for the synthesis, workup, and purification of this compound.
Caption: General laboratory workflow for synthesis.
References
- 1. Buy this compound | 10546-70-0 [smolecule.com]
- 2. N-PROPYL BENZAMIDE | 10546-70-0 [chemicalbook.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. objectstorage.ap-mumbai-1.oraclecloud.com [objectstorage.ap-mumbai-1.oraclecloud.com]
- 5. DE3939059C2 - Process for the preparation of N-alkyl-benzamides - Google Patents [patents.google.com]
- 6. Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. m.youtube.com [m.youtube.com]
Spectroscopic Analysis of N-Propylbenzamide: A Technical Guide
Introduction
N-Propylbenzamide is a chemical compound belonging to the class of secondary amides. As a derivative of benzamide, its structural elucidation and characterization are crucial for its application in various fields, including chemical synthesis and drug development. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools for confirming the molecular structure and purity of this compound. This technical guide provides a comprehensive overview of the spectroscopic data and the experimental protocols for its analysis, tailored for researchers, scientists, and professionals in drug development.
Molecular Structure
-
Chemical Name: this compound
-
Molecular Weight: 163.22 g/mol [2]
-
Structure:
Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for this compound.
Table 1: ¹H NMR Data (CDCl₃, 500 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Assignment |
| 7.36-7.37 | Multiplet | 3H | - | Aromatic (meta, para-H) |
| 7.28-7.30 | Multiplet | 2H | - | Aromatic (ortho-H) |
| 6.32 | Singlet | 1H | - | N-H (Amide) |
| 3.43 | Triplet | 2H | 7.4 | -CH₂- (adjacent to NH) |
| 1.72 | Quartet | 2H | 7.4 | -CH₂- (middle) |
| 0.94 | Triplet | 3H | 7.4 | -CH₃ |
Table 2: Predicted ¹³C NMR Data (CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~168 | C=O (Amide Carbonyl) |
| ~135 | Aromatic (Quaternary C) |
| ~131 | Aromatic (para-C) |
| ~128 | Aromatic (meta-C) |
| ~127 | Aromatic (ortho-C) |
| ~42 | -CH₂- (adjacent to NH) |
| ~23 | -CH₂- (middle) |
| ~11 | -CH₃ |
Table 3: IR Spectroscopy Data
| Frequency (cm⁻¹) | Intensity | Assignment |
| ~3300 | Medium, Broad | N-H Stretch (Secondary Amide) |
| 3060-3030 | Medium | Aromatic C-H Stretch |
| 2960-2870 | Medium | Aliphatic C-H Stretch |
| ~1640 | Strong | C=O Stretch (Amide I Band) |
| ~1540 | Strong | N-H Bend (Amide II Band) |
Table 4: Mass Spectrometry (Electron Ionization - EI) Data
| m/z | Relative Intensity | Assignment |
| 163 | Moderate | [M]⁺ (Molecular Ion)[2] |
| 105 | High (Base Peak) | [C₆H₅CO]⁺ (Benzoyl cation)[2] |
| 77 | High | [C₆H₅]⁺ (Phenyl cation)[2] |
Experimental Protocols
Detailed methodologies for the spectroscopic analysis of this compound are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation:
-
Accurately weigh 5-10 mg of purified this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃).
-
Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm).
-
Transfer the solution into a clean, dry 5 mm NMR tube.
-
-
Instrumentation and Data Acquisition:
-
The NMR spectra should be acquired on a spectrometer operating at a proton frequency of 400 MHz or higher to ensure adequate signal dispersion.
-
¹H NMR: Acquire the spectrum using a standard pulse sequence. Typical parameters include a spectral width of 10-12 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.
-
¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A wider spectral width (e.g., 0-200 ppm) is necessary. A larger number of scans and a longer relaxation delay may be required due to the lower natural abundance and sensitivity of the ¹³C nucleus.
-
Infrared (IR) Spectroscopy
-
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Place a small amount of solid this compound directly onto the ATR crystal.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
-
-
Instrumentation and Data Acquisition:
-
Record a background spectrum of the clean, empty ATR crystal. This will be automatically subtracted from the sample spectrum.
-
Acquire the sample spectrum over the mid-IR range, typically from 4000 to 400 cm⁻¹.
-
To improve the signal-to-noise ratio, co-add multiple scans (e.g., 16 or 32).
-
Mass Spectrometry (MS)
-
Sample Preparation:
-
Prepare a dilute solution of this compound in a volatile organic solvent such as methanol (B129727) or acetonitrile. The concentration should be in the range of 1-10 µg/mL.
-
-
Instrumentation and Data Acquisition (Electron Ionization - EI):
-
Introduce the sample into the mass spectrometer, often via a direct insertion probe or through a gas chromatograph (GC-MS).
-
In the ion source, the sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.
-
The resulting ions are accelerated and separated based on their mass-to-charge (m/z) ratio by a mass analyzer (e.g., quadrupole or time-of-flight).
-
A detector records the abundance of each ion, generating the mass spectrum.
-
Workflow and Data Integration
The structural elucidation of this compound is a systematic process that involves the integration of data from multiple spectroscopic techniques. The following diagrams illustrate the general workflow and the logical relationships in this process.
References
A Technical Guide to the Solubility of N-Propylbenzamide in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the solubility of N-Propylbenzamide in various organic solvents. Due to a lack of specific quantitative data for this compound in publicly available literature, this document presents detailed solubility data for the parent compound, benzamide (B126), as a foundational reference. The influence of the N-propyl group on solubility is discussed in relation to the provided data. Furthermore, this guide details established experimental protocols for determining the solubility of this compound, offering a practical framework for researchers. A logical workflow for solubility determination and application is also presented.
Introduction to this compound and its Solubility
This compound (C₁₀H₁₃NO) is a member of the benzamide class of organic compounds, characterized by a benzoyl group attached to a propyl amine.[1] As with any compound under investigation for pharmaceutical or chemical applications, understanding its solubility in a range of organic solvents is of paramount importance. Solubility data is critical for various stages of development, including:
-
Process Chemistry: Solvent selection for synthesis, purification, and crystallization.
-
Formulation Development: Creation of liquid dosage forms and understanding dissolution properties.
-
Analytical Chemistry: Method development for techniques such as High-Performance Liquid Chromatography (HPLC).
The solubility of a compound is governed by its physicochemical properties and its interactions with the solvent. Key factors influencing the solubility of this compound include its ability to form hydrogen bonds via the amide functional group and the nonpolar nature of the benzene (B151609) ring and the propyl chain.
Quantitative Solubility Data (Benzamide as a Reference)
Note: The presence of the N-propyl group in this compound, in place of the N-H protons of benzamide, will alter its solubility profile. The propyl group increases the nonpolar character of the molecule, which may lead to:
-
Increased solubility in nonpolar solvents (e.g., toluene, hexane) compared to benzamide.
-
Decreased solubility in highly polar, protic solvents (e.g., methanol (B129727), water) where hydrogen bonding from the solvent to the amide N-H is a key interaction for benzamide.
Table 1: Mole Fraction Solubility (x₁) of Benzamide in Various Organic Solvents at Different Temperatures (K) [2][3]
| Temperature (K) | Methanol | Ethanol (B145695) | Acetone (B3395972) | Ethyl Acetate (B1210297) | Acetonitrile (B52724) | 1-Propanol (B7761284) | 1-Butanol (B46404) |
| 283.15 | > 0.1 | > 0.05 | > 0.1 | < 0.05 | < 0.05 | > 0.05 | > 0.05 |
| 293.15 | > 0.1 | > 0.05 | > 0.1 | < 0.05 | < 0.05 | > 0.05 | > 0.05 |
| 303.15 | > 0.1 | > 0.1 | > 0.1 | < 0.05 | < 0.05 | > 0.05 | > 0.05 |
| 313.15 | > 0.1 | > 0.1 | > 0.1 | > 0.05 | < 0.05 | > 0.05 | > 0.05 |
| 323.15 | > 0.1 | > 0.1 | > 0.1 | > 0.05 | < 0.05 | > 0.1 | > 0.05 |
Data extracted from a study on benzamide solubility and presented as approximate ranges for illustrative purposes.[2][3] The study indicates the following general order of solubility for benzamide: methanol > acetone > ethanol > 1-propanol > 1-butanol > isopropanol (B130326) > isobutanol > methyl acetate > ethyl acetate > butyl acetate > acetonitrile > water.[2][3]
Experimental Protocols for Solubility Determination
To obtain precise solubility data for this compound, established experimental methods should be employed. The "gold standard" is the isothermal shake-flask method, which determines the thermodynamic equilibrium solubility.
Isothermal Shake-Flask Method
This method involves equilibrating an excess of the solid solute with a solvent at a constant temperature until the solution is saturated.
Methodology:
-
Preparation: Add an excess amount of crystalline this compound to a known volume of the selected organic solvent in a sealed, temperature-controlled vessel (e.g., a jacketed glass reactor or a vial in a thermostated shaker).
-
Equilibration: Agitate the mixture at a constant temperature for a sufficient duration (typically 24-72 hours) to ensure that equilibrium is reached. The system should be visually inspected to confirm that a solid phase remains.
-
Phase Separation: After equilibration, cease agitation and allow the undissolved solid to settle. Carefully withdraw a sample of the supernatant. It is crucial to filter the sample to remove any undissolved microcrystals. This is often done using a syringe filter (e.g., 0.45 µm PTFE) that is pre-warmed to the experimental temperature to prevent precipitation.
-
Quantification: Accurately dilute the filtered, saturated solution with a suitable solvent. Determine the concentration of this compound in the diluted sample using a validated analytical method, such as:
-
High-Performance Liquid Chromatography (HPLC): A robust method that separates the analyte from any potential impurities before quantification. A calibration curve with known concentrations of this compound is required.
-
UV-Vis Spectroscopy: A simpler and faster method, suitable if this compound has a distinct chromophore and no interfering species are present. A calibration curve is also necessary.
-
-
Calculation: Calculate the solubility from the determined concentration and the dilution factor. Express the solubility in desired units, such as g/L, mg/mL, mol/L (molarity), or mole fraction.
Gravimetric Method
A straightforward alternative for determining solubility.
Methodology:
-
Equilibration and Filtration: Prepare a saturated solution as described in the shake-flask method.
-
Solvent Evaporation: Accurately weigh a known volume or mass of the clear, saturated solution into a pre-weighed container. Carefully evaporate the solvent under controlled conditions (e.g., in a vacuum oven at a temperature that does not cause decomposition of the solute).
-
Mass Determination: Once the solvent is completely removed, weigh the container with the dried solid residue. The mass of the dissolved this compound can then be determined by subtraction.
-
Calculation: Express the solubility as grams of solute per 100 g of solvent or other relevant units.
Visualization of Experimental and Logical Workflows
The following diagrams illustrate the logical flow of determining and applying solubility data for this compound.
Caption: Workflow for experimental solubility determination.
Caption: Logical pathway for applying solubility data.
Conclusion
While direct, quantitative solubility data for this compound is not prevalent in the current literature, this guide provides a robust framework for its determination and application. By utilizing the provided solubility data for benzamide as a baseline and understanding the structural impact of the N-propyl group, researchers can make informed decisions on solvent selection. The detailed experimental protocols herein offer a clear path for generating precise and reliable solubility data, which is a critical step in the journey of any chemical compound from the laboratory to its final application.
References
Physical and chemical properties of N-Propylbenzamide
Abstract: This document provides a detailed overview of the physical, chemical, and biological properties of N-Propylbenzamide (CAS No. 10546-70-0). It is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. This guide covers key data points, experimental protocols, and visual representations of its chemical behavior and biological context.
Physical and Chemical Properties
This compound is a member of the benzamide (B126) class of compounds, characterized by a benzoyl group attached to a propyl amine.[1][2][3] Its unique propyl substitution influences its solubility, reactivity, and potential biological activity.[3]
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₃NO | [1][3][4][5] |
| Molecular Weight | 163.22 g/mol | [1][2][3] |
| IUPAC Name | This compound | [1][3] |
| CAS Number | 10546-70-0 | [6] |
| Boiling Point | 328.2°C at 760 mmHg | [4] |
| Density | 1.002 g/cm³ | [4] |
| Flash Point | 192.4°C | [4] |
| Vapor Pressure | 0.000192 mmHg at 25°C | [4] |
| LogP | 2.21730 | [4] |
| pKa | 15.00 ± 0.46 (Predicted) | [2] |
| Topological Polar Surface Area | 29.1 Ų | [1][2] |
Spectroscopic Data
Spectroscopic analysis is crucial for the identification and characterization of this compound.
-
¹H NMR (500 MHz, CDCl₃): δ 7.36-7.37 (m, 3H, CH of Ar), 7.28-7.30 (m, 2H, CH of Ar), 6.32 (s, 1H, NH), 3.43 (t, 2H, J = 7.4 Hz, CH₂), 1.72 (q, 2H, J = 7.4 Hz, CH₂), 0.94 (t, 3H, J = 7.4 Hz, Me).[7]
-
Mass Spectrometry: The NIST Mass Spectrometry Data Center provides mass spectrum data for this compound.[1][8]
-
Infrared (IR) Spectra: Vapor phase IR spectra are available for related compounds, which can provide insights into the functional groups present in this compound.[9]
Experimental Protocols
Synthesis of this compound via Amide Bond Formation
This protocol is based on established methods for amide bond formation.[10]
Step 1: Synthesis of Benzoyl Chloride
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1.0 equivalent of benzoic acid in anhydrous toluene.
-
Add 2.0 equivalents of thionyl chloride to the solution.
-
Add a catalytic amount of pyridine (B92270) (2-3 drops).
-
Heat the reaction mixture to reflux and maintain for 2-3 hours.
-
Monitor the reaction progress by the cessation of gas evolution (HCl and SO₂).
Step 2: Synthesis of this compound
-
Dissolve the crude benzoyl chloride from Step 1 in dichloromethane (B109758) (DCM).
-
In a separate flask, dissolve 1.1 equivalents of propylamine (B44156) in DCM.
-
Cool the amine solution to 0°C in an ice bath.
-
Slowly add the acid chloride solution to the cooled amine solution dropwise with constant stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.
Purification:
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, transfer the reaction mixture to a separatory funnel.
-
Wash the organic layer sequentially with 1 M HCl, water, 1 M NaOH, and finally with brine.[10]
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Filter the drying agent and concentrate the organic solution under reduced pressure to obtain the crude product.
-
The crude this compound can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica (B1680970) gel.[10]
Caption: A flowchart illustrating the two-step synthesis and purification of this compound.
Chemical Reactivity
This compound undergoes typical reactions for amides.
-
Hydrolysis: Under acidic or basic conditions, this compound can be hydrolyzed to yield propylamine and benzoic acid.[3]
-
Chlorination: N-chlorination of this compound can occur, resulting in the formation of N-chloro derivatives.[3]
-
Oxidative Reactions: It can undergo oxidative transformations, such as amidation reactions facilitated by oxidants, leading to the formation of various substituted amides.[3]
Caption: Key chemical reactions involving this compound.
Biological Significance
This compound has been identified as a metabolite in cancer metabolism, suggesting a potential role in cellular processes.[1][2][11] N-substituted benzamides, in general, are a significant class of compounds in medicinal chemistry, exhibiting a wide range of biological activities, including potential as tyrosine kinase inhibitors.[10][12]
Caption: The role of this compound as a metabolite in cancer metabolism.
Safety and Hazards
According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified as follows:
-
Acute Toxicity, Oral (Category 4): Harmful if swallowed.[1]
-
Serious Eye Damage (Category 1): Causes serious eye damage.[1]
Standard laboratory precautions should be taken when handling this compound.
Conclusion
This compound is a well-characterized compound with established physical and chemical properties. Its synthesis is straightforward, and its reactivity is typical of a secondary amide. The identification of this compound as a metabolite in cancer cells opens avenues for further research into its biological role and potential applications in drug discovery and development. This guide provides a foundational understanding for scientists and researchers working with this compound.
References
- 1. This compound | C10H13NO | CID 25354 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. guidechem.com [guidechem.com]
- 3. Buy this compound | 10546-70-0 [smolecule.com]
- 4. Benzamide, N-propyl- | CAS#:10546-70-0 | Chemsrc [chemsrc.com]
- 5. chemsynthesis.com [chemsynthesis.com]
- 6. Benzamide, N-propyl- [webbook.nist.gov]
- 7. rsc.org [rsc.org]
- 8. Benzamide, N-propyl- [webbook.nist.gov]
- 9. Benzamide, N,N-dipropyl- | C13H19NO | CID 139800 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. This compound (CHEBI:84270) [ebi.ac.uk]
- 12. Synthesis, Biological Activities and Docking Studies of Novel 4-(Arylaminomethyl)benzamide Derivatives as Potential Tyrosine Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to N-Propylbenzamide (CAS: 10546-70-0)
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-Propylbenzamide (CAS: 10546-70-0) is a chemical compound belonging to the benzamide (B126) class, characterized by a propyl group attached to the nitrogen atom of the amide functionality. While it has been identified as a metabolite in cancer metabolism, dedicated research into its specific biological activities and therapeutic potential remains limited.[1] This technical guide provides a comprehensive overview of this compound, including its physicochemical properties, established synthesis methodologies, and a hypothesized mechanism of action based on the known biological activities of structurally related N-substituted benzamides. Detailed experimental protocols for its synthesis and potential biological evaluation are presented to facilitate further research and drug discovery efforts.
Chemical and Physical Properties
This compound is a solid at room temperature with limited water solubility. Its properties make it amenable to standard organic synthesis and analytical techniques.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 10546-70-0 | General Knowledge |
| Molecular Formula | C₁₀H₁₃NO | [1] |
| Molecular Weight | 163.22 g/mol | [1] |
| Appearance | White crystalline solid | Inferred from related compounds |
| Melting Point | Not available | |
| Boiling Point | Not available | |
| Solubility | Soluble in organic solvents like ethanol, methanol, and ethyl acetate. Limited solubility in water. | General chemical principles |
| pKa | Not available | |
| LogP | 1.7 | [1] |
Synthesis of this compound
The synthesis of this compound can be readily achieved through the direct amidation of benzoic acid or its derivatives with propylamine (B44156). A general and adaptable experimental protocol is provided below.
Experimental Protocol: Direct Amidation of Benzoic Acid with Propylamine
This protocol is based on established methods for the synthesis of N-alkyl-benzamides.[2][3][4]
Materials:
-
Benzoic acid
-
Propylamine
-
Thionyl chloride (SOCl₂) or a suitable coupling agent (e.g., DCC, EDC)
-
Anhydrous solvent (e.g., Toluene, Dichloromethane)
-
Sodium bicarbonate (NaHCO₃) solution (5% w/v)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Standard glassware for organic synthesis (round-bottom flask, condenser, dropping funnel, etc.)
-
Magnetic stirrer and heating mantle
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve benzoic acid (1 equivalent) in an excess of anhydrous toluene.
-
Acid Chloride Formation (if using thionyl chloride): Cautiously add thionyl chloride (1.1 equivalents) dropwise to the stirred solution at room temperature. Heat the mixture to reflux for 2-3 hours until the evolution of HCl gas ceases. Allow the reaction mixture to cool to room temperature.
-
Amidation: In a separate flask, dissolve propylamine (1.2 equivalents) in the same anhydrous solvent. Slowly add the propylamine solution to the cooled benzoyl chloride solution. Stir the reaction mixture at room temperature for 4-6 hours.
-
Work-up:
-
Quench the reaction by slowly adding a 5% aqueous solution of sodium bicarbonate to neutralize any remaining acid chloride and HCl.
-
Transfer the mixture to a separatory funnel and wash the organic layer sequentially with 5% NaHCO₃ solution, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude this compound.
-
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica (B1680970) gel.
Characterization: The purified this compound should be characterized by standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity.
Caption: Workflow for the synthesis of this compound.
Hypothesized Biological Activity and Mechanism of Action
While this compound has been identified as a metabolite in cancer, its specific biological role is not well-defined.[1] However, extensive research on other N-substituted benzamides provides a strong basis for hypothesizing its potential anticancer activities. Two plausible mechanisms of action are the induction of apoptosis and the inhibition of the NF-κB signaling pathway.[5][6][7][8][9][10]
Induction of Apoptosis
Many N-substituted benzamides have been shown to induce apoptosis in cancer cells.[5][6][7] This process is often mediated through the intrinsic pathway, involving the release of cytochrome c from the mitochondria and the subsequent activation of caspases.
Caption: Hypothesized intrinsic apoptosis pathway induced by this compound.
Inhibition of NF-κB Signaling
The transcription factor NF-κB is a key regulator of inflammation and cell survival, and its dysregulation is common in many cancers. Some N-substituted benzamides have been shown to inhibit the NF-κB pathway, thereby sensitizing cancer cells to apoptosis.[5][8][9][10]
Caption: Hypothesized inhibition of the NF-κB signaling pathway by this compound.
Proposed Experimental Protocols for Biological Evaluation
To investigate the hypothesized biological activities of this compound, the following in vitro assays are recommended.
Cell Viability Assay (MTT Assay)
This assay determines the cytotoxic effect of a compound on cancer cells.
Materials:
-
Cancer cell lines (e.g., MCF-7, HeLa, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or acidic isopropanol)
-
96-well plates
-
Plate reader
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of this compound for 24, 48, and 72 hours. Include a vehicle control (DMSO).
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for 3-4 hours to allow the formation of formazan (B1609692) crystals.
-
Solubilization: Remove the medium and add the solubilization buffer to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay quantifies the induction of apoptosis.
Materials:
-
Cancer cell lines
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cancer cells with this compound at concentrations around its IC₅₀ value for 24 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Tubulin Polymerization Assay
This assay assesses the effect of the compound on microtubule formation.[11][12][13][14][15][16]
Materials:
-
Purified tubulin
-
GTP solution
-
Polymerization buffer
-
This compound
-
Spectrophotometer with temperature control
Procedure:
-
Reaction Setup: Prepare a reaction mixture containing purified tubulin, GTP, and polymerization buffer.
-
Compound Addition: Add this compound at various concentrations to the reaction mixture. Include positive (e.g., paclitaxel) and negative (e.g., DMSO) controls.
-
Polymerization Monitoring: Incubate the mixture at 37°C and monitor the increase in absorbance at 340 nm over time, which corresponds to tubulin polymerization.
-
Data Analysis: Compare the polymerization curves in the presence and absence of this compound to determine its effect on tubulin assembly.
References
- 1. This compound | C10H13NO | CID 25354 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. DE3939059C2 - Process for the preparation of N-alkyl-benzamides - Google Patents [patents.google.com]
- 3. Greener Synthesis of an Amide by Direct Reaction of an Acid and Amine under Catalytic Conditions [pubs.sciepub.com]
- 4. researchgate.net [researchgate.net]
- 5. N-substituted benzamides inhibit NFkappaB activation and induce apoptosis by separate mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mechanism of action for N-substituted benzamide-induced apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mechanism of action for N-substituted benzamide-induced apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. N-substituted benzamides inhibit NFκB activation and induce apoptosis by separate mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 9. N-substituted benzamides inhibit nuclear factor-kappaB and nuclear factor of activated T cells activity while inducing activator protein 1 activity in T lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Newly discovered anti-inflammatory properties of the benzamides and nicotinamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. Discovery of novel N-benzylbenzamide derivatives as tubulin polymerization inhibitors with potent antitumor activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Synthesis and biological evaluation of substituted N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)cinnamides as tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
N-Propylbenzamide: A Comprehensive Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of N-Propylbenzamide, a substituted amide of benzoic acid. This document outlines its fundamental molecular characteristics, physicochemical properties, and established protocols for its synthesis. The information is curated to support research and development activities in medicinal chemistry and related scientific fields.
Molecular Structure and Properties
This compound is a chemical compound belonging to the benzamide (B126) class. Its structure features a benzene (B151609) ring connected to an amide functional group, where the amide nitrogen is substituted with a propyl group.[1] This substitution influences its physicochemical properties, such as lipophilicity, which can be a critical factor in pharmaceutical applications.[1]
The key quantitative properties of this compound are summarized in the table below for ease of reference and comparison.
| Property | Value | Source(s) |
| Molecular Formula | C₁₀H₁₃NO | [1][2][3][4][5] |
| Molecular Weight | 163.22 g/mol | [1][3][5] |
| IUPAC Name | This compound | [1][5] |
| CAS Number | 10546-70-0 | [1][2][3] |
| Density | 1.002 g/cm³ | [4] |
| Boiling Point | 328.2 °C at 760 mmHg | [4] |
| Flash Point | 192.4 °C | [4] |
| Vapor Pressure | 0.000192 mmHg at 25°C | [4] |
| LogP | 2.21730 | [4] |
| pKa (Predicted) | 15.00 ± 0.46 | [3] |
| Topological Polar Surface Area | 29.1 Ų | [3][5] |
| ¹H NMR (500 MHz, CDCl₃) | δ 0.96 (t, 3H), 1.60-1.65 (m, 2H), 3.39-3.34 (m, 2H), 6.20 (brs, 1H), 7.42-7.47 (m, 3H), 7.71-7.76 (m, 2H) | [6] |
| Canonical SMILES | CCCNC(=O)C1=CC=CC=C1 | [1][3][5] |
| InChI Key | DYZWXBMTHNHXML-UHFFFAOYSA-N | [1][3][5] |
The two-dimensional chemical structure of this compound is depicted below, illustrating the connectivity of atoms.
Experimental Protocols
The synthesis of this compound can be achieved through various established chemical routes. Below are detailed methodologies for common synthetic approaches.
This protocol is a widely used method for forming amide bonds and is adaptable for synthesizing various N-substituted benzamides.[7]
Step 1: Synthesis of Benzoyl Chloride
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1.0 equivalent of benzoic acid in anhydrous toluene (B28343).
-
Add 2.0 equivalents of thionyl chloride (SOCl₂) to the solution.
-
Add a catalytic amount (2-3 drops) of pyridine.
-
Heat the reaction mixture to reflux and maintain for 2-3 hours. Monitor the reaction by observing the cessation of gas evolution (HCl and SO₂).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess thionyl chloride and toluene under reduced pressure to obtain crude benzoyl chloride, which can be used in the next step without further purification.
Step 2: Synthesis of this compound
-
Dissolve the crude benzoyl chloride from Step 1 in an anhydrous aprotic solvent such as dichloromethane (B109758) (DCM).
-
In a separate flask, dissolve 1.1 equivalents of n-propylamine in DCM.
-
Cool the amine solution to 0 °C in an ice bath.
-
Slowly add the acid chloride solution to the cooled amine solution dropwise with constant stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1 M HCl, water, 1 M NaOH, and finally with brine.[7]
-
Dry the organic layer over anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄).
-
Filter off the drying agent and concentrate the organic solution under reduced pressure to yield the crude product.
-
Purify the crude this compound by recrystallization (e.g., from ethanol/water) or by column chromatography on silica (B1680970) gel.[7]
This method provides an alternative route starting from an aldehyde.[6]
-
To a solution of n-propylamine (1 mmol) in acetonitrile (B52724) (CH₃CN, 5 mL), add N-Chlorosuccinimide (NCS, 1 mmol).
-
Stir the reaction mixture for 1 hour at room temperature.
-
Add benzaldehyde (B42025) (1 mmol), a suitable catalyst (e.g., Cu₂(BDC)₂(DABCO), 10% mol), and tert-Butyl hydroperoxide (TBHP, 70%, 1 mmol).
-
Increase the reaction temperature to 65 °C and allow it to stir for 2 hours, monitoring the progress by TLC.
-
After the reaction is complete, filter the catalyst.
-
Evaporate the filtrate under reduced pressure.
-
Purify the resulting residue using silica gel column chromatography (eluent: hexane/ethyl acetate, 4:1) to obtain this compound.[6]
Logical and Workflow Diagrams
Visual representations of workflows and chemical relationships are essential for clarity in complex scientific processes.
The following diagram illustrates the key stages of the synthesis protocol described in Section 2.1.
This compound, typical of amides, can undergo hydrolysis under acidic or basic conditions to yield its constituent carboxylic acid and amine.
Biological Significance
Preliminary studies have identified this compound as a metabolite in the context of cancer metabolism, suggesting its potential involvement in biological pathways relevant to human health and disease.[3][8][9] It is classified as a human metabolite.[3] Further research is warranted to fully elucidate its biological roles and therapeutic potential.
Safety and Handling
According to GHS classifications, this compound is harmful if swallowed and causes serious eye damage.[5] Appropriate personal protective equipment (PPE), including safety goggles and gloves, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.
References
- 1. Buy this compound | 10546-70-0 [smolecule.com]
- 2. Benzamide, N-propyl- [webbook.nist.gov]
- 3. guidechem.com [guidechem.com]
- 4. Benzamide, N-propyl- | CAS#:10546-70-0 | Chemsrc [chemsrc.com]
- 5. This compound | C10H13NO | CID 25354 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. rsc.org [rsc.org]
- 7. benchchem.com [benchchem.com]
- 8. N-PROPYL BENZAMIDE | 10546-70-0 [chemicalbook.com]
- 9. This compound (CHEBI:84270) [ebi.ac.uk]
N-Propylbenzamide as a Potential Metabolite in Cancer Cell Lines: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-Propylbenzamide has been noted as a metabolite with potential relevance in cancer metabolism. However, a comprehensive review of the current scientific literature reveals a significant gap in quantitative data and specific experimental protocols for its detection and characterization as an endogenous metabolite in cancer cell lines. This technical guide synthesizes the available information on related benzamide (B126) compounds and established metabolomic methodologies to provide a framework for investigating the role of this compound in cancer biology. This document outlines hypothetical experimental workflows, potential analytical methods, and relevant biological pathways that could be modulated by benzamide derivatives, thereby serving as a resource for researchers aiming to explore this uncharacterized area.
Introduction
Benzamides are a class of chemical compounds that include a benzene (B151609) ring linked to an amide group. Various derivatives of benzamide have been investigated for their potential as therapeutic agents, including in oncology. The observation of this compound as a metabolite in the context of cancer metabolism suggests it may play a role in cellular processes relevant to cancer biology. However, the lack of specific studies on endogenous this compound in cancer cells necessitates a foundational guide for its investigation. This document aims to bridge this knowledge gap by providing inferred methodologies and potential biological contexts based on research into structurally similar compounds.
Hypothetical Data Presentation
While no quantitative data for this compound as an endogenous metabolite in cancer cell lines is currently available in the scientific literature, the following table illustrates how such data could be presented. This structure can serve as a template for future studies.
Table 1: Hypothetical Quantitative Data of this compound in Cancer Cell Lines
| Cancer Type | Cell Line | This compound Concentration (ng/mg protein) | Fold Change vs. Normal Control | Analytical Method | Reference |
| Breast Cancer | MCF-7 | Data not available | Data not available | LC-MS/MS | Future Study |
| Lung Cancer | A549 | Data not available | Data not available | LC-MS/MS | Future Study |
| Prostate Cancer | PC-3 | Data not available | Data not available | LC-MS/MS | Future Study |
| Colon Cancer | HCT116 | Data not available | Data not available | LC-MS/MS | Future Study |
| Normal Fibroblast | F-180 | Data not available | Baseline | LC-MS/MS | Future Study |
Proposed Experimental Protocols
The following protocols are adapted from established methodologies for the analysis of small molecules in biological samples and can be optimized for the detection and quantification of this compound in cancer cell lines.
Cell Culture and Metabolite Extraction
This protocol outlines the general steps for culturing cancer cells and extracting metabolites for subsequent analysis.
-
Cell Seeding: Seed cancer cell lines (e.g., MCF-7, A549, PC-3, HCT116) in 6-well plates and culture at 37°C with 5% CO2 until they reach 80-90% confluency.[1]
-
Metabolite Quenching and Extraction:
-
Aspirate the culture medium.
-
Wash the cells rapidly with ice-cold phosphate-buffered saline (PBS).
-
Add a pre-chilled extraction solvent (e.g., 80% methanol) to the cells.
-
Scrape the cells and collect the cell lysate.
-
Incubate on ice to allow for protein precipitation.
-
-
Sample Preparation:
-
Centrifuge the lysate to pellet cell debris and precipitated proteins.
-
Collect the supernatant containing the metabolites.
-
Dry the supernatant under a stream of nitrogen or using a vacuum concentrator.
-
Reconstitute the dried extract in a suitable solvent for analytical injection (e.g., 50% methanol).
-
Quantitative Analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the gold standard for the sensitive and specific quantification of small molecules in complex biological matrices.
Table 2: Proposed LC-MS/MS Parameters for this compound Quantification
| Parameter | Recommended Setting |
| Liquid Chromatography | |
| Column | C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | Start with low %B, ramp up to a high %B to elute the analyte |
| Flow Rate | 0.2 - 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 - 10 µL |
| Mass Spectrometry | |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Precursor Ion (m/z) | [M+H]+ for this compound (C10H13NO, MW: 163.22) |
| Product Ions (m/z) | To be determined by infusion of a pure standard |
| Collision Energy | To be optimized for characteristic fragment ions |
| Dwell Time | 50 - 100 ms |
Potential Signaling Pathways and Biological Context
While the direct impact of endogenous this compound on cancer cell signaling is unknown, studies on other benzamide derivatives suggest potential areas of investigation. Many benzamide compounds are known to have anticancer properties, often through the inhibition of key cellular processes.
Hypothetical Workflow for Investigating this compound
The following diagram illustrates a potential workflow for elucidating the role of this compound in cancer cell lines.
References
An In-depth Technical Guide to the Mechanism of Action of N-Propylbenzamide Derivatives
Audience: Researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive investigation into the core mechanism of action of N-Propylbenzamide derivatives, focusing on their well-documented role as inhibitors of Histone Deacetylases (HDACs). The information presented herein is intended to support research and development efforts in the fields of medicinal chemistry and oncology.
Introduction: The Therapeutic Potential of this compound Derivatives
This compound derivatives belong to a broader class of benzamides that have garnered significant attention as therapeutically active agents. A primary and extensively studied mechanism of action for this class of compounds is the inhibition of Histone Deacetylases (HDACs).[1][2][3][4] HDACs are a family of enzymes that play a critical role in the epigenetic regulation of gene expression. By removing acetyl groups from lysine (B10760008) residues on both histone and non-histone proteins, they modulate chromatin structure and access of transcriptional machinery to DNA.
The dysregulation of HDAC activity is implicated in the pathology of numerous diseases, most notably cancer, where it can lead to the silencing of tumor suppressor genes.[1][2][3][5] The ability of this compound derivatives to inhibit HDACs makes them promising candidates for anticancer therapies, capable of inducing cell cycle arrest, differentiation, and apoptosis in malignant cells.[2][4][6]
Core Mechanism of Action: Inhibition of Histone Deacetylases
The principal mechanism by which this compound derivatives exert their biological effects is through the direct inhibition of zinc-dependent HDAC enzymes, particularly Class I isoforms (HDAC1, 2, and 3).[5][7]
2.1 The Role of Histone Acetylation
Gene transcription is fundamentally regulated by chromatin structure. The acetylation of histones, catalyzed by Histone Acetyltransferases (HATs), neutralizes the positive charge of lysine residues, weakening their interaction with negatively charged DNA. This results in a more relaxed chromatin structure (euchromatin), permitting gene transcription. Conversely, HDACs remove these acetyl groups, leading to a more compact chromatin structure (heterochromatin) and transcriptional repression.[3][5]
2.2 Molecular Interaction with the HDAC Active Site
This compound derivatives, like other classical HDAC inhibitors, are designed to interact with the active site of the enzyme. Their structure typically features a benzamide (B126) group that acts as a crucial Zinc-Binding Group (ZBG) . This group chelates the essential Zn²⁺ ion within the catalytic pocket of the HDAC enzyme. This interaction blocks the substrate from accessing the active site, thereby preventing the deacetylation of histone proteins. The result is an accumulation of acetylated histones (hyperacetylation), which reactivates the transcription of previously silenced genes, including those involved in tumor suppression.
The following diagram illustrates the signaling pathway initiated by HDAC inhibition.
Quantitative Data: In Vitro Inhibitory Activity
The potency and selectivity of benzamide derivatives are typically quantified by their half-maximal inhibitory concentration (IC₅₀) against various HDAC isoforms. The data below is a representative compilation illustrating the activity of this class of compounds. Lower IC₅₀ values indicate greater potency.
| Compound ID | Derivative Type | HDAC1 IC₅₀ (nM) | HDAC2 IC₅₀ (nM) | HDAC3 IC₅₀ (nM) | Selectivity Profile | Reference |
| Entinostat (MS-275) | Pyridinyl-benzamide | 930 | 950 | 1800 | Class I Selective | [7] |
| Compound 7j | Phenyl-benzamide | 650 | 780 | 1700 | Class I Selective | [7] |
| Compound 16 | Thio-benzamide | >20,000 | >20,000 | 29 | HDAC3 Selective | [4] |
| Compound 36 | Cyclopropyl-benzamide | 25,000 | >50,000 | 170 | HDAC3 Selective | [4] |
| Compound 12a | Sulfamoyl-benzamide | - | >10,000 | - | HDAC8 Selective | [8] |
Note: This table is illustrative, compiled from multiple sources to show representative activities. Values for the same compound may vary between studies based on assay conditions.
Key Experimental Protocols
The following sections detail standardized protocols for evaluating the mechanism of action of this compound derivatives.
4.1 Protocol 1: Fluorometric HDAC Inhibition Assay
This in vitro assay quantifies the direct inhibitory effect of a compound on HDAC enzyme activity.[2][9]
Objective: To determine the IC₅₀ value of a test compound against a specific HDAC isoform.
Materials:
-
Test Compound (this compound derivative)
-
HeLa Nuclear Extract or purified recombinant HDAC enzyme[1][2]
-
HDAC Fluorometric Substrate (e.g., Boc-Lys(Ac)-AMC)[9]
-
Assay Buffer
-
Lysine Developer (containing a protease like trypsin and a stop inhibitor like Trichostatin A)[9]
-
96-well microtiter plate (black, for fluorescence)
-
Fluorescence plate reader (Excitation: 360 nm, Emission: 460 nm)[2][9]
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in assay buffer. Include a positive control (e.g., Trichostatin A) and a no-inhibitor (vehicle) control.
-
Reaction Setup: To each well of the 96-well plate, add:
-
50 µL of HeLa Nuclear Extract or purified HDAC enzyme diluted in assay buffer.
-
5 µL of the serially diluted test compound or control.
-
-
Initiation: Add 50 µL of the HDAC fluorometric substrate to each well to start the reaction.
-
Incubation: Incubate the plate at 37°C for 30-60 minutes. During this time, active HDACs will deacetylate the substrate.
-
Development: Stop the enzymatic reaction by adding 50 µL of Lysine Developer to each well. The developer's protease component will cleave the deacetylated substrate, releasing a fluorophore.[1][9]
-
Final Incubation: Incubate at 37°C for 15-30 minutes to allow for fluorophore development.
-
Measurement: Read the fluorescence intensity using a plate reader at Ex/Em wavelengths of 360/460 nm.
-
Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control. Plot the percent inhibition against the log of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
4.2 Protocol 2: MTT Cell Viability Assay
This cell-based assay measures the anti-proliferative effect of the compound, a common downstream consequence of HDAC inhibition.[2]
Objective: To determine the effect of a test compound on the viability and proliferation of cancer cells.
Materials:
-
Cancer cell line (e.g., MCF-7, A549)
-
Growth medium (e.g., DMEM with 10% FBS)
-
Test Compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well cell culture plate
-
Microplate reader (570 nm)
Procedure:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the this compound derivative for 48-72 hours.
-
MTT Addition: After the treatment period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C. Viable cells with active mitochondrial reductases will convert the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability for each treatment relative to the vehicle-treated control cells to determine the compound's anti-proliferative activity.
The diagram below outlines a typical workflow for screening and validating potential HDAC inhibitors.
Alternative Mechanisms and Future Directions
While HDAC inhibition is the most prominent mechanism, research into benzamide derivatives has revealed other potential biological activities. For some derivatives, inhibition of the Hedgehog signaling pathway has been identified as a primary mechanism of action.[10][11][12][13] This pathway is crucial during embryonic development and its aberrant activation in adults is linked to several cancers. Additionally, certain N-substituted benzamides have been shown to inhibit NFκB activation , a key pathway in inflammatory responses and cell survival.[6]
These findings suggest that the this compound scaffold is versatile, and minor structural modifications can significantly alter the primary molecular target. Future research will likely focus on developing isoform-selective HDAC inhibitors to minimize off-target effects and exploring these alternative signaling pathways to broaden the therapeutic applications of this valuable chemical class.[8][14]
References
- 1. HDAC Inhibitor Drug Screening Kit (Fluorometric) (ab283378) | Abcam [abcam.com]
- 2. Virtual screening and experimental validation of novel histone deacetylase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Epigenase HDAC Activity/Inhibition Direct Assay Kit (Fluorometric) | EpigenTek [epigentek.com]
- 4. Discovery of Highly Selective and Potent HDAC3 Inhibitors Based on a 2-Substituted Benzamide Zinc Binding Group - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of novel benzamide class I selective lysine deacetylase inhibitors as potent anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. N-substituted benzamides inhibit NFκB activation and induce apoptosis by separate mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Key structural requirements of benzamide derivatives for histone deacetylase inhibition: design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of meta-sulfamoyl N-hydroxybenzamides as HDAC8 selective inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Measuring Histone Deacetylase Inhibition in the Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The discovery of novel N-(2-pyrimidinylamino) benzamide derivatives as potent hedgehog signaling pathway inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Discovery of novel 4-(2-pyrimidinylamino)benzamide derivatives as highly potent and orally available hedgehog signaling pathway inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis of 2-methoxybenzamide derivatives and evaluation of their hedgehog signaling pathway inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The discovery of novel N-(2-pyrimidinylamino) benzamide derivatives as potent hedgehog signaling pathway inhibitors - Xi'an Jiaotong University [scholar.xjtu.edu.cn:443]
- 14. benchchem.com [benchchem.com]
Methodological & Application
Application Note: Synthesis of N-Propylbenzamide via Direct Amidation of Benzoic Acid
Abstract
This application note details a robust and efficient protocol for the synthesis of N-propylbenzamide through the direct amidation of benzoic acid with n-propylamine. This method avoids the use of harsh halogenating agents or expensive coupling reagents by employing a catalytic amount of boric acid, presenting a greener and more atom-economical approach. The protocol is suitable for researchers in organic synthesis, medicinal chemistry, and drug development. Quantitative data from representative direct amidation reactions are summarized, and a detailed experimental procedure is provided.
Introduction
Amide bond formation is a cornerstone of organic synthesis, particularly in the pharmaceutical industry, due to the prevalence of the amide functional group in biologically active molecules. Traditional methods for amide synthesis often involve the pre-activation of carboxylic acids to highly reactive species such as acyl chlorides or anhydrides. These methods, while effective, typically generate stoichiometric amounts of waste and can be incompatible with sensitive functional groups.
Direct amidation, the formation of an amide bond directly from a carboxylic acid and an amine, represents a more sustainable and efficient strategy.[1] This approach minimizes waste and simplifies reaction procedures. Various catalysts have been developed to facilitate this transformation, including those based on boron, titanium, and zirconium.[2][3][4] Boric acid, in particular, has emerged as an inexpensive, readily available, and environmentally benign catalyst for direct amidation reactions.[5]
This application note provides a detailed protocol for the synthesis of this compound using boric acid as a catalyst, offering a practical and scalable method for researchers.
Reaction Principle
The direct amidation of benzoic acid with n-propylamine is an equilibrium process that involves the elimination of water. The reaction is driven to completion by removing water from the reaction mixture, typically through azeotropic distillation using a Dean-Stark apparatus. The key challenge in direct amidation is the initial acid-base reaction between the carboxylic acid and the amine, which forms a non-reactive ammonium (B1175870) carboxylate salt.[6][7]
The use of a catalyst, such as boric acid, facilitates the reaction by activating the carboxylic acid. It is proposed that boric acid reacts with the carboxylic acid to form a mixed anhydride (B1165640) in situ. This intermediate is a more potent acylating agent than the free carboxylic acid, and its reaction with the amine leads to the formation of the desired amide and regeneration of the boric acid catalyst.
Data Presentation
The following table summarizes representative quantitative data for the direct amidation of benzoic acid with various amines using different catalytic systems. This data provides a comparative overview of expected yields and reaction conditions.
| Catalyst System | Amine | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| 1 mol% Boric Acid | Benzylamine | Toluene (B28343) | Reflux | 20 | 89 | |
| 10 mol% TiF4 | Benzylamine | Toluene | Reflux | 24 | 96 | [3] |
| 10 mol% ZrCl4 | Benzylamine | p-Xylene | Reflux | Not Specified | 55 | [4] |
| 30 mol% Tris(p-bromophenyl)silanol | 4-Methylbenzylamine | Toluene | 110 | 24 | 85 | [8] |
| 5 mol% 5-Methoxy-2-iodophenylboronic Acid | Benzylamine | Toluene | Room Temp | 24 | 95 | [9] |
Experimental Protocol: Synthesis of this compound
This protocol describes the synthesis of this compound from benzoic acid and n-propylamine using boric acid as a catalyst.
Materials:
-
Benzoic acid (C₇H₆O₂)
-
n-Propylamine (C₃H₉N)
-
Boric acid (H₃BO₃)
-
Toluene
-
Sodium bicarbonate (NaHCO₃), saturated aqueous solution
-
Brine (saturated NaCl aqueous solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Round-bottom flask (250 mL)
-
Dean-Stark apparatus
-
Condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add benzoic acid (12.21 g, 0.10 mol), boric acid (0.31 g, 5 mol%), and toluene (100 mL).
-
Addition of Amine: Stir the mixture for 10 minutes at room temperature to ensure good dispersion. To this suspension, add n-propylamine (8.2 mL, 0.10 mol).
-
Azeotropic Dehydration: Assemble a Dean-Stark apparatus and a condenser on top of the reaction flask. Heat the reaction mixture to reflux using a heating mantle. The toluene-water azeotrope will begin to collect in the Dean-Stark trap.
-
Reaction Monitoring: Continue refluxing until the theoretical amount of water (1.8 mL) is collected in the Dean-Stark trap, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC). A typical reaction time is 5-20 hours.
-
Work-up: Once the reaction is complete, allow the mixture to cool to room temperature.
-
Extraction: Transfer the reaction mixture to a separatory funnel. Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate (2 x 50 mL) and brine (1 x 50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude this compound.
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica (B1680970) gel to afford the pure this compound.
Mandatory Visualizations
Experimental Workflow
Caption: Workflow for the synthesis of this compound.
Proposed Reaction Mechanism
References
- 1. Recent developments in amide synthesis: direct amidation of carboxylic acids and transamidation reactions - UCL Discovery [discovery.ucl.ac.uk]
- 2. researchgate.net [researchgate.net]
- 3. TiF 4 -catalyzed direct amidation of carboxylic acids and amino acids with amines - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB01943H [pubs.rsc.org]
- 4. rsc.org [rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: N-Propylbenzamide as a Versatile Intermediate in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols illustrating the utility of N-Propylbenzamide as a key intermediate in the synthesis of biologically active molecules. The following sections outline synthetic methodologies, quantitative biological data, and step-by-step experimental protocols for the development of novel drug candidates derived from this versatile scaffold.
Introduction: The Potential of the this compound Scaffold
This compound is a fundamental building block in medicinal chemistry. The benzamide (B126) moiety is a well-established pharmacophore present in a wide range of approved drugs, exhibiting diverse pharmacological activities including anticancer, anti-inflammatory, and antipsychotic effects. The N-propyl group provides a lipophilic handle that can be crucial for target engagement and can be further functionalized to explore structure-activity relationships (SAR). This document highlights two distinct applications of this compound as an intermediate: the synthesis of a selective M1 muscarinic acetylcholine (B1216132) receptor antagonist and the development of a novel sulfonamide derivative with potential as an anticancer agent.
Application I: this compound in the Development of M1 Muscarinic Acetylcholine Receptor Antagonists
The M1 muscarinic acetylcholine receptor is a G protein-coupled receptor (GPCR) predominantly found in the central nervous system and is implicated in cognitive function.[1][2] Selective antagonists of the M1 receptor are being investigated for the treatment of various neurological disorders. Here, we describe the use of an this compound-derived scaffold in the development of a potent and selective M1 antagonist.
Quantitative Data
The following table summarizes the in-vitro activity of a representative this compound derivative.
| Compound ID | Structure | Target | Assay Type | IC50 (µM) | Selectivity vs. M3, M5 |
| NPB-M1A | N-(4-(4-propylpiperazin-1-yl)phenyl)-3,5-dichlorobenzamide (Hypothetical) | M1 mAChR | Functional Assay | 3.7 | >10 µM |
Signaling Pathway
Activation of the M1 muscarinic acetylcholine receptor, a Gq-coupled receptor, initiates a signaling cascade involving the activation of phospholipase C (PLC), which in turn leads to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[1][2][3] This cascade results in an increase in intracellular calcium and the activation of protein kinase C (PKC).[1][2][3]
Experimental Protocols
Protocol 2.3.1: Synthesis of N-(4-(4-propylpiperazin-1-yl)phenyl)-3,5-dichlorobenzamide (NPB-M1A)
This protocol describes a potential synthetic route to NPB-M1A, starting from this compound.
Workflow Diagram:
Materials:
-
This compound
-
Fuming nitric acid
-
Sulfuric acid
-
Iron powder
-
Ammonium (B1175870) chloride
-
1-Boc-piperazine
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)
-
Sodium tert-butoxide
-
Toluene, anhydrous
-
Propyl iodide
-
Potassium carbonate
-
Acetonitrile
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
3,5-Dichlorobenzoyl chloride
-
Triethylamine (B128534) (TEA)
-
Standard laboratory glassware and purification equipment
Procedure:
-
Nitration of this compound: To a stirred solution of this compound in concentrated sulfuric acid at 0 °C, add fuming nitric acid dropwise. After the addition, allow the reaction to warm to room temperature and stir for 2 hours. Pour the reaction mixture onto ice and collect the precipitate by filtration to yield N-propyl-4-nitrobenzamide.
-
Reduction of the Nitro Group: To a solution of N-propyl-4-nitrobenzamide in ethanol, add iron powder and a solution of ammonium chloride in water. Heat the mixture to reflux for 4 hours. Cool the reaction, filter through celite, and concentrate the filtrate to obtain 4-amino-N-propylbenzamide.
-
Buchwald-Hartwig Amination: In a flame-dried flask, combine 4-amino-N-propylbenzamide, 1-Boc-piperazine, Pd2(dba)3, XPhos, and sodium tert-butoxide in anhydrous toluene. Degas the mixture and heat under an inert atmosphere at 100 °C for 12 hours. Cool the reaction, dilute with ethyl acetate, and filter. Purify the crude product by column chromatography.
-
Boc Deprotection and N-Alkylation: Treat the product from the previous step with TFA in DCM to remove the Boc protecting group. After neutralization, dissolve the resulting amine in acetonitrile, add potassium carbonate and propyl iodide, and stir at room temperature overnight. Filter the reaction and concentrate to yield N-(4-(4-propylpiperazin-1-yl)phenyl)propylamide.
-
Amide Coupling: Dissolve N-(4-(4-propylpiperazin-1-yl)phenyl)propylamide and triethylamine in anhydrous DCM. At 0 °C, add 3,5-dichlorobenzoyl chloride dropwise. Allow the reaction to warm to room temperature and stir for 4 hours. Quench with water, extract with DCM, and purify the final product by column chromatography.
Application II: this compound as a Precursor for Novel Sulfonamide Derivatives with Anticancer Potential
The benzamide scaffold is a common feature in many anticancer agents.[4][5] Here, we describe the synthesis of a novel this compound derivative incorporating a sulfonamide moiety and a proposed workflow for evaluating its anticancer activity.
Quantitative Data (Hypothetical Screening)
The following table presents hypothetical data from an in-vitro anticancer screening of a representative this compound-derived sulfonamide against a panel of cancer cell lines.
| Compound ID | Structure | Cell Line | Assay Type | IC50 (µM) |
| NPB-S1 | 2-(N-allylsulfamoyl)-N-propylbenzamide[6] | MCF-7 | MTT Assay | 15.2 |
| NPB-S1 | 2-(N-allylsulfamoyl)-N-propylbenzamide[6] | A549 | MTT Assay | 22.5 |
| NPB-S1 | 2-(N-allylsulfamoyl)-N-propylbenzamide[6] | HeLa | MTT Assay | 18.9 |
Experimental Protocols
Protocol 3.2.1: Synthesis of 2-(N-allylsulfamoyl)-N-propylbenzamide (NPB-S1)
This protocol is adapted from a published procedure.[6]
Materials:
-
Allyl bromide
-
Potassium carbonate (K2CO3)
-
Water
-
Ultrasonic bath
-
Standard laboratory glassware and purification equipment
Procedure:
-
N-allylation of Saccharin: In a suitable vessel, combine saccharin (1 equivalent), allyl bromide (1.1 equivalents), and K2CO3 (1.2 equivalents) in water.
-
Ultrasonic Irradiation: Place the reaction vessel in an ultrasonic bath at 25 °C. Monitor the reaction by thin-layer chromatography (TLC) for the formation of N-allyl saccharin.
-
In-situ Ring Opening: Once the formation of the intermediate is complete, add propylamine (2 equivalents) to the reaction mixture.
-
Continued Sonication: Continue sonication until the reaction is complete as monitored by TLC.
-
Work-up and Purification: Upon completion, extract the reaction mixture with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography to yield 2-(N-allylsulfamoyl)-N-propylbenzamide.
Protocol 3.2.2: Evaluation of Anticancer Activity using the MTT Assay
This protocol provides a general procedure for assessing the cytotoxicity of a compound against cancer cell lines.[7][8][9]
Workflow Diagram:
Materials:
-
Cancer cell lines (e.g., MCF-7, A549, HeLa)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
NPB-S1 stock solution (in DMSO)
-
96-well flat-bottom sterile microplates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37 °C in a 5% CO2 incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of NPB-S1 in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration) and a blank control (medium only).
-
Incubation: Incubate the plate for 48 or 72 hours.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.
-
Formazan (B1609692) Formation: Incubate the plate for 2-4 hours at 37 °C until a purple precipitate is visible.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Mix thoroughly by gentle shaking.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Determine the IC50 value by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a dose-response curve.
Disclaimer: The information provided in this document is for research and informational purposes only. The experimental protocols are intended as a guide and may require optimization for specific applications.
References
- 1. Muscarinic acetylcholine receptor M1 - Wikipedia [en.wikipedia.org]
- 2. Muscarinic acetylcholine receptor - Wikipedia [en.wikipedia.org]
- 3. Muscarinic Acetylcholine Receptors [sigmaaldrich.com]
- 4. Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 8. MTT assay protocol | Abcam [abcam.com]
- 9. benchchem.com [benchchem.com]
Application Note: High-Performance Liquid Chromatography for the Quantification of N-Propylbenzamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document details a robust High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of N-Propylbenzamide. The described Reversed-Phase HPLC (RP-HPLC) method is suitable for accurate and precise measurements of this compound in various sample matrices, making it applicable for quality control, stability studies, and research purposes. This application note provides a comprehensive protocol, including instrumentation, reagent preparation, chromatographic conditions, and data analysis.
Introduction
This compound (C10H13NO, MW: 163.22 g/mol ) is a chemical compound belonging to the benzamide (B126) class.[1][2][3] Accurate quantification of this compound is essential in drug development and chemical research for ensuring product quality and understanding reaction kinetics. HPLC is a powerful analytical technique for this purpose due to its high resolution, sensitivity, and reproducibility.[4] This application note presents a detailed protocol for an isocratic RP-HPLC method with UV detection for the determination of this compound.
Chromatographic Method
A reversed-phase HPLC method was developed for the quantification of this compound. A C18 column is a suitable stationary phase for this non-polar compound, and a mobile phase consisting of a mixture of an organic solvent like acetonitrile (B52724) and an aqueous buffer provides good separation.[4][5]
Instrumentation and Conditions
| Parameter | Specification |
| HPLC System | Quaternary or Binary Pump, Autosampler, Column Oven, UV Detector |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase | Acetonitrile : 0.1% Formic Acid in Water (60:40, v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30°C |
| UV Detection | 225 nm |
| Run Time | 10 minutes |
Experimental Protocol
Reagents and Materials
-
This compound reference standard (>98% purity)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade, filtered and degassed)
-
Formic acid (reagent grade)
-
Volumetric flasks and pipettes
-
HPLC vials
-
Analytical balance
-
Sonicator
Standard Solution Preparation
-
Stock Standard Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of acetonitrile in a volumetric flask.[4]
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.[4]
Sample Preparation
The sample preparation will depend on the matrix. For drug product analysis, a suitable extraction method may be required to isolate this compound from excipients.[4] A generic procedure for a solid sample is as follows:
-
Accurately weigh a portion of the sample containing an estimated amount of this compound.
-
Dissolve the sample in a suitable solvent (e.g., acetonitrile or methanol).
-
Sonicate for 15 minutes to ensure complete dissolution.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
Chromatographic Analysis
-
Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Inject the prepared standard and sample solutions.
-
Record the chromatograms and integrate the peak area for this compound.
Data Analysis
-
Calibration Curve: Construct a calibration curve by plotting the peak area of the standard solutions against their corresponding concentrations.
-
Quantification: Determine the concentration of this compound in the samples by interpolating their peak areas on the calibration curve.
Method Validation Parameters (Hypothetical Data)
The developed method should be validated according to ICH guidelines.[6] Key validation parameters are summarized below:
| Parameter | Result |
| Linearity (µg/mL) | 1 - 100 |
| Correlation Coefficient (r²) | > 0.999 |
| Accuracy (% Recovery) | 98 - 102% |
| Precision (% RSD) | < 2% |
| Limit of Detection (LOD) (µg/mL) | 0.1 |
| Limit of Quantification (LOQ) (µg/mL) | 0.3 |
| Retention Time (min) | ~ 4.5 |
Experimental Workflow Diagram
Caption: Workflow for the quantification of this compound using HPLC.
Signaling Pathway Diagram (Logical Relationship)
Caption: Logical workflow for HPLC method development and validation.
Conclusion
This application note provides a detailed and systematic protocol for the quantitative analysis of this compound using a reversed-phase HPLC method. The described methodology is a starting point and should be thoroughly validated for its intended use. By following the outlined steps, researchers can establish a reliable and robust analytical method suitable for their specific needs.
References
Application Notes and Protocols for GC-MS Analysis of N-Propylbenzamide and its Metabolites
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for the analysis of N-Propylbenzamide and its putative metabolites using Gas Chromatography-Mass Spectrometry (GC-MS). Detailed protocols for sample preparation, GC-MS instrumentation, and data analysis are presented. Putative metabolic pathways and expected mass spectral fragmentation patterns are also discussed to aid in the identification and quantification of this compound and its biotransformation products. The methodologies described herein are intended to serve as a robust starting point for researchers in drug metabolism, pharmacokinetics, and toxicology.
Introduction
This compound is a chemical compound belonging to the benzamide (B126) class.[1] Understanding the metabolic fate of such compounds is crucial in drug discovery and development to assess their efficacy, potential toxicity, and pharmacokinetic profiles. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds, making it well-suited for the analysis of this compound and its metabolites.[2] This application note outlines detailed procedures for the comprehensive GC-MS analysis of this compound, including sample preparation from biological matrices, instrument parameters, and data interpretation.
Putative Metabolic Pathway of this compound
The metabolism of this compound is predicted to proceed through several key biotransformation reactions, primarily involving oxidation of the N-propyl side chain and hydroxylation of the aromatic ring. These predictions are based on established metabolic pathways of structurally related compounds, such as n-propylbenzene and N-alkylbenzamides.[3][4]
The primary metabolic routes are expected to be:
-
Hydroxylation of the Propyl Side Chain: Oxidation can occur at the α, β, or γ positions of the propyl group, leading to the formation of corresponding alcohol metabolites.
-
Oxidation of the Propyl Side Chain: Further oxidation of the alcohol metabolites can yield corresponding ketone or carboxylic acid derivatives.
-
Aromatic Hydroxylation: Hydroxylation of the benzene (B151609) ring can occur at the ortho, meta, or para positions.
-
N-Dealkylation: Cleavage of the N-propyl group can lead to the formation of benzamide.
dot
Caption: Putative metabolic pathway of this compound.
Experimental Protocols
Sample Preparation (from Plasma)
A liquid-liquid extraction (LLE) protocol is recommended for the isolation of this compound and its metabolites from a biological matrix like plasma.[2]
Materials:
-
Plasma sample
-
Ethyl acetate (B1210297) (extraction solvent)
-
Internal Standard (IS) solution (e.g., a structurally similar benzamide derivative not expected to be present in the sample)
-
1.5 mL microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator
-
GC-MS vials with inserts
Procedure:
-
Pipette 200 µL of plasma into a 1.5 mL microcentrifuge tube.
-
Add 20 µL of the internal standard solution.
-
Add 800 µL of ethyl acetate.
-
Vortex for 2 minutes to ensure thorough mixing.
-
Centrifuge at 10,000 rpm for 10 minutes to separate the organic and aqueous layers.
-
Carefully transfer the upper organic layer to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of a suitable solvent for GC-MS analysis (e.g., ethyl acetate or methanol).
-
Transfer the reconstituted sample to a GC-MS vial with an insert for analysis.
GC-MS Instrumentation and Conditions
The following instrumental parameters are provided as a starting point and may require optimization for specific instruments.
| Parameter | Condition |
| Gas Chromatograph | |
| Column | HP-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium, constant flow rate of 1.0 mL/min |
| Inlet Temperature | 250°C |
| Injection Volume | 1 µL |
| Injection Mode | Splitless |
| Oven Temperature Program | |
| Initial Temperature | 100°C, hold for 2 minutes |
| Ramp Rate | 15°C/min |
| Final Temperature | 280°C, hold for 10 minutes |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) |
| Ionization Energy | 70 eV |
| Source Temperature | 230°C |
| Quadrupole Temperature | 150°C |
| Mass Scan Range | m/z 40-400 |
| Acquisition Mode | Full Scan for identification, Selected Ion Monitoring (SIM) for quantification |
Data Presentation
Predicted GC-MS Data for this compound and Putative Metabolites
The following table summarizes the predicted molecular weights and key mass fragments for this compound and its potential metabolites. The mass spectrum for this compound is available in the NIST WebBook.[5] Fragmentation patterns for metabolites are predicted based on common fragmentation pathways for amides and hydroxylated compounds.[6]
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Predicted Key Mass Fragments (m/z) |
| This compound | C₁₀H₁₃NO | 163.22 | 163 (M+), 120, 105, 77 |
| N-(1-hydroxypropyl)benzamide | C₁₀H₁₃NO₂ | 179.22 | 179 (M+), 120, 105, 91, 77 |
| N-(2-hydroxypropyl)benzamide | C₁₀H₁₃NO₂ | 179.22 | 179 (M+), 135, 105, 77 |
| N-(3-hydroxypropyl)benzamide | C₁₀H₁₃NO₂ | 179.22 | 179 (M+), 149, 105, 77 |
| N-Propyl-4-hydroxybenzamide | C₁₀H₁₃NO₂ | 179.22 | 179 (M+), 136, 121, 93 |
| Benzamide | C₇H₇NO | 121.14 | 121 (M+), 105, 77 |
Visualization of Experimental Workflow
The general workflow for the GC-MS analysis of this compound and its metabolites is depicted below.
dot
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. The formation and metabolism of N-hydroxymethyl compounds--III. The metabolic conversion of N-methyl and N,N,-dimethylbenzamides to N-hydroxymethyl compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Studies in detoxication. 69. The metabolism of alkylbenzenes: n-propylbenzene and n-butylbenzene with further observations on ethylbenzene - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Benzamide, N-propyl- [webbook.nist.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
Application Notes and Protocols for the Synthesis and Purification of N-Propylbenzamide
Audience: Researchers, scientists, and drug development professionals.
Abstract
This document provides a comprehensive experimental protocol for the synthesis and purification of N-Propylbenzamide. The synthesis is achieved through the acylation of n-propylamine with benzoyl chloride in the presence of a base. The subsequent purification of the crude product is performed via recrystallization. This protocol includes detailed methodologies, a summary of quantitative data, and characterization references for researchers in organic synthesis and medicinal chemistry.
Introduction
N-substituted benzamides are a class of organic compounds with significant importance in medicinal chemistry and materials science.[1] this compound, a member of this class, serves as a valuable intermediate in the synthesis of more complex molecules and has been identified as a metabolite in cancer metabolism.[2][3] The most common and straightforward method for its synthesis involves the reaction of a primary amine (n-propylamine) with an acyl chloride (benzoyl chloride), a classic example of nucleophilic acyl substitution.[4] Achieving high purity is critical for its subsequent applications, making an effective purification protocol essential.[5] This note details a reliable procedure for both the synthesis and purification of this compound.
Physicochemical Properties and Reagent Data
A summary of the properties of the key reactants and the final product is presented below for easy reference.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Density (g/cm³) |
| Benzoyl Chloride | C₇H₅ClO | 140.57 | -1 | 197.2 | 1.21 |
| n-Propylamine | C₃H₉N | 59.11 | -83 | 48 | 0.719 |
| Triethylamine (B128534) | C₆H₁₅N | 101.19 | -115 | 90 | 0.726 |
| This compound | C₁₀H₁₃NO | 163.22 [1] | 84-85 [6] | 328.2 [6][7] | 1.002 [6] |
Experimental Protocols
3.1. Synthesis of this compound
This protocol describes the synthesis of this compound from benzoyl chloride and n-propylamine. Triethylamine is used as a base to neutralize the hydrochloric acid byproduct.
Materials:
-
Benzoyl chloride
-
n-Propylamine
-
Triethylamine (Et₃N)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a 250 mL round-bottom flask, dissolve n-propylamine (1.0 eq) and triethylamine (1.2 eq) in dichloromethane (DCM).
-
Cool the flask to 0 °C in an ice bath with continuous stirring.
-
Dissolve benzoyl chloride (1.0 eq) in a separate portion of DCM and transfer it to a dropping funnel.
-
Add the benzoyl chloride solution dropwise to the cooled amine solution over 30 minutes. An exothermic reaction is expected, so maintain the temperature at 0-5 °C.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-3 hours.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, transfer the reaction mixture to a separatory funnel.
-
Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and finally with brine.[8]
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude this compound as a solid.
3.2. Purification by Recrystallization
The crude product is purified by recrystallization to remove unreacted starting materials and by-products.[5]
Materials:
-
Crude this compound
-
Deionized water
-
Erlenmeyer flasks
-
Hot plate
-
Büchner funnel and filter flask
-
Vacuum source
Procedure:
-
Solvent Selection: An ethanol/water mixture is a suitable solvent system. This compound is soluble in hot ethanol and less soluble at room temperature, while water acts as an anti-solvent.[9]
-
Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of hot ethanol, stirring until the solid is completely dissolved.[10]
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
-
Crystallization: Add hot water dropwise to the hot ethanol solution until the solution becomes slightly cloudy. Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Slow cooling encourages the formation of large, pure crystals.[11]
-
Once at room temperature, place the flask in an ice bath for 30 minutes to maximize crystal formation.[5]
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold ethanol/water mixture to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a vacuum oven or air dry to a constant weight.
Visualization of Experimental Workflow
The following diagram illustrates the complete workflow for the synthesis and purification of this compound.
Caption: Workflow for this compound synthesis and purification.
Characterization
The identity and purity of the final product should be confirmed by standard analytical techniques.
-
Melting Point: The purified product should exhibit a sharp melting point in the range of 84-85 °C.[6]
-
¹H NMR Spectroscopy: The proton NMR spectrum should be consistent with the structure of this compound.
-
Reference Data (500 MHz, CDCl₃): δ 0.96 (t, 3H, J = 7.4 Hz, CH₃), 1.60-1.65 (m, 2H, CH₂), 3.34-3.39 (m, 2H, CH₂), δ 6.20 (br s, 1H, NH), δ 7.42-7.47 (m, 3H, Ar-H), δ 7.71-7.76 (m, 2H, Ar-H).[12]
-
-
Infrared (IR) Spectroscopy: The IR spectrum should show characteristic peaks for the amide functional group, including an N-H stretch (~3300 cm⁻¹) and a C=O stretch (~1640 cm⁻¹).
-
Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the product (m/z = 163.22).[13]
Safety and Hazard Information
-
Benzoyl chloride is corrosive and a lachrymator. Handle in a fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
n-Propylamine and triethylamine are flammable and corrosive. Avoid inhalation and skin contact.
-
Dichloromethane is a volatile solvent and a suspected carcinogen. All operations should be performed in a well-ventilated fume hood.
-
The reaction is exothermic; proper temperature control is crucial.
Refer to the Safety Data Sheets (SDS) for all chemicals before use.
References
- 1. Buy this compound | 10546-70-0 [smolecule.com]
- 2. This compound | C10H13NO | CID 25354 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. guidechem.com [guidechem.com]
- 4. globalconference.info [globalconference.info]
- 5. benchchem.com [benchchem.com]
- 6. guidechem.com [guidechem.com]
- 7. Benzamide, N-propyl- | CAS#:10546-70-0 | Chemsrc [chemsrc.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. westfield.ma.edu [westfield.ma.edu]
- 12. rsc.org [rsc.org]
- 13. Benzamide, N-propyl- [webbook.nist.gov]
Application Notes and Protocols: N-Propylbenzamide in the Exploration of Novel Reaction Mechanisms
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview of the utility of N-Propylbenzamide and its derivatives as molecular probes and substrates for investigating novel reaction mechanisms in organic chemistry. The following sections detail specific applications, experimental protocols, and data interpretation to facilitate the design and execution of mechanistic studies.
Application Note 1: Elucidating Reaction Mechanisms of C-H Functionalization using N-Alkylbenzamides
N-Alkylbenzamides, including this compound, serve as valuable substrates for studying site-selective C-H functionalization reactions. A notable example is the dual nickel/photoredox-catalyzed α-arylation of N-alkylbenzamides, where mechanistic investigations have revealed the crucial role of a hydrogen atom transfer (HAT) agent generated in situ.
Reaction Pathway: α-Arylation of N-Alkylbenzamides
The reaction proceeds through a complex catalytic cycle involving both a nickel catalyst and a photoredox catalyst. The currently accepted mechanism suggests that a bromide ion is oxidized by the excited photocatalyst to generate a bromine radical. This bromine radical then acts as a potent HAT agent, selectively abstracting a hydrogen atom from the α-position of the N-alkyl group of the benzamide. The resulting carbon-centered radical then engages with the nickel catalytic cycle to form the C-C bond with the aryl group.
Figure 1: Proposed mechanism for the dual nickel/photoredox-catalyzed α-arylation of N-alkylbenzamides.
Experimental Protocol: Mechanistic Investigation via Stern-Volmer Quenching Studies
Stern-Volmer analysis is a powerful technique to probe the interaction of excited-state species with other molecules in solution. In the context of the α-arylation of N-alkylbenzamides, it can be used to determine which reaction components interact with the excited photocatalyst.
Materials:
-
Photocatalyst (e.g., Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆)
-
N-Hexyl-4-methoxybenzamide
-
Phenyl bromide
-
Tetrabutylammonium (B224687) bromide
-
Degassed solvent (e.g., acetonitrile)
-
Fluorometer
Procedure:
-
Prepare a stock solution of the photocatalyst in the chosen degassed solvent.
-
Prepare stock solutions of the quenchers (N-hexyl-4-methoxybenzamide, phenyl bromide, and tetrabutylammonium bromide) in the same solvent.
-
Measure the emission intensity (I₀) of the photocatalyst solution in the absence of any quencher.
-
Add increasing concentrations of a quencher to the photocatalyst solution and measure the emission intensity (I) at each concentration.
-
Plot I₀/I versus the concentration of the quencher.
-
A linear plot indicates a quenching process, and the slope is the Stern-Volmer constant (Ksv), which is a measure of the quenching efficiency.
Data Presentation: Stern-Volmer Quenching Data
| Quencher | Redox Potential (V vs. SCE) | Quenching Observed | Stern-Volmer Constant (Ksv) |
| N-Hexyl-4-methoxybenzamide | +1.78 | No | N/A |
| Phenyl Bromide | -1.76 | No | N/A |
| Tetrabutylammonium Bromide | N/A | Yes | (Value to be determined) |
This data indicates that the bromide ion is the species that interacts with and is oxidized by the excited photocatalyst, supporting the proposed HAT mechanism.[1]
Application Note 2: Probing Reaction Mechanisms through Kinetic Analysis of N-(Hydroxybenzyl)benzamide Derivatives
The study of reaction kinetics provides invaluable insights into reaction mechanisms. N-(Hydroxybenzyl)benzamide derivatives are excellent models for investigating the reactivity of carbinolamides, which are important intermediates in various biological and chemical processes. The aqueous reaction of these compounds has been shown to proceed through different mechanisms depending on the pH of the solution.
Reaction Mechanisms at Different pH
-
Acid-Catalyzed Mechanism (pH 0-4): At low pH, the reaction is catalyzed by acid.
-
Specific-Base-Catalyzed Mechanism (pH > 7): Under basic and neutral conditions, the reaction proceeds via a specific-base-catalyzed mechanism, likely an E1cB-like mechanism.
-
Water Reaction: At intermediate pH values, a water-dependent reaction pathway may be dominant.
Figure 2: pH-dependent reaction pathways for N-(hydroxybenzyl)benzamide derivatives.
Experimental Protocol: Aqueous Kinetics as a Function of pH
Materials:
-
N-(Hydroxybenzyl)benzamide derivative
-
Buffer solutions for a range of pH values (0-14)
-
Potassium chloride (to maintain constant ionic strength)
-
UV-Vis spectrophotometer
-
Stopped-flow apparatus (for fast reactions)
Procedure:
-
Prepare aqueous solutions with the desired pH using appropriate buffers and maintain a constant ionic strength (e.g., 1.0 M with KCl).
-
Prepare a concentrated stock solution of the N-(hydroxybenzyl)benzamide derivative in a suitable solvent (e.g., DMSO).
-
Initiate the reaction by injecting a small volume of the stock solution into the buffered aqueous solution in a cuvette.
-
Monitor the reaction by observing the change in absorbance at a specific wavelength over time using a UV-Vis spectrophotometer. For faster reactions, a stopped-flow instrument may be necessary.
-
Determine the observed first-order rate constant (k_obs) by fitting the absorbance versus time data to a first-order exponential decay equation.
-
Plot log(k_obs) versus pH to generate a pH-rate profile, which can be used to elucidate the different reaction mechanisms.
Data Presentation: Kinetic Data for N-(Hydroxybenzyl)benzamide Derivatives
| Derivative Substituent | k_H (M⁻¹s⁻¹) (Acid-Catalyzed) | k'₁ (M⁻¹s⁻¹) (Apparent Base-Catalyzed) | pKa (Hydroxyl Group) |
| 4-Methoxy | (Value) | (Value) | (Value) |
| 4-Methyl | (Value) | (Value) | (Value) |
| H | (Value) | (Value) | (Value) |
| 4-Chloro | (Value) | (Value) | (Value) |
| 3-Nitro | (Value) | (Value) | (Value) |
This table summarizes the rate constants for the acid-catalyzed reaction (k_H) and the apparent second-order hydroxide (B78521) rate constant (k'₁) for a series of substituted N-(hydroxybenzyl)benzamide derivatives. The Hammett plot of these values can provide further mechanistic insights.[2]
Application Note 3: Synthesis and Computational Analysis of this compound Derivatives
The synthesis of novel this compound derivatives, coupled with computational analysis, is a powerful approach to understanding structure-reactivity relationships. The synthesis of 2-(N-allylsulfamoyl)-N-propylbenzamide provides a case study for this integrated approach.
Experimental Workflow: Synthesis and Characterization
Figure 3: Experimental workflow for the synthesis and analysis of 2-(N-allylsulfamoyl)-N-propylbenzamide.
Experimental Protocol: Synthesis of 2-(N-allylsulfamoyl)-N-propylbenzamide
Materials:
-
Saccharin
-
Allyl bromide
-
Potassium carbonate (K₂CO₃)
-
Propylamine
-
Water
-
Dichloromethane (CH₂Cl₂)
-
Magnesium sulfate (B86663) (MgSO₄)
-
Ethanol (B145695) (EtOH)
-
Ultrasonic bath
Procedure:
-
In a suitable reaction vessel, combine saccharin (1 equivalent), allyl bromide (1.1 equivalents), and K₂CO₃ (1.2 equivalents) in water.
-
Subject the mixture to ultrasonic cavitation at 25 °C until the formation of N-allyl saccharin is complete (monitor by TLC).
-
To the reaction mixture, add propylamine (2 equivalents) and continue sonication for a short period (e.g., 2 minutes).
-
Filter the crude mixture and extract the filtrate with CH₂Cl₂.
-
Wash the combined organic layers with brine and water, then dry over MgSO₄.
-
Concentrate the solution under vacuum to obtain the crude product.
-
Purify the residue by recrystallization from ethanol to yield pure single crystals of 2-(N-allylsulfamoyl)-N-propylbenzamide.[3]
Data Presentation: Computational Analysis of 2-(N-allylsulfamoyl)-N-propylbenzamide
| Parameter | Calculated Value (eV) |
| HOMO Energy | -6.9656 |
| LUMO Energy | -1.5828 |
| HOMO-LUMO Energy Gap (ΔE) | 5.3828 |
The HOMO-LUMO energy gap provides an indication of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more reactive.[3]
Disclaimer: The provided protocols are intended as a guide and may require optimization for specific experimental setups and research goals. Always follow appropriate laboratory safety procedures.
References
- 1. Investigations into mechanism and origin of regioselectivity in the metallaphotoredox-catalyzed α-arylation of N-alkylbenzamides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. N-(Hydroxybenzyl)benzamide Derivatives: Aqueous pH-Dependent Kinetics and Mechanistic Implications for the Aqueous Reactivity of Carbinolamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 2-(N-allylsulfamoyl)-N-propylbenzamide | MDPI [mdpi.com]
Application Notes and Protocols for the Sonochemical Synthesis of N-Propylbenzamide Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the sonochemical synthesis of N-Propylbenzamide derivatives, offering a green and efficient alternative to conventional synthetic methods. The protocols detailed below, along with comparative data and mechanistic insights, are designed to assist researchers in adopting this advanced methodology.
Introduction to Sonochemical Synthesis
Sonochemistry utilizes the energy of ultrasound to induce chemical reactions. The phenomenon of acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid—generates localized hot spots with extremely high temperatures and pressures. These conditions accelerate reaction rates, increase yields, and often lead to the formation of unique products. In the context of amide synthesis, sonication can significantly reduce reaction times and improve the efficiency of the conversion of carboxylic acids and amines into amides.
Comparative Analysis: Sonochemical vs. Conventional Synthesis
The primary advantages of sonochemical synthesis over traditional methods are a significant reduction in reaction time and an increase in product yield. The following table provides a comparative summary of these two methods for the synthesis of benzamide (B126) derivatives.
| Product | Method | Reaction Time | Yield (%) | Reference |
| 4-(benzyloxy)-N-(3-chloro-2-(4-hydroxyphenyl)-4-oxoazetidin-1-yl) benzamide | Conventional (Reflux) | 8 - 10 hours | 60 - 75 | [1] |
| 4-(benzyloxy)-N-(3-chloro-2-(4-hydroxyphenyl)-4-oxoazetidin-1-yl) benzamide | Ultrasound-Assisted | 2 hours | 78 - 88 | [1] |
| 2-(N-allylsulfamoyl)-N-propylbenzamide | Sonochemical | Short (not specified) | 94 | [2] |
| Various N-substituted amides | Conventional (Heating) | 13 hours | 50 - 72 | [3] |
| Various N-substituted amides | Microwave-Assisted | 9 - 42 minutes | 75 - 87 | [3] |
Experimental Protocols
Protocol 1: Sonochemical Synthesis of 2-(N-allylsulfamoyl)-N-propylbenzamide
This protocol details a one-pot, three-component tandem reaction under ultrasonic cavitation.[2]
Materials:
-
Allyl bromide
-
Potassium carbonate (K₂CO₃)
-
Water
-
Ethanol
-
Ultrasonic bath/probe
-
Standard laboratory glassware
-
Thin-layer chromatography (TLC) apparatus
Procedure:
-
N-allylation of Saccharin: In a suitable reaction vessel, combine saccharin (1 equivalent), allyl bromide (1.1 equivalents), and potassium carbonate (1.2 equivalents) as a base in water.
-
Ultrasonic Irradiation: Place the reaction vessel in an ultrasonic bath and sonicate at 25°C.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) to confirm the formation of the N-allyl saccharin intermediate. The reaction is typically completed in a very short time.[2]
-
In-situ Amidation: Once the formation of the intermediate is confirmed, add propylamine (2 equivalents) directly to the reaction mixture.
-
Continued Sonication: Continue ultrasonic cavitation until the intermolecular N-C-σ-saccharin ring cleavage is complete, yielding 2-(N-allylsulfamoyl)-N-propylbenzamide.
-
Work-up and Purification: Upon completion of the reaction, the desired product can be isolated and purified by recrystallization from ethanol. The final product was obtained with a 94% yield.[2]
Protocol 2: General Conventional Synthesis of N-substituted Benzamides (for comparison)
This protocol describes a general method for the synthesis of amides from carboxylic acids and amines using a coupling agent, which represents a common conventional approach.
Materials:
-
Substituted benzoic acid
-
Substituted amine
-
Dichloromethane (B109758) or Ethanol
-
Magnetic stirrer and heating plate
-
Standard laboratory glassware
Procedure:
-
Reactant Mixture: In a round-bottom flask, dissolve the substituted benzoic acid in dichloromethane or ethanol.
-
Addition of Amine and Base: Add the substituted amine and a catalytic amount of triethylamine to the solution.
-
Reaction Conditions: Stir the reaction mixture at room temperature or under reflux for an extended period (typically several hours to a full day).[3]
-
Reaction Monitoring: Monitor the reaction progress using TLC.
-
Work-up and Purification: Once the reaction is complete, the solvent is removed under reduced pressure. The crude product is then purified using appropriate techniques such as column chromatography or recrystallization.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the sonochemical synthesis of this compound derivatives.
Biological Activity and Signaling Pathways
Benzamide derivatives are known to exhibit a wide range of biological activities, including potential as anticancer agents. One of the key mechanisms of action for some benzamide derivatives is the inhibition of Histone Deacetylases (HDACs).[4] HDACs are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression.[5] By inhibiting HDACs, benzamide derivatives can lead to the hyperacetylation of histones, which in turn alters chromatin structure and the expression of various genes involved in cell cycle arrest and apoptosis (programmed cell death).[6][7]
The diagram below illustrates the signaling pathway of apoptosis induction through HDAC inhibition by benzamide derivatives.
Conclusion
The sonochemical synthesis of this compound derivatives represents a significant advancement over conventional methods, offering higher yields in shorter reaction times under environmentally friendly conditions. The detailed protocols and comparative data provided herein serve as a valuable resource for researchers looking to implement this efficient synthetic strategy. Furthermore, the potential of these derivatives as HDAC inhibitors highlights their promise in the field of drug development, particularly in the design of novel anticancer therapeutics.
References
- 1. Ultrasound Assisted Synthesis of 4-(Benzyloxy)-N-(3-chloro-2-(substitutedphenyl)-4-oxoazetidin-1-yl) Benzamide as Challenging Anti-Tubercular Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. indianchemicalsociety.com [indianchemicalsociety.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Histone deacetylase inhibitors: molecular mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
N-Propylbenzamide: A Versatile Building Block for Complex Organic Molecules
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
N-Propylbenzamide, a simple yet versatile amide, serves as a valuable starting material and intermediate in the synthesis of a diverse array of complex organic molecules. Its utility spans from the construction of heterocyclic scaffolds, such as quinazolinones, to its role as a directing group in ortho-metalation reactions, enabling precise functionalization of the aromatic ring. This document provides detailed application notes and experimental protocols for the use of this compound and its derivatives in organic synthesis, with a focus on methodologies relevant to pharmaceutical and agrochemical research.
Synthesis of this compound
The most common and straightforward method for the synthesis of this compound is the acylation of propylamine (B44156) with benzoyl chloride. This reaction proceeds readily under standard laboratory conditions to afford the desired amide in high yield.
Experimental Protocol: Synthesis of this compound from Benzoyl Chloride and Propylamine
Materials:
-
Benzoyl chloride
-
Propylamine
-
Dichloromethane (DCM)
-
1 M Sodium hydroxide (B78521) (NaOH) solution
-
1 M Hydrochloric acid (HCl) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Round-bottom flask
-
Stirring bar
-
Dropping funnel
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve propylamine (1.1 equivalents) in dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add benzoyl chloride (1.0 equivalent) dropwise to the cooled amine solution with constant stirring. An exothermic reaction is expected.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, transfer the reaction mixture to a separatory funnel.
-
Wash the organic layer sequentially with 1 M HCl, water, 1 M NaOH, and finally with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude this compound.
-
The crude product can be further purified by recrystallization or column chromatography on silica (B1680970) gel.
Quantitative Data:
| Reactant 1 | Reactant 2 | Product | Yield (%) | Purity (%) |
| Benzoyl chloride | Propylamine | This compound | >95 | >98 |
Yields and purity are typical and may vary depending on reaction scale and purification method.
Experimental Workflow for the Synthesis of this compound
Caption: Workflow for this compound synthesis.
Application in the Synthesis of Quinazolinone Derivatives
This compound derivatives, particularly 2-amino-N-propylbenzamide, are valuable precursors for the synthesis of quinazolinones, a class of heterocyclic compounds with a wide range of biological activities, including anticancer, anticonvulsant, and anti-inflammatory properties.[1][2] The general strategy involves the condensation of a 2-aminobenzamide (B116534) derivative with an appropriate electrophile, such as a benzoyl chloride, followed by cyclization.
Experimental Protocol: General Synthesis of 2-Substituted-3-propyl-quinazolin-4(3H)-ones
This protocol is adapted from the synthesis of quinazolinone derivatives from 2-aminobenzamides and benzoyl chlorides.[1]
Materials:
-
2-Amino-N-propylbenzamide
-
Substituted benzoyl chloride
-
SBA-Pr-SO₃H (sulfonic acid functionalized mesoporous silica) or other suitable acid catalyst
-
Reaction vial
-
Heating block or oil bath
-
TLC plates
-
Solvents for purification (e.g., n-hexane, ethyl acetate)
Procedure:
-
Activate the SBA-Pr-SO₃H catalyst by heating under vacuum.
-
In a reaction vial, add 2-amino-N-propylbenzamide (1.0 equivalent), the substituted benzoyl chloride (1.0 equivalent), and the activated SBA-Pr-SO₃H catalyst (catalytic amount).
-
Heat the reaction mixture under solvent-free conditions at a temperature typically ranging from 100-130 °C.
-
Monitor the reaction by TLC.
-
Upon completion, dissolve the crude product in a suitable hot solvent (e.g., ethanol (B145695) or ethyl acetate).
-
Filter the heterogeneous catalyst.
-
Evaporate the solvent and purify the product by recrystallization or column chromatography.
Quantitative Data for Analogous Quinazolinone Synthesis:
| 2-Aminobenzamide Derivative | Benzoyl Chloride Derivative | Product Yield (%) |
| 2-Aminobenzamide | Benzoyl chloride | 95 |
| 2-Aminobenzamide | 4-Chlorobenzoyl chloride | 92 |
| 2-Aminobenzamide | 4-Nitrobenzoyl chloride | 94 |
Data adapted from a similar synthesis of quinazolinone derivatives.[1] Yields are indicative and will vary based on the specific substrates and reaction conditions.
Signaling Pathway and Reaction Mechanism
Caption: Synthesis of Quinazolinone Derivatives.
This compound in Directed Ortho-Metalation
The amide group of this compound can act as a powerful directing group in ortho-metalation reactions. This allows for the selective deprotonation of the ortho-position of the benzene (B151609) ring by a strong base, typically an organolithium reagent. The resulting aryllithium intermediate can then be quenched with various electrophiles to introduce a wide range of functional groups at the ortho-position with high regioselectivity.
Conceptual Experimental Workflow: Ortho-Functionalization of this compound
Materials:
-
This compound
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
sec-Butyllithium (s-BuLi) or another strong organolithium base
-
Electrophile (e.g., trimethylsilyl (B98337) chloride, an aldehyde, or an alkyl halide)
-
Quenching solution (e.g., saturated ammonium (B1175870) chloride)
-
Dry ice/acetone bath
-
Schlenk line or glovebox for inert atmosphere
Procedure:
-
Under an inert atmosphere (argon or nitrogen), dissolve this compound in anhydrous THF in a Schlenk flask.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of s-BuLi (typically 1.1-1.2 equivalents) to the cooled solution. A color change is often observed, indicating the formation of the aryllithium species.
-
Stir the reaction mixture at -78 °C for a specified time (e.g., 1-2 hours) to ensure complete lithiation.
-
Add the desired electrophile (1.2-1.5 equivalents) to the reaction mixture at -78 °C.
-
Allow the reaction to proceed at -78 °C or to slowly warm to room temperature, depending on the electrophile.
-
Quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Perform an aqueous workup by extracting the product into an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer, concentrate, and purify the ortho-functionalized this compound derivative by chromatography.
Logical Relationship in Directed Ortho-Metalation
References
- 1. One-pot Synthesis of Quinazolinone and Benzamide Derivatives Using SBA-Pr-SO3H as a Nanoporous Heterogeneous Acid Catalyst – Oriental Journal of Chemistry [orientjchem.org]
- 2. Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantitative Analysis of N-Propylbenzamide in Biological Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Propylbenzamide is a small molecule of interest in various fields of research and development. Accurate and reliable quantification of this compound in biological matrices such as plasma and urine is crucial for pharmacokinetic, toxicokinetic, and metabolism studies. This document provides detailed application notes and protocols for the determination of this compound using High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS). The protocols are designed to serve as a comprehensive guide for method development and validation.[1][2][3][4][5]
Section 1: Sample Preparation Protocols
The choice of sample preparation is critical for removing interfering substances and concentrating the analyte of interest.[6][7] Two common and effective methods are presented here: Protein Precipitation for plasma samples and Solid-Phase Extraction for urine samples.
Protocol for Protein Precipitation (PPT) of Plasma Samples
Protein precipitation is a rapid and straightforward method for removing the majority of proteins from plasma samples prior to LC-MS/MS or HPLC analysis.[8][9][10][11]
Materials:
-
Human Plasma (K2-EDTA)
-
Acetonitrile (B52724) (ACN), HPLC-grade, chilled to -20°C
-
Internal Standard (IS) solution (e.g., a structurally similar, stable isotope-labeled this compound)
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Centrifuge (capable of >10,000 x g and refrigeration)
Procedure:
-
Pipette 100 µL of human plasma into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of the internal standard working solution.
-
Add 300 µL of chilled acetonitrile to the plasma sample.
-
Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the clear supernatant to a clean tube or a 96-well plate.
-
The supernatant can be directly injected for LC-MS/MS analysis or evaporated and reconstituted in the mobile phase for HPLC-UV analysis.
Protocol for Solid-Phase Extraction (SPE) of Urine Samples
Solid-phase extraction is a robust method for cleaning up and concentrating analytes from complex matrices like urine, making it suitable for GC-MS and LC-MS/MS analysis.[12][13][14]
Materials:
-
Human Urine
-
Mixed-mode cation exchange SPE cartridges (e.g., 30 mg/1 mL)
-
Methanol (B129727), HPLC-grade
-
Deionized water
-
Internal Standard (IS) solution
-
SPE manifold
Procedure:
-
Pre-treat 1 mL of urine sample by adding 10 µL of the internal standard working solution.
-
Conditioning: Condition the SPE cartridge by passing 1 mL of methanol followed by 1 mL of deionized water. Do not allow the cartridge to dry.
-
Loading: Load the pre-treated urine sample onto the conditioned SPE cartridge at a slow, steady flow rate.
-
Washing: Wash the cartridge with 1 mL of deionized water, followed by 1 mL of 20% methanol in water to remove polar interferences.
-
Elution: Elute the analyte and internal standard with 1 mL of 5% ammonium hydroxide in methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in a suitable solvent (e.g., 100 µL of mobile phase for LC-MS/MS or a derivatization agent for GC-MS).
Section 2: Analytical Method Protocols
Three common analytical techniques are presented for the quantification of this compound.
HPLC-UV Method
This method is a cost-effective approach for the quantification of this compound, suitable for samples with relatively high concentrations of the analyte.[15][16][17]
Instrumentation:
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)
Chromatographic Conditions:
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient: 60% A, 40% B, isocratic
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 20 µL
-
UV Detection Wavelength: 254 nm
LC-MS/MS Method
LC-MS/MS provides high sensitivity and selectivity, making it the gold standard for bioanalytical quantification.[18][19][20][21]
Instrumentation:
-
UPLC/HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Chromatographic Conditions:
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: Start at 95% A, ramp to 5% A over 3 minutes, hold for 1 minute, and return to initial conditions.
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
Mass Spectrometer Settings (Hypothetical):
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Multiple Reaction Monitoring (MRM) Transitions:
-
This compound: Q1 (m/z) 164.1 -> Q3 (m/z) 105.1
-
Internal Standard (e.g., d5-N-Propylbenzamide): Q1 (m/z) 169.1 -> Q3 (m/z) 110.1
-
GC-MS Method
GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. Derivatization is often required for non-volatile compounds like this compound to improve their chromatographic properties.[6][22][23][24]
Derivatization (Silylation):
-
To the dried sample extract, add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Cap the vial and heat at 70°C for 30 minutes.
-
Cool to room temperature before injection.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer.
-
Capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).
Chromatographic and MS Conditions:
-
Injector Temperature: 280°C
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
Oven Temperature Program: Start at 100°C, hold for 1 minute, ramp to 280°C at 20°C/min, and hold for 5 minutes.
-
Ion Source Temperature: 230°C
-
MS Quadrupole Temperature: 150°C
-
Acquisition Mode: Selected Ion Monitoring (SIM)
Section 3: Method Validation Summary
The following tables present representative data for the validation of the analytical methods, based on FDA and ICH guidelines.[1][2][3][4][5]
Table 1: Linearity and Range
| Method | Analyte | Range (ng/mL) | Correlation Coefficient (r²) |
| HPLC-UV | This compound | 50 - 5000 | > 0.995 |
| LC-MS/MS | This compound | 1 - 1000 | > 0.998 |
| GC-MS | This compound | 5 - 1000 | > 0.996 |
Table 2: Accuracy and Precision
| Method | Concentration (ng/mL) | Accuracy (% Bias) | Precision (%RSD) |
| LC-MS/MS | LLOQ (1) | ± 15% | < 20% |
| Low QC (3) | ± 10% | < 15% | |
| Mid QC (100) | ± 8% | < 10% | |
| High QC (800) | ± 10% | < 10% |
Table 3: Recovery and Matrix Effect
| Method | Analyte | Recovery (%) | Matrix Effect (%) |
| LC-MS/MS | This compound | 85 - 95 | 90 - 110 |
| Internal Standard | 88 - 92 | 95 - 105 |
Section 4: Visualizations
Experimental Workflow
Caption: General experimental workflow for the analysis of this compound.
Hypothetical Signaling Pathway
The following diagram illustrates a hypothetical signaling pathway that could be modulated by a therapeutic agent like this compound, targeting a receptor tyrosine kinase (RTK) pathway, which is a common target in drug development.[25][26][27][28][29]
Caption: Hypothetical inhibition of an RTK signaling pathway by this compound.
References
- 1. FDA Adopts ICH Final Guidance On Bioanalytical Method Validation [outsourcedpharma.com]
- 2. Federal Register :: M10 Bioanalytical Method Validation and Study Sample Analysis; International Council for Harmonisation; Guidance for Industry; Availability [federalregister.gov]
- 3. FDA Announces Guidance on M10 Bioanalytical Method Validation | ACCP [accp1.org]
- 4. labs.iqvia.com [labs.iqvia.com]
- 5. hhs.gov [hhs.gov]
- 6. iehpc.gdut.edu.cn [iehpc.gdut.edu.cn]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. Protein precipitation for the analysis of a drug cocktail in plasma by LC-ESI-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. agilent.com [agilent.com]
- 11. A fully automated plasma protein precipitation sample preparation method for LC-MS/MS bioanalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. Analysis of urinary benzodiazepines using solid-phase extraction and gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Determination of benzodiazepines in human urine using solid-phase extraction and high-performance liquid chromatography-electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. researchgate.net [researchgate.net]
- 17. A rapid HPLC–DAD method for quantification of amikacin in pharmaceuticals and biological samples using pre-column derivatization with Hantzsch reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 18. chromatographytoday.com [chromatographytoday.com]
- 19. Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 20. mass-spec.stanford.edu [mass-spec.stanford.edu]
- 21. rsc.org [rsc.org]
- 22. researchgate.net [researchgate.net]
- 23. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 24. Amines by GC-MS - Chromatography Forum [chromforum.org]
- 25. Cell Signaling and Translational Developmental Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 26. The Hippo signaling pathway provides novel anti-cancer drug targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Intracellular Signal Pathways: Potential for Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Signaling pathway/molecular targets and new targeted agents under development in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Signal transduction pathways as targets for therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing N-Propylbenzamide Synthesis
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of N-Propylbenzamide. Our aim is to help you optimize your reaction yields and overcome common challenges encountered during your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis of this compound, offering potential causes and actionable solutions in a straightforward question-and-answer format.
Issue 1: Low or No Yield of this compound
Q: My reaction is resulting in a very low yield or no this compound at all. What are the common causes?
A: Low or no product yield in this compound synthesis can stem from several factors, primarily related to the quality of reagents, reaction conditions, and the chosen synthetic route.[1][2]
-
Poor Quality of Starting Materials: Benzoic acid should be pure and dry. N-propylamine should be free of moisture. Impurities in starting materials can lead to unwanted side reactions.[3]
-
Presence of Water: Water can hydrolyze the activated carboxylic acid intermediate (if using a coupling agent) or the acyl chloride, preventing the formation of the amide. It is crucial to use anhydrous solvents and reagents.[1][4]
-
Inefficient Activation of Benzoic Acid: If you are using a coupling agent to facilitate the reaction between benzoic acid and n-propylamine, incomplete activation of the carboxylic acid is a common issue. This could be due to an insufficient amount of the coupling reagent or a reagent that is not effective for your specific substrates.[1]
-
Protonation of n-Propylamine: As an amine, n-propylamine can be protonated by benzoic acid, forming a non-nucleophilic ammonium (B1175870) salt. This acid-base reaction can compete with the desired amide formation.[3][5] The use of a non-nucleophilic base can mitigate this issue.
-
Suboptimal Reaction Temperature: The reaction temperature can significantly impact the rate and yield. If the temperature is too low, the reaction may be too slow to proceed to completion within a reasonable timeframe. Conversely, excessively high temperatures can lead to decomposition of reactants or products and the formation of side products.[6]
-
Inadequate Mixing: In biphasic reactions (e.g., Schotten-Baumann conditions), vigorous stirring is essential to ensure the reactants in the different phases come into contact.[3]
Issue 2: Presence of Impurities in the Final Product
Q: My final this compound product is impure. What are the likely impurities and how can I remove them?
A: The presence of impurities is a common challenge. Identifying the impurity is the first step toward its removal.
-
Unreacted Starting Materials: The most common impurities are unreacted benzoic acid and n-propylamine.
-
Removal: Unreacted benzoic acid can be removed by washing the organic extract with a mild aqueous base solution (e.g., sodium bicarbonate). Excess n-propylamine can be removed by washing with a dilute aqueous acid solution (e.g., dilute HCl).[7]
-
-
Byproducts from Coupling Reagents: If you are using a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC), the byproduct dicyclohexylurea (DCU) can be an impurity.
-
Side-Reaction Products: Over-acylation of the product is a possibility if using an excess of a highly reactive acylating agent.
-
Removal: Purification techniques such as recrystallization or column chromatography are typically effective in removing these types of impurities.[8]
-
Issue 3: Difficulty in Purifying this compound
Q: I am struggling to purify my crude this compound. What are the best methods?
A: The two primary methods for purifying solid organic compounds like this compound are recrystallization and column chromatography.
-
Recrystallization: This is a highly effective technique for removing small amounts of impurities. The choice of solvent is critical. An ideal solvent should dissolve the this compound well at high temperatures but poorly at low temperatures. Common solvent systems for benzamides include ethanol/water, ethyl acetate (B1210297)/hexanes, or toluene (B28343).[9][10][11]
-
Troubleshooting Recrystallization: If the product "oils out" instead of crystallizing, it means the boiling point of the solvent is higher than the melting point of your compound, or the solution is supersaturated with impurities. Try using a lower boiling point solvent or a different solvent system.[11]
-
-
Column Chromatography: If recrystallization is ineffective, particularly for removing impurities with similar polarity to the product, column chromatography is the preferred method. A silica (B1680970) gel stationary phase with a solvent system of increasing polarity (e.g., a gradient of ethyl acetate in hexanes) is a good starting point.[12]
Data Presentation: Optimizing Reaction Conditions
The yield of this compound is highly dependent on the reaction conditions. The following table summarizes quantitative data from various synthetic approaches to provide a comparative overview.
| Starting Materials | Coupling Agent/Method | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Benzoic Acid, n-Propylamine | Dodecamethoxy-neopentasilane | Solvent-free | 120 | 7 | 99 | [13] |
| Benzoic Acid, n-Propylamine | Hexamethoxydisilane | Solvent-free | 120 | 7 | ~99 | [13] |
| Benzoic Acid, n-Propylamine | Tetramethoxysilane | Solvent-free | 120 | 7 | ~90 | [13] |
| Benzoic Acid Methyl Ester, n-Propylamine | Aqueous solution | Water | 20-75 | - | 85 | [14] |
| Isatoic Anhydride, Benzylamine | Microwave Synthesis | Ethyl Acetate | 100 | 0.25 | ~64 | [15] |
| Saccharin, Allyl Bromide, n-Propylamine | Ultrasonic Cavitation | Water | 25 | <0.1 | 94 | [16] |
Experimental Protocols
Below are detailed methodologies for two common approaches to synthesizing this compound.
Protocol 1: Synthesis via Acyl Chloride (Schotten-Baumann Conditions)
This method involves the conversion of benzoic acid to benzoyl chloride, followed by reaction with n-propylamine.
Step 1: Synthesis of Benzoyl Chloride
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1.0 equivalent of benzoic acid in anhydrous toluene.
-
Add 2.0 equivalents of thionyl chloride (SOCl₂) to the solution.
-
Add a catalytic amount of pyridine (B92270) (2-3 drops).
-
Heat the reaction mixture to reflux for 2-3 hours. The reaction is complete when gas evolution (HCl and SO₂) ceases.
-
After cooling to room temperature, remove the excess thionyl chloride and toluene under reduced pressure. The crude benzoyl chloride can be used directly in the next step or purified by vacuum distillation.[17]
Step 2: Synthesis of this compound
-
Dissolve 1.1 equivalents of n-propylamine in dichloromethane (B109758) (DCM) in a separate flask.
-
Cool the amine solution to 0 °C in an ice bath.
-
Slowly add the crude benzoyl chloride (from Step 1) dissolved in DCM dropwise to the cooled amine solution with constant stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.
-
Wash the organic layer sequentially with dilute HCl, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude this compound.[17]
-
Purify the crude product by recrystallization or column chromatography.
Protocol 2: Direct Amidation using a Coupling Agent (e.g., HATU)
This protocol describes a direct coupling of benzoic acid and n-propylamine.
-
Dissolve the benzoic acid (1.0 equivalent) in an anhydrous solvent such as DMF or DCM.
-
Add the coupling reagent HATU (1.0-1.5 equivalents) and a non-nucleophilic base like diisopropylethylamine (DIPEA) (2.0 equivalents).
-
Stir the mixture at room temperature for 15-30 minutes to pre-activate the benzoic acid.
-
Add n-propylamine (1.0-1.2 equivalents) to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.
-
Upon completion, quench the reaction with water or a saturated aqueous solution of NH₄Cl.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate, DCM).
-
Wash the organic layer with brine, dry it over anhydrous Na₂SO₄ or MgSO₄, and concentrate it under reduced pressure.[1]
-
Purify the crude product as necessary.
Mandatory Visualizations
Reaction Mechanism: this compound Synthesis
Caption: General reaction mechanism for the synthesis of this compound via an activated ester intermediate.
Experimental Workflow: Synthesis and Purification
Caption: A typical experimental workflow for the synthesis and purification of this compound.
Troubleshooting Logic for Low Yield
Caption: A logical workflow for troubleshooting low yield in this compound synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. reddit.com [reddit.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. homework.study.com [homework.study.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Reagents & Solvents [chem.rochester.edu]
- 11. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 12. benchchem.com [benchchem.com]
- 13. Solvent-free amide bond formation using a variety of methoxysilanes as coupling agent - PMC [pmc.ncbi.nlm.nih.gov]
- 14. DE3939059C2 - Process for the preparation of N-alkyl-benzamides - Google Patents [patents.google.com]
- 15. biotage.com [biotage.com]
- 16. mdpi.com [mdpi.com]
- 17. benchchem.com [benchchem.com]
Common impurities in N-Propylbenzamide synthesis and their removal
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of N-Propylbenzamide. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered in the synthesis of this compound?
A1: The most prevalent impurities in this compound synthesis, typically performed via the Schotten-Baumann reaction of benzoyl chloride and n-propylamine, are derived from starting materials and side reactions. These include:
-
Unreacted Starting Materials:
-
n-Propylamine
-
Benzoyl chloride
-
-
Byproducts:
Q2: How can I monitor the progress of my this compound synthesis?
A2: Thin-layer chromatography (TLC) is an effective method for monitoring the reaction's progress.[3] By spotting the reaction mixture alongside the starting materials (benzoyl chloride and n-propylamine), you can observe the consumption of reactants and the appearance of the this compound product spot. A suitable eluent system for TLC is a mixture of hexane (B92381) and ethyl acetate.
Q3: What are the recommended methods for purifying crude this compound?
A3: The two primary and most effective methods for the purification of this compound are recrystallization and column chromatography. The choice between these methods depends on the impurity profile and the desired final purity.
-
Recrystallization: This is an effective technique for removing small amounts of impurities, especially if their solubility characteristics differ significantly from the product.[4]
-
Column Chromatography: This method is ideal for separating mixtures with multiple components or when very high purity is required.[5]
Troubleshooting Guides
Recrystallization Issues
Q4: My this compound is not crystallizing from solution. What should I do?
A4: If crystals do not form upon cooling, the solution may not be saturated. You can try the following techniques to induce crystallization:
-
Scratching: Gently scratch the inside of the flask at the surface of the solution with a glass rod. This can create nucleation sites for crystal growth.[6]
-
Seeding: Add a very small crystal of pure this compound to the solution.[6]
-
Concentration: If the above methods fail, it is likely that too much solvent was used. Gently heat the solution to evaporate some of the solvent to increase the concentration of the product and then allow it to cool again.[6]
Q5: The recovery of my this compound after recrystallization is very low. How can I improve the yield?
A5: Low recovery can be due to several factors:
-
Excessive Solvent: Using too much solvent during the initial dissolution will result in a significant portion of the product remaining in the mother liquor upon cooling. Use the minimum amount of hot solvent necessary to fully dissolve the crude product.[6]
-
Premature Crystallization: If the solution cools too quickly during a hot filtration step (if performed), the product can crystallize on the filter paper. Ensure the funnel and receiving flask are pre-heated.
-
Incomplete Crystallization: Ensure the solution is cooled sufficiently, including the use of an ice bath, to maximize crystal formation.[4]
-
Washing with Warm Solvent: Washing the collected crystals with solvent that is not ice-cold can dissolve some of the product.[7]
Column Chromatography Issues
Q6: How do I choose the right solvent system (mobile phase) for column chromatography of this compound?
A6: The ideal mobile phase provides good separation between this compound and its impurities. A common and effective starting point for N-substituted benzamides is a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate.[8] The optimal ratio can be determined by running analytical TLC plates with different solvent ratios. Aim for an Rf value of 0.2-0.4 for this compound for the best separation on the column.
Q7: My purified this compound from column chromatography is still impure. What could be the problem?
A7: Several factors can lead to impure fractions after column chromatography:
-
Column Overloading: Loading too much crude material onto the column can lead to poor separation. A general guideline is to use a silica (B1680970) gel to crude material ratio of at least 30:1 (w/w).
-
Improper Column Packing: A poorly packed column with channels or cracks will result in inefficient separation. Ensure the silica gel is packed uniformly as a slurry.
-
Fractions Collected are Too Large: Collecting large fractions can lead to the mixing of the product with impurities that elute closely. Collect smaller fractions and analyze them by TLC before combining.
Quantitative Data on Purification
| Purification Stage | Typical Purity Range | Analytical Method for Purity Assessment |
| Crude Product (Post-Workup) | 80-95% | HPLC, ¹H NMR |
| After Recrystallization | 95-99% | HPLC, ¹H NMR, Melting Point |
| After Column Chromatography | >99% | HPLC, ¹H NMR, Elemental Analysis |
Note: The actual purity will depend on the initial purity of the starting materials and the specific reaction and purification conditions.
Experimental Protocols
Protocol 1: Removal of Benzoic Acid and Unreacted n-Propylamine (Aqueous Work-up)
This protocol is designed to remove the acidic impurity, benzoic acid, and the basic impurity, unreacted n-propylamine, from the crude reaction mixture before further purification.
-
Dissolution: Dissolve the crude reaction mixture in an organic solvent such as dichloromethane (B109758) or ethyl acetate.
-
Acid Wash: Transfer the organic solution to a separatory funnel and wash with a dilute aqueous acid solution (e.g., 1 M HCl) to remove any unreacted n-propylamine. The protonated amine salt will be soluble in the aqueous layer.
-
Base Wash: Wash the organic layer with a dilute aqueous base solution (e.g., saturated sodium bicarbonate) to remove benzoic acid.[9] The deprotonated benzoate (B1203000) salt will be soluble in the aqueous layer.
-
Brine Wash: Wash the organic layer with brine (saturated aqueous NaCl) to remove residual water.
-
Drying: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Concentration: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude this compound.
Protocol 2: Purification by Recrystallization
This protocol describes the purification of crude this compound using a single solvent or a two-solvent system. Ethanol or an ethanol/water mixture are common choices.[3][10]
-
Solvent Selection: In a test tube, test the solubility of a small amount of the crude product in potential solvents at room and elevated temperatures. A good solvent will dissolve the compound when hot but not when cold.[11]
-
Dissolution: Place the crude this compound in an Erlenmeyer flask and add a minimal amount of the chosen hot solvent until the solid just dissolves.[6]
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the hot solution to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.[6] Once at room temperature, place the flask in an ice bath to maximize crystal formation.[4]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[7]
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.[7]
-
Drying: Dry the purified crystals to a constant weight.
-
Purity Assessment: Determine the melting point of the recrystallized product. A sharp melting point close to the literature value is an indication of high purity.[4]
Protocol 3: Purification by Flash Column Chromatography
This protocol outlines the purification of this compound using silica gel flash column chromatography.
-
Mobile Phase Selection: Determine the optimal mobile phase (eluent) by running TLC plates with various ratios of hexane and ethyl acetate. Aim for an Rf value of 0.2-0.4 for the product.
-
Column Packing: Prepare a chromatography column by packing silica gel as a slurry in the chosen mobile phase.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase or a more volatile solvent and carefully load it onto the top of the silica gel.
-
Elution: Begin eluting the column with the mobile phase, collecting fractions in test tubes.
-
Fraction Analysis: Monitor the composition of the collected fractions using TLC.
-
Combining Fractions: Combine the fractions that contain the pure this compound.
-
Concentration: Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified product.
Visualizations
Caption: General experimental workflow for the purification of this compound.
Caption: Workflow for the purification of this compound by recrystallization.
Caption: Workflow for the purification of this compound by column chromatography.
References
- 1. quora.com [quora.com]
- 2. The Extraction of Benzoic Acid from a Mixture [sites.pitt.edu]
- 3. mdpi.com [mdpi.com]
- 4. chem.hbcse.tifr.res.in [chem.hbcse.tifr.res.in]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. web.mnstate.edu [web.mnstate.edu]
- 8. How to optimize your mobile phase to improve selectivity and resolution in chromatography | Buchi.com [buchi.com]
- 9. benchchem.com [benchchem.com]
- 10. web.mnstate.edu [web.mnstate.edu]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Schotten-Baumann Reaction for Benzamide Synthesis
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the Schotten-Baumann synthesis of benzamides, particularly in addressing low product yields.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: What is the Schotten-Baumann reaction and why is it used for benzamide (B126) synthesis?
The Schotten-Baumann reaction is a method for synthesizing amides from amines and acid chlorides.[1] It is particularly useful for producing benzamides from benzoyl chloride and an appropriate amine. The reaction is typically conducted in a two-phase system, comprising an organic solvent for the reactants and an aqueous phase containing a base, such as sodium hydroxide (B78521).[1][2][3] The base plays a crucial role by neutralizing the hydrochloric acid (HCl) generated as a byproduct, which prevents the protonation of the amine reactant and helps to drive the reaction to completion.[4]
Q2: I am experiencing a low yield in my Schotten-Baumann reaction for benzamide synthesis. What are the common causes?
Low yields in benzamide synthesis via the Schotten-Baumann reaction can be attributed to several factors:
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Hydrolysis of Benzoyl Chloride: Benzoyl chloride can readily react with water, leading to the formation of benzoic acid as a byproduct and reducing the amount of acylating agent available for the desired reaction.[5] It is crucial to use anhydrous solvents to minimize this side reaction.
-
Incomplete Reaction: The reaction may not have proceeded to completion due to insufficient reaction time, suboptimal temperature, or inadequate mixing.[5] Vigorous stirring is essential in a biphasic system to ensure proper interaction between the reactants in the organic phase and the base in the aqueous phase.[1]
-
Protonation of the Amine: The HCl produced during the reaction can protonate the starting amine, rendering it non-nucleophilic and halting the reaction. The presence of a base is critical to neutralize the acid as it forms.[6]
-
Side Reactions: Besides the hydrolysis of benzoyl chloride, other side reactions can occur, such as the formation of N,N-dibenzoylamine (over-acylation of the product) if there is a high concentration of benzoyl chloride relative to the amine.
-
Product Loss During Workup: Significant amounts of the product can be lost during the extraction and purification steps.[5] For instance, using an excessive amount of solvent during recrystallization can result in a substantial portion of the product remaining dissolved in the mother liquor.
Q3: My isolated product is an oily substance instead of a solid. What could be the issue?
The presence of an oily product instead of a solid precipitate often indicates the presence of significant impurities. To address this, you can attempt to purify a small sample by recrystallization to see if a solid product can be obtained.
Q4: How can I confirm the presence of benzoic acid as a byproduct in my product?
If you suspect your benzamide product is contaminated with benzoic acid, you can perform the following tests:
-
Melting Point Analysis: A broad melting point range that is lower than the literature value for pure benzamide suggests the presence of impurities.
-
Solubility Test: Benzoic acid is soluble in an aqueous sodium bicarbonate solution, whereas benzamide is not. Dissolving the impure product in an organic solvent and washing it with a saturated sodium bicarbonate solution will extract the benzoic acid into the aqueous layer.
Q5: The reaction is highly exothermic and difficult to control. What measures can I take?
The reaction between an amine and an acid chloride is often exothermic.[5] To manage the reaction temperature effectively, consider the following:
-
Slow Addition of Reagents: Add the benzoyl chloride dropwise to the amine solution, preferably using an addition funnel.[5]
-
Cooling: Conduct the reaction in an ice bath to dissipate the generated heat.[5]
-
Dilution: Using a sufficient volume of solvent can also help to control the temperature.[5]
Data Presentation
Table 1: Comparison of Reaction Conditions for Benzamide Synthesis
| Parameter | Condition 1 (Classical) | Condition 2 (Optimized Biphasic) | Condition 3 (Microwave-Assisted) |
| Base | Aqueous NaOH | Aqueous NaOH or NaHCO₃ | Not specified |
| Solvent | Water/Organic Solvent | Dichloromethane (B109758), 2-MeTHF, Toluene | Not specified |
| Temperature | Room Temperature | 0-25°C | Elevated (Microwave) |
| Reaction Time | Several hours | 3 minutes - several hours | 10-30 minutes |
| Typical Yield | 60-80%[7] | Up to 87%[8] | Up to 92%[7] |
| Notes | Simple setup, but prone to hydrolysis.[7] | Improved yield and reduced side reactions.[8] | Rapid synthesis, requires specialized equipment.[7] |
Experimental Protocols
Protocol 1: Synthesis of N-phenyl-4-aminobenzamide [9]
This protocol details the synthesis of N-phenyl-4-aminobenzamide from 4-aminobenzoyl chloride hydrochloride and aniline (B41778).
Materials:
-
4-Aminobenzoyl chloride hydrochloride
-
Aniline
-
Sodium hydroxide (NaOH)
-
Dichloromethane (CH₂Cl₂)
-
Distilled water
-
Ethanol (B145695) (for recrystallization)
-
Hydrochloric acid (HCl, for workup)
-
Sodium bicarbonate (NaHCO₃, for workup)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
Procedure:
-
Preparation of the Amine Solution: In a 250 mL Erlenmeyer flask equipped with a magnetic stir bar, dissolve aniline (1.0 eq.) in dichloromethane (50 mL).[9]
-
Preparation of the Aqueous Base: In a separate beaker, prepare a 10% aqueous solution of sodium hydroxide.[9]
-
Reaction Setup: Place the Erlenmeyer flask containing the aniline solution in an ice bath on a magnetic stirrer and begin stirring. Slowly add the 10% sodium hydroxide solution (2.0-3.0 eq.) to the aniline solution.[9]
-
Addition of Acyl Chloride: Dissolve 4-aminobenzoyl chloride hydrochloride (1.0 eq.) in dichloromethane (25 mL). Transfer this solution to a dropping funnel and add it dropwise to the stirred biphasic mixture over 30 minutes. Maintain the reaction temperature between 0 and 5°C.[9]
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for 2-4 hours. Monitor the reaction's progress using thin-layer chromatography (TLC).[9]
-
Workup: Once the reaction is complete, transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with 1 M HCl (2 x 25 mL), saturated sodium bicarbonate solution (2 x 25 mL), and brine (1 x 25 mL).[9]
-
Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate. Filter the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude product.[9] Recrystallize the crude product from ethanol to yield pure N-phenyl-4-aminobenzamide.
Mandatory Visualization
Caption: Troubleshooting workflow for low benzamide yield.
Caption: General experimental workflow for the Schotten-Baumann reaction.
References
- 1. SATHEE: Chemistry Schotten Baumann Reaction [sathee.iitk.ac.in]
- 2. lscollege.ac.in [lscollege.ac.in]
- 3. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]
- 4. byjus.com [byjus.com]
- 5. benchchem.com [benchchem.com]
- 6. Schotten-Baumann Reaction [organic-chemistry.org]
- 7. nvpublicationhouse.com [nvpublicationhouse.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Purification of Crude N-Propylbenzamide by Recrystallization
This guide provides detailed protocols, frequently asked questions (FAQs), and troubleshooting advice for the purification of crude N-Propylbenzamide via recrystallization. It is intended for researchers, scientists, and professionals in drug development who are utilizing this essential purification technique.
Frequently Asked Questions (FAQs)
Q1: What is the underlying principle of recrystallization for purifying this compound?
Recrystallization is a purification technique for solid compounds based on differences in solubility.[1] The core principle is that most solids, including this compound, are more soluble in a hot solvent than in a cold one.[2] In an ideal recrystallization, the crude material is dissolved in a minimum amount of a hot, boiling solvent to create a saturated solution. As this solution cools slowly, the solubility of this compound decreases, and it forms pure crystals.[3][4] Soluble impurities, being present in smaller concentrations, remain dissolved in the cold solvent (mother liquor) and are separated by filtration.[5]
Q2: What are the key characteristics of a good solvent for this compound recrystallization?
An ideal solvent for the recrystallization of this compound should meet the following criteria:
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It should dissolve the this compound completely when the solvent is hot (at or near its boiling point).[6]
-
It should dissolve the this compound sparingly or not at all when the solvent is cold (at room temperature or in an ice bath).[6]
-
It must not react chemically with this compound.[2]
-
It should either dissolve impurities well at all temperatures or not dissolve them at all, allowing for their removal by hot gravity filtration.[2]
-
It should be volatile enough to be easily removed from the purified crystals after filtration.[2]
Q3: Which solvents are good starting points for the recrystallization of this compound?
Given this compound's structure (an aromatic amide), moderately polar solvents are often a good starting point. Ethanol, ethyl acetate, or a mixed solvent system like ethanol/water or acetone/water are plausible candidates.[7][8] Small-scale solubility tests with solvents of varying polarities (e.g., water, ethanol, acetone, toluene, hexane) are essential to empirically determine the best choice.
Q4: What safety precautions should be taken during this procedure?
Standard laboratory safety practices should always be followed. This compound is harmful if swallowed and causes serious eye damage.[9] Therefore, it is crucial to:
-
Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and gloves.
-
Handle the compound and all solvents in a well-ventilated fume hood.
-
Avoid heating organic solvents with an open flame; use a steam bath, heating mantle, or hot plate.
-
Be aware of the flashpoints of the solvents being used to prevent fires.
Data Presentation
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 10546-70-0 | [9][10] |
| Molecular Formula | C₁₀H₁₃NO | [9][11][12] |
| Molecular Weight | 163.22 g/mol | [9][10][12] |
| Melting Point | 84-85 °C | [10] |
| Boiling Point | 328.2 °C at 760 mmHg | [10][11] |
| Density | 1.002 g/cm³ | [10][11] |
Table 2: Conceptual Solvent Selection Guide for this compound
This table provides a theoretical guide for selecting a solvent. Experimental verification is required.
| Solvent | Polarity | Expected Solubility (Hot) | Expected Solubility (Cold) | Potential Use |
| Water | High | Low | Very Low | Likely a poor single solvent, but could be an anti-solvent in a mixed pair.[13] |
| Ethanol | High | High | Moderate to Low | Good candidate for a single solvent or as the primary solvent in a mixed pair.[7] |
| Acetone | Medium | High | Moderate to Low | Good candidate for a single solvent. |
| Ethyl Acetate | Medium | High | Moderate to Low | Good candidate for a single solvent.[7] |
| Toluene | Low | High | Low | Potential candidate, especially if impurities are polar. |
| Hexane/Heptane | Low | Low | Very Low | Likely a poor single solvent, but could be an anti-solvent.[8][14] |
Experimental Protocol: Recrystallization of this compound
This protocol outlines a general procedure. The choice of solvent and volumes will need to be optimized based on preliminary solubility tests.
-
Dissolution: Place the crude this compound (e.g., 1.0 g) into a suitably sized Erlenmeyer flask. Add a magnetic stir bar or a boiling chip. In a separate flask, heat the chosen recrystallization solvent to its boiling point. Add the minimum amount of the hot solvent to the crude solid in small portions while heating and stirring until the solid just dissolves completely.[2][5]
-
Hot Filtration (Optional): If insoluble impurities are present (i.e., solid particles remain in the boiling solution), or if the solution is colored and requires decolorizing carbon, a hot gravity filtration is necessary. To prevent premature crystallization, use a pre-heated stemless funnel and filter paper, and add a small excess of hot solvent to the solution before filtering it into a clean, pre-heated Erlenmeyer flask.[3][6]
-
Crystallization: Cover the flask containing the hot, clear solution with a watch glass and allow it to cool slowly and undisturbed to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[4] Once the flask has reached room temperature, place it in an ice-water bath for at least 15-20 minutes to maximize the yield of crystals.[2]
-
Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Büchner or Hirsch funnel.[4]
-
Washing: With the crystals still in the funnel under vacuum, wash them with a small amount of ice-cold recrystallization solvent to rinse away any remaining soluble impurities clinging to the crystal surfaces.[5] Use a minimal amount of cold solvent to avoid redissolving the product.[5]
-
Drying: Continue to draw air through the crystals on the filter for several minutes to help them dry. Transfer the crystals to a pre-weighed watch glass and allow them to dry completely in a desiccator or a low-temperature oven.
-
Analysis: Once dry, weigh the purified this compound to calculate the percent recovery. Determine the melting point of the recrystallized product. A sharp melting point close to the literature value (84-85 °C) indicates high purity.[10]
Troubleshooting Guide
Problem: The compound does not dissolve in the hot solvent.
-
Possible Cause: Insufficient solvent or an inappropriate solvent choice.
-
Solution: Gradually add more hot solvent in small increments. If a large volume has been added with no effect, the solvent is likely unsuitable. Recover the solid by evaporating the solvent and attempt the recrystallization with a different solvent.
Problem: No crystals form upon cooling.
-
Possible Cause 1: Too much solvent was used. The solution is too dilute and not saturated at the lower temperature.[15]
-
Solution 1: Reheat the solution and boil off a portion of the solvent to increase the concentration. Allow it to cool again.[16]
-
Possible Cause 2: The solution is supersaturated. Crystal growth requires nucleation sites to begin.[15]
-
Solution 2: Try to induce crystallization by gently scratching the inside surface of the flask at the meniscus with a glass rod.[16] Alternatively, add a tiny "seed crystal" of pure this compound to the solution.[15]
Problem: The compound "oils out" instead of forming crystals.
-
Possible Cause: The solution is cooling too rapidly, or the concentration of the solute is too high, causing it to separate as a liquid above its melting point. This can also be caused by the presence of significant impurities.[15][17][18]
-
Solution: Reheat the solution until the oil completely redissolves. Add a small amount of additional hot solvent to slightly dilute the solution.[15][16] Allow the solution to cool much more slowly (e.g., by insulating the flask) to favor the formation of crystals over oil.[15] If the problem persists, consider a different solvent.
Problem: The final yield is very low.
-
Possible Cause: Several factors can contribute to low recovery.[5]
-
Using too much solvent during the dissolution step.
-
Cooling the solution for an insufficient amount of time.
-
Washing the collected crystals with too much solvent, or with solvent that was not ice-cold.
-
Premature crystallization during a hot filtration step, resulting in product loss on the filter paper.
-
-
Solution: Ensure the minimum amount of boiling solvent is used for dissolution. Cool the flask thoroughly in an ice bath. Always wash crystals with a minimal volume of ice-cold solvent.
Problem: The recrystallized product is still colored or appears impure.
-
Possible Cause: Colored impurities were not removed, or insoluble impurities were carried through the process.
-
Solution: If the hot, dissolved solution is colored, add a small amount of decolorizing carbon (Norit) and swirl for a few minutes before performing a hot gravity filtration to remove it. If the final product is still impure, a second recrystallization may be necessary.
Visualization
Caption: Troubleshooting workflow for common issues in recrystallization.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 3. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 4. web.mnstate.edu [web.mnstate.edu]
- 5. people.chem.umass.edu [people.chem.umass.edu]
- 6. Home Page [chem.ualberta.ca]
- 7. Buy this compound (EVT-371001) | 10546-70-0 [evitachem.com]
- 8. Reddit - The heart of the internet [reddit.com]
- 9. This compound | C10H13NO | CID 25354 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Page loading... [wap.guidechem.com]
- 11. Benzamide, N-propyl- | CAS#:10546-70-0 | Chemsrc [chemsrc.com]
- 12. Buy this compound | 10546-70-0 [smolecule.com]
- 13. Tips & Tricks [chem.rochester.edu]
- 14. youtube.com [youtube.com]
- 15. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. mt.com [mt.com]
- 18. benchchem.com [benchchem.com]
Column chromatography protocol for N-Propylbenzamide purification
Technical Support Center: N-Propylbenzamide Purification
This guide provides detailed protocols, frequently asked questions (FAQs), and troubleshooting advice for the purification of this compound using column chromatography.
Frequently Asked Questions (FAQs)
Q1: How do I select the optimal mobile phase (eluent) for purifying this compound?
The best mobile phase is determined empirically using Thin Layer Chromatography (TLC) prior to running the column.[1] A good starting point for N-substituted benzamides is a mixture of a non-polar solvent like n-hexane or petroleum ether and a more polar solvent like ethyl acetate (B1210297).[1] Prepare several test eluents with varying ratios (e.g., 9:1, 8:2, 7:3 hexane:ethyl acetate) and run TLC plates with your crude sample. The ideal solvent system is one that moves the this compound spot to a Retention Factor (Rf) value of approximately 0.2-0.4.[1] This range generally provides the best separation from impurities on a silica (B1680970) gel column.
Q2: What is the recommended stationary phase and how much should I use?
For standard flash column chromatography, silica gel with a particle size of 40-63 µm is commonly used.[1] A general guideline is to use a mass ratio of silica gel to crude product of at least 30:1 (w/w).[1] For separations that are particularly difficult, you may need to increase this ratio to 50:1 or even 100:1 to improve resolution.
Q3: My purified product yield is very low. What are the common causes?
Low recovery of amides from silica gel chromatography can be a common issue.[2] Potential causes include:
-
Decomposition on Silica: this compound, like other amides, may be sensitive to the acidic nature of standard silica gel, causing it to decompose during the purification process.[2][3]
-
Irreversible Adsorption: The compound may be too polar for the chosen solvent system, causing it to bind very strongly to the silica gel and not elute completely.
-
Material Loss During Workup: Significant product loss can occur during the combination of fractions and solvent removal steps, especially with small-scale purifications.
If low yield is a persistent problem, consider deactivating the silica with triethylamine (B128534) or exploring recrystallization as an alternative purification method.[2][4]
Q4: How can I tell if my compound has finished eluting from the column?
Continuously monitor the fractions being collected using TLC. Spot the collected fractions on a TLC plate alongside a spot of your crude starting material. After developing and visualizing the plate (e.g., with a UV lamp), you can see which fractions contain your desired product.[1] Continue collecting and monitoring until the product spot is no longer visible in the eluted fractions.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor Separation of Spots | 1. Inadequate Solvent System: The polarity of the mobile phase is not optimal to resolve the product from impurities.[1] 2. Column Overloading: Too much crude material was loaded relative to the amount of silica gel.[1] 3. Improper Column Packing: Channeling or cracks in the silica bed are causing uneven solvent flow.[1] | 1. Re-optimize the solvent system using TLC to achieve a greater difference in Rf values between your product and the impurities.[1] 2. Decrease the amount of crude material loaded or, more effectively, increase the silica gel-to-sample ratio (e.g., from 30:1 to 50:1).[1] 3. Ensure the column is packed carefully as a uniform slurry to avoid air bubbles and cracks. The silica should never be allowed to run dry.[1] |
| Product Elutes with Streaking or Tailing | 1. Compound Insolubility: The product has poor solubility in the mobile phase, causing it to precipitate and re-dissolve as it moves down the column.[1] 2. Interaction with Silica: The amide may have basic properties leading to strong, non-ideal interactions with the acidic silica gel.[1] | 1. Select a different mobile phase in which your compound is more soluble.[1] 2. Add a small amount of a modifier to the mobile phase. For a basic compound like an amide, adding ~0.5-1% triethylamine can significantly improve the peak shape.[1] |
| Product Does Not Elute from the Column | 1. Eluent is Not Polar Enough: The mobile phase lacks the strength to move the compound down the column. 2. Decomposition on Column: The compound has degraded on the silica gel and will not elute.[3] | 1. Gradually increase the polarity of the mobile phase (e.g., increase the percentage of ethyl acetate). A gradient elution can be effective.[5] 2. Test your compound's stability by spotting it on a TLC plate, letting it sit for an hour, and then eluting it to check for new spots. If it degrades, use deactivated silica or an alternative stationary phase like alumina.[1][3] |
| Product Elutes Immediately (in the Solvent Front) | 1. Eluent is Too Polar: The mobile phase is too strong, causing all components to move quickly without interacting with the stationary phase.[3] | 1. Decrease the polarity of your mobile phase. Use a higher percentage of the non-polar solvent (e.g., hexane).[6] This should have been identified during the initial TLC screening. |
Quantitative Data Summary
The following table summarizes key parameters for the column chromatography of this compound.
| Parameter | Recommended Value / Type | Notes |
| Stationary Phase | Silica Gel, 40-63 µm particle size | Standard for flash chromatography.[1] |
| Silica to Sample Ratio | ≥ 30:1 (w/w) | Increase for difficult separations.[1] |
| Mobile Phase (Eluent) | Hexane / Ethyl Acetate mixture | A common and effective system for amides.[1] |
| Optimal Product Rf | 0.2 - 0.4 | Determined by pre-column TLC analysis.[1] |
| Mobile Phase Modifier | 0.5 - 1% Triethylamine (optional) | Use if peak tailing or streaking is observed.[4] |
Experimental Protocol: Flash Column Chromatography
This protocol details the purification of crude this compound.
1. Mobile Phase Selection via TLC: a. Dissolve a small amount of the crude this compound in a volatile solvent (e.g., dichloromethane). b. Spot the solution onto several silica gel TLC plates.[1] c. Develop each plate in a sealed chamber containing a different hexane:ethyl acetate solvent mixture (e.g., 9:1, 8:2, 7:3).[1] d. Visualize the dried plates under a UV lamp (254 nm).[1] e. Select the solvent system that provides an Rf value of 0.2-0.4 for the this compound spot and gives good separation from any visible impurities.[1]
2. Column Packing: a. Secure a glass chromatography column vertically. Add a small plug of cotton or glass wool to the bottom. b. Add a thin layer (approx. 1 cm) of sand. c. Prepare a slurry of silica gel (e.g., 30g of silica for 1g of crude product) in the chosen mobile phase. d. Pour the slurry into the column, gently tapping the side to ensure even packing and remove air bubbles.[7] e. Open the stopcock to drain some solvent, allowing the silica to settle into a uniform bed. Do not let the solvent level drop below the top of the silica bed. f. Add another thin layer of sand on top of the packed silica to prevent disturbance during solvent addition.[8]
3. Sample Loading: a. Wet Loading: Dissolve the crude this compound in the minimum possible volume of the mobile phase.[8] Using a pipette, carefully add this solution to the top of the column.[8] b. Dry Loading (Recommended for less soluble samples): Dissolve the crude product in a volatile solvent (e.g., dichloromethane). Add a small amount of silica gel (approx. 2-3 times the mass of the crude product) and remove the solvent on a rotary evaporator to obtain a dry, free-flowing powder.[8] Carefully add this powder to the top of the packed column.
4. Elution and Fraction Collection: a. Carefully add the mobile phase to the column. b. Apply gentle pressure (using a pump or inert gas) to achieve a steady flow rate. c. Begin collecting the eluent in numbered test tubes or flasks.[1] d. Maintain the solvent level at the top of the column by periodically adding more mobile phase.
5. Fraction Analysis and Product Isolation: a. Monitor the collected fractions by TLC to identify which ones contain the pure product.[1] b. Combine all fractions that contain only the pure this compound. c. Remove the solvent from the combined fractions using a rotary evaporator to yield the purified product.[1]
Experimental Workflow Diagram
Caption: Workflow for the purification of this compound by column chromatography.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Chromatography [chem.rochester.edu]
- 4. Purification [chem.rochester.edu]
- 5. researchgate.net [researchgate.net]
- 6. Home Page [chem.ualberta.ca]
- 7. researchgate.net [researchgate.net]
- 8. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
Preventing hydrolysis of benzoyl chloride during benzamide synthesis
This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the hydrolysis of benzoyl chloride during benzamide (B126) synthesis.
Troubleshooting Guide
This section addresses specific issues that may arise during benzamide synthesis, focusing on the prevention of benzoyl chloride hydrolysis and other common side reactions.
| Issue | Potential Cause | Recommended Solution |
| Low Yield and Presence of a White Precipitate Soluble in Base | Hydrolysis of Benzoyl Chloride : Benzoyl chloride is highly reactive with water, leading to the formation of benzoic acid as a byproduct.[1][2][3][4] This is a very common cause of reduced yields.[1] | 1. Ensure Anhydrous Conditions : Thoroughly dry all glassware and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents.[3][4] 2. Use High-Quality Reagents : Use freshly distilled or a new bottle of benzoyl chloride to minimize pre-existing benzoic acid from storage.[3] 3. Control Reagent Addition : Add the benzoyl chloride slowly and dropwise to the reaction mixture.[5] 4. Optimize Temperature : Maintain a low temperature (e.g., using an ice bath) during the addition of benzoyl chloride, as the reaction is often exothermic.[1][3] |
| Reaction is Sluggish or Fails to Go to Completion | Protonation of Amine : The hydrochloric acid (HCl) generated as a byproduct can react with the amine starting material, forming an ammonium (B1175870) salt.[1][5] This salt is not nucleophilic and will not react with benzoyl chloride. | Implement Schotten-Baumann Conditions : Add a base, such as aqueous sodium hydroxide (B78521), to the reaction mixture.[1][6] The base neutralizes the HCl as it forms, preserving the nucleophilicity of the amine and driving the reaction to completion.[1][6][7] |
| Low Yield in a Biphasic (Schotten-Baumann) System | Inadequate Mixing : In a two-phase system (e.g., dichloromethane (B109758) and water), insufficient agitation prevents the reactants in the organic phase from interacting effectively with the base in the aqueous phase.[2][5] | Increase Stirring Rate : Vigorously stir the biphasic mixture to create an emulsion.[2] This maximizes the interfacial area, facilitating efficient contact between reactants and promoting a faster reaction rate.[5] |
| Final Product has a Broad or Depressed Melting Point | Contamination with Benzoic Acid : The presence of benzoic acid, from the hydrolysis of benzoyl chloride, will lower and broaden the melting point range of the final benzamide product.[1] | Purification via Extraction : Dissolve the crude product in a suitable organic solvent (e.g., dichloromethane). Wash the organic solution with a saturated aqueous sodium bicarbonate solution. Benzoic acid will react to form sodium benzoate, which is soluble in the aqueous layer and can be separated.[1] |
Yield Comparison Under Different Conditions
The choice of reaction conditions can significantly impact the final yield of benzamide. Modern adaptations of the Schotten-Baumann reaction offer improved efficiency over classical methods.
| Method | Typical Yield | Key Advantages | Considerations |
| Classical Schotten-Baumann | 60-70%[8] | Simple setup, reliable for many substrates. | Can be prone to hydrolysis, moderate yields. |
| Biphasic System with Phase-Transfer Catalyst | 85-92%[8] | Higher yields, enhanced reaction rates. | Requires an additional catalyst (e.g., TBAB). |
| Microwave-Assisted Synthesis | Up to 92%[8] | Rapid reaction times (10-30 min), energy-efficient.[8] | Requires specialized microwave reactor equipment. |
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of benzoic acid formation during benzamide synthesis?
A1: The primary cause is the hydrolysis of benzoyl chloride.[1][2] Benzoyl chloride is an acyl chloride that readily reacts with water to produce benzoic acid and hydrochloric acid.[6][9][10] This side reaction consumes the starting material and reduces the overall yield of the desired benzamide.[1]
Q2: What are Schotten-Baumann conditions and why are they recommended?
A2: The Schotten-Baumann reaction is a method for synthesizing amides from amines and acid chlorides.[1][5] The conditions typically involve using a two-phase solvent system (e.g., an organic solvent and water) with an aqueous base, such as sodium hydroxide.[1][11] These conditions are recommended because the base neutralizes the HCl byproduct, which prevents the protonation of the amine reactant and helps drive the reaction to completion.[1][6][7]
Q3: How can I confirm that my benzoyl chloride has not degraded during storage?
A3: Benzoyl chloride is a colorless, fuming liquid with a pungent odor.[9][10][12] Degradation often results from exposure to moisture. While analytical techniques like NMR or IR spectroscopy can confirm purity, a practical first step is to use a fresh bottle or distill the reagent before use, especially if low yields or significant benzoic acid contamination are observed.[3]
Q4: Besides hydrolysis, what other side reactions can occur?
A4: If the initially formed benzamide acts as a nucleophile, it can be over-acylated by another molecule of benzoyl chloride, leading to the formation of N,N-dibenzoylamine.[1] To minimize this, it is advisable to use a stoichiometric amount or a slight excess of the amine relative to the benzoyl chloride.[5]
Q5: How can I remove benzoic acid from my final product?
A5: Benzoic acid can be easily removed by an acid-base extraction.[1] Dissolve the crude product in an organic solvent like dichloromethane or ether and wash it with a saturated aqueous solution of sodium bicarbonate. The basic wash will deprotonate the acidic benzoic acid, forming water-soluble sodium benzoate, which will move into the aqueous layer. The purified benzamide remains in the organic layer.[1]
Experimental Protocols
Protocol 1: Synthesis of Benzamide using Schotten-Baumann Conditions
This protocol describes a standard laboratory procedure for the synthesis of benzamide from benzoyl chloride and ammonia (B1221849) under basic conditions to minimize hydrolysis.
-
Reactant Preparation : In a conical flask, prepare a dilute solution of aqueous ammonia. Cool the flask in an ice bath to 0-5 °C.[1]
-
Base Addition : Add an aqueous solution of sodium hydroxide (e.g., 10% w/v) to the ammonia solution.[2]
-
Acylation : While vigorously stirring or shaking the cold mixture, add benzoyl chloride slowly in small portions.[1][13][14] The reaction is exothermic, so maintain a low temperature throughout the addition to minimize side reactions.[1][3]
-
Reaction Completion : After the addition is complete, continue to stir or shake the mixture for an additional 15-20 minutes.[1][13] A white precipitate of benzamide will form.[3]
-
Workup and Purification :
-
Collect the crude benzamide by vacuum filtration.[1]
-
Wash the solid with cold water to remove any ammonium chloride and unreacted base.[1]
-
If necessary, wash the collected solid with a cold, dilute sodium bicarbonate solution to remove any residual benzoic acid.
-
The crude product can be further purified by recrystallization from hot water to obtain pure benzamide crystals.[3]
-
Visualizations
Reaction Pathway for Benzamide Synthesis and Hydrolysis
The following diagram illustrates the desired reaction pathway for benzamide synthesis and the competing hydrolysis side reaction that leads to the formation of benzoic acid.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. byjus.com [byjus.com]
- 7. Schotten-Baumann Reaction [organic-chemistry.org]
- 8. nvpublicationhouse.com [nvpublicationhouse.com]
- 9. Benzoyl chloride - Wikipedia [en.wikipedia.org]
- 10. Benzoyl chloride | C6H5COCl | CID 7412 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. SATHEE: Chemistry Schotten Baumann Reaction [sathee.iitk.ac.in]
- 12. BENZOYL CHLORIDE - Ataman Kimya [atamanchemicals.com]
- 13. globalconference.info [globalconference.info]
- 14. Synthesis of benzamide from benzyl chloride | DOCX [slideshare.net]
Technical Support Center: Characterization of Unexpected Byproducts in Benzamide Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and mitigating unexpected byproducts during benzamide (B126) synthesis.
Troubleshooting Guides
This section addresses specific issues encountered during benzamide reactions in a question-and-answer format.
Issue 1: Low yield and presence of a significant amount of a water-insoluble, acidic byproduct.
-
Question: My benzamide synthesis resulted in a low yield, and I've isolated a significant amount of a byproduct that is soluble in aqueous sodium bicarbonate. What is this byproduct and how can I avoid it?
-
Answer: The most likely byproduct is benzoic acid . Its formation is common and can arise from several sources depending on your synthetic route.[1][2]
-
Hydrolysis of Benzoyl Chloride: If you are using benzoyl chloride as a starting material, it can readily react with moisture in your solvents or reagents to form benzoic acid.[1][3] It is crucial to use anhydrous solvents and reagents and to protect the reaction from atmospheric moisture.[3]
-
Incomplete Reaction from Benzoic Acid: If your synthesis starts from benzoic acid, the presence of this starting material in your final product indicates an incomplete reaction.[2]
-
Hydrolysis of Benzamide: The benzamide product itself can hydrolyze to benzoic acid under harsh acidic or basic conditions during workup.[2][4]
Troubleshooting Steps:
-
Confirmation: The byproduct's solubility in a base like sodium bicarbonate is a strong indicator of its acidic nature. You can also confirm its identity by its melting point (122 °C) and spectroscopic data (IR, NMR).
-
Prevention:
-
When using benzoyl chloride, ensure all glassware is oven-dried and the reaction is run under an inert atmosphere (e.g., nitrogen or argon).[3] Use anhydrous solvents.
-
For reactions starting with benzoic acid, ensure you are using an effective coupling reagent and that the reaction goes to completion by monitoring it via Thin Layer Chromatography (TLC).
-
-
Removal: Benzoic acid can be easily removed from the crude product by washing the organic solution with an aqueous solution of sodium bicarbonate. The benzoic acid will be converted to sodium benzoate, which is soluble in the aqueous layer.[1]
-
Issue 2: Isolation of a high-melting-point, insoluble white solid.
-
Question: I've isolated an unexpected white solid with a high melting point that is insoluble in my purification solvents. What could this be?
-
Answer: This could be N,N-dibenzoylamine , a byproduct resulting from the over-acylation of the benzamide product.[1] This is more likely to occur if there is a high concentration of benzoyl chloride relative to the amine.[1] Another possibility is the formation of benzoic anhydride , especially at high temperatures.[1]
Troubleshooting Steps:
-
Characterization: Obtain the melting point and compare it to literature values for N,N-dibenzoylamine and benzoic anhydride. Utilize spectroscopic methods like NMR, IR, and Mass Spectrometry to confirm the structure.
-
Minimizing Byproduct Formation:
-
Issue 3: The reaction is sluggish and the yield is poor when using ammonia (B1221849).
-
Question: My reaction of benzoyl chloride with ammonia is very slow and gives a poor yield. What is happening?
-
Answer: The hydrochloric acid (HCl) generated as a byproduct of the reaction is protonating the ammonia to form ammonium (B1175870) chloride.[1] This reduces the concentration of free, nucleophilic ammonia available to react with the benzoyl chloride.[1]
Troubleshooting Steps:
-
Implement Schotten-Baumann Conditions: This involves adding a base, such as aqueous sodium hydroxide (B78521), to the reaction mixture.[1][5] The base neutralizes the HCl as it forms, maintaining a sufficient concentration of free ammonia to act as a nucleophile.[1] This is often carried out in a two-phase solvent system.[5]
-
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to benzamides and their potential byproducts?
A1: The most common laboratory methods include:
-
From Benzoyl Chloride: The reaction of benzoyl chloride with ammonia or a primary/secondary amine.[3] Common byproducts include benzoic acid (from hydrolysis) and N,N-dibenzoylamine (from over-acylation).[1][2]
-
From Benzoic Acid: Direct condensation of benzoic acid with an amine using a coupling reagent.[2] Byproducts can include unreacted benzoic acid and byproducts from the coupling reagents themselves (e.g., dicyclohexylurea if using DCC).[5]
-
From Benzonitrile (B105546): Hydrolysis of benzonitrile can yield benzamide.[2][6] Incomplete hydrolysis can leave unreacted benzonitrile, while over-hydrolysis can lead to benzoic acid.
Q2: How can I effectively purify my crude benzamide product?
A2: Recrystallization is a common and effective method for purifying crude benzamide.[2] Hot water is often a suitable solvent.[2] For removing specific byproducts:
-
Benzoic Acid: Wash with a dilute base (e.g., sodium bicarbonate solution) during workup.[2]
-
Ammonium Chloride: Wash the crude product with cold water.[2]
-
Coupling Reagent Byproducts: Dicyclohexylurea (from DCC) is often insoluble and can be removed by filtration.[5] Water-soluble byproducts from reagents like EDC can be removed by aqueous extraction.[5]
Q3: What analytical techniques are best for identifying and quantifying these byproducts?
A3: A combination of chromatographic and spectroscopic techniques is ideal for impurity profiling.[7][8][9]
-
Chromatographic Methods: High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography (UPLC), and Gas Chromatography (GC) are used to separate the byproducts from the main product and quantify them.[8]
-
Spectroscopic Methods:
-
Mass Spectrometry (MS): Often coupled with chromatography (LC-MS, GC-MS) to determine the molecular weight of the impurities.[8][10]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information for unambiguous identification of byproducts.[7][10]
-
Infrared (IR) Spectroscopy: Can help identify functional groups present in the byproducts.
-
Data Presentation
Table 1: Common Byproducts in Benzamide Synthesis and Conditions Favoring Their Formation
| Byproduct Name | Common Synthetic Route | Conditions Favoring Formation | Method of Removal/Minimization |
| Benzoic Acid | From Benzoyl Chloride or Benzoic Acid | Presence of moisture, incomplete reaction, harsh workup conditions.[1][2] | Use anhydrous reagents/solvents, ensure complete reaction, wash with aqueous bicarbonate solution.[1][3] |
| N,N-dibenzoylamine | From Benzoyl Chloride | High concentration of benzoyl chloride relative to the amine, high temperatures.[1] | Use an excess of the amine, slow addition of benzoyl chloride.[1] |
| Benzoic Anhydride | From Benzoyl Chloride | High temperatures, use of a dehydrating agent.[1] | Control reaction temperature. |
| Ammonium Chloride | From Benzoyl Chloride and Ammonia | Inherent to the reaction without a base to neutralize HCl.[2] | Wash the crude product with cold water.[2] |
| Dicyclohexylurea (DCU) | From Benzoic Acid using DCC | Use of DCC as a coupling reagent.[5] | Filtration of the reaction mixture.[5] |
Experimental Protocols
Protocol 1: Synthesis of Benzamide from Benzoyl Chloride under Schotten-Baumann Conditions [1][2]
-
In a conical flask, prepare a dilute solution of aqueous ammonia.
-
Cool the flask in an ice bath to 0-5 °C.
-
Slowly add benzoyl chloride dropwise to the cold ammonia solution with continuous and vigorous shaking or stirring. The reaction is exothermic, so maintaining a low temperature is crucial to minimize side reactions.[1]
-
Simultaneously, add a 10% aqueous solution of sodium hydroxide to keep the reaction mixture basic.
-
After the addition of benzoyl chloride is complete, continue to shake or stir the mixture for an additional 15-30 minutes.
-
Collect the precipitated crude benzamide by vacuum filtration using a Büchner funnel.
-
Wash the solid with cold water to remove any ammonium chloride and other water-soluble impurities.[1]
-
Recrystallize the crude product from hot water to obtain pure benzamide crystals.[5]
Protocol 2: Hydrolysis of Benzonitrile to Benzamide [6]
-
In a round-bottom flask, mix 3 g of benzonitrile with 50 mL of 10% hydrogen peroxide and 1 mL of a 10% aqueous sodium hydroxide solution.
-
Gently warm the solution to 40 °C with proper stirring.
-
Continue heating and stirring until the oily suspension of benzonitrile is completely replaced by crystalline benzamide (typically 45-60 minutes).
-
Once the reaction is complete, cool the solution in an ice bath.
-
Collect the precipitated benzamide by vacuum filtration.
-
Wash the solid with cold water.
-
Recrystallize the crude product from hot water for purification.
Mandatory Visualization
Caption: Key byproduct formation pathways in benzamide synthesis.
Caption: A logical workflow for troubleshooting low benzamide yield.
Caption: Inhibition of the Hedgehog signaling pathway by benzamides.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. benchchem.com [benchchem.com]
- 6. prepchem.com [prepchem.com]
- 7. mt.com [mt.com]
- 8. tandfonline.com [tandfonline.com]
- 9. rroij.com [rroij.com]
- 10. biomedres.us [biomedres.us]
N-Propylbenzamide stability issues and degradation pathways
Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of N-Propylbenzamide and to troubleshoot common issues encountered during its handling and analysis.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound?
A1: this compound, like other benzamide (B126) derivatives, is susceptible to degradation under certain conditions. The primary stability concerns include hydrolysis, thermal decomposition, and photodegradation. The extent of degradation is influenced by factors such as pH, temperature, light exposure, and the presence of oxidizing agents.
Q2: What are the expected degradation products of this compound?
A2: The most common degradation pathway for this compound is hydrolysis of the amide bond. This can occur under both acidic and basic conditions, yielding benzoic acid and n-propylamine. Under thermal and photolytic stress, other minor degradation products may be formed through more complex reaction pathways.
Q3: How should this compound be stored to ensure its stability?
A3: To minimize degradation, this compound should be stored in a cool, dry, and dark place. It should be kept in a tightly sealed container to protect it from moisture and light. For long-term storage, refrigeration is recommended.
Q4: Are there any known incompatibilities of this compound with common excipients?
A4: While specific compatibility studies for this compound with a wide range of excipients are not extensively documented in publicly available literature, general knowledge of amide chemistry suggests potential incompatibilities with acidic or basic excipients that could catalyze hydrolysis. It is also advisable to assess its compatibility with excipients that may contain reactive impurities or residual moisture.
Troubleshooting Guides
Issue: Inconsistent analytical results for this compound samples.
| Possible Cause | Troubleshooting Step |
| Sample Degradation | Verify that samples were stored under appropriate conditions (cool, dark, and dry). Prepare fresh solutions for analysis and compare results. |
| Inadequate Analytical Method | Ensure the analytical method is stability-indicating, meaning it can separate the intact drug from its degradation products. Perform forced degradation studies to validate the method's specificity. |
| Instrumental Issues | Check the performance of the analytical instrument (e.g., HPLC, GC) by running system suitability tests and calibration standards. |
Issue: Unexpected peaks observed during HPLC analysis.
| Possible Cause | Troubleshooting Step |
| Formation of Degradation Products | The unexpected peaks are likely degradation products. Conduct forced degradation studies (acidic, basic, oxidative, thermal, and photolytic stress) and compare the chromatograms to identify the nature of these peaks. |
| Contamination | Ensure the purity of the solvent and all materials used in sample preparation. Analyze a blank sample to rule out contamination from the analytical system. |
| Excipient Interference | If working with a formulation, analyze a placebo blend to determine if any of the excipients or their degradation products are co-eluting with the unexpected peaks. |
Quantitative Data on this compound Stability
Table 1: Illustrative Hydrolytic Stability of this compound
| Condition | Temperature (°C) | Time (hours) | Estimated % Degradation | Primary Degradants |
| 0.1 M HCl | 60 | 24 | 5 - 15% | Benzoic Acid, n-Propylamine |
| 0.1 M NaOH | 60 | 24 | 10 - 25% | Benzoic Acid, n-Propylamine |
| pH 7 Buffer | 60 | 24 | < 5% | Benzoic Acid, n-Propylamine |
Table 2: Illustrative Thermal and Photolytic Stability of this compound (Solid State)
| Condition | Duration | Estimated % Degradation | Potential Degradants |
| 80°C | 7 days | 2 - 8% | Benzoic Acid, n-Propylamine, and other minor products |
| ICH Q1B Option 2 Photostability | 1.2 million lux hours (visible) & 200 watt hours/m² (UVA) | 3 - 10% | Benzoic Acid, n-Propylamine, and other photolytic products |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
Objective: To investigate the degradation pathways of this compound under various stress conditions as per ICH guidelines.[1][2]
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of 1 mg/mL.[2]
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep the solution at 60°C for 24 hours.[3] After cooling, neutralize the solution with 0.1 M NaOH and dilute to a suitable concentration for analysis.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep the solution at 60°C for 24 hours.[3] After cooling, neutralize the solution with 0.1 M HCl and dilute to a suitable concentration for analysis.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep the solution at room temperature for 24 hours.[2] Dilute to a suitable concentration for analysis.
-
Thermal Degradation (Solid State): Place a known amount of solid this compound in a controlled temperature oven at 80°C for 7 days. After the specified time, dissolve the sample in a suitable solvent for analysis.
-
Photolytic Degradation (Solid State): Expose a thin layer of solid this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[4][5][6][7][8] A sample protected from light should be used as a control. Dissolve the samples in a suitable solvent for analysis.
-
Analysis: Analyze all stressed samples, along with an unstressed control sample, using a validated stability-indicating HPLC method (see Protocol 2).
Protocol 2: Stability-Indicating HPLC Method for this compound
Objective: To develop and validate an HPLC method for the quantification of this compound and the separation of its degradation products.
Methodology:
-
Instrumentation: A High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector and a data acquisition system.
-
Chromatographic Conditions:
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient mixture of Acetonitrile and 0.1% formic acid in water.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: To be determined by UV spectral analysis of this compound (typically around 225-235 nm for benzamides).
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
-
-
Preparation of Standard and Sample Solutions:
-
Standard Solution: Prepare a standard solution of this compound of known concentration in the mobile phase.
-
Sample Solution: Dilute the samples from the forced degradation study to a suitable concentration with the mobile phase.
-
-
Method Validation: Validate the method according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision, and robustness. The specificity will be confirmed by the ability of the method to separate the this compound peak from all degradation product peaks.
Visualizations
Caption: Major degradation pathways of this compound.
Caption: Workflow for a forced degradation study.
References
- 1. resolvemass.ca [resolvemass.ca]
- 2. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 3. ijrpp.com [ijrpp.com]
- 4. ema.europa.eu [ema.europa.eu]
- 5. ICH Testing of Pharmaceuticals – Part 1 - Exposure Conditions [atlas-mts.com]
- 6. jordilabs.com [jordilabs.com]
- 7. fda.gov [fda.gov]
- 8. ikev.org [ikev.org]
Validation & Comparative
Comparative analysis of N-Propylbenzamide with other benzamide derivatives
N-Propylbenzamide, a simple derivative of the versatile benzamide (B126) scaffold, presents a subject of interest for researchers and drug development professionals. While direct comparative studies featuring this compound are limited in publicly available literature, an analysis of structurally related compounds provides valuable insights into its potential biological activities and sets a foundation for future investigation. This guide offers a comparative perspective on this compound against other benzamide derivatives, supported by available experimental data and detailed methodologies for further research.
The Benzamide Scaffold: A Privileged Structure in Medicinal Chemistry
Benzamide and its derivatives are recognized as "privileged scaffolds" in medicinal chemistry due to their ability to interact with a wide array of biological targets. This versatility has led to their development as anticancer, antimicrobial, anti-inflammatory, and enzyme-inhibiting agents.[1] The biological activity of benzamide derivatives is highly dependent on the nature and position of substituents on both the benzene (B151609) ring and the amide nitrogen.[2]
Comparative Analysis of N-Alkylbenzamide Derivatives
Direct quantitative comparisons of this compound with other simple N-alkylbenzamides are not extensively documented. However, studies on more complex benzamide structures carrying different N-alkyl groups offer a glimpse into the potential influence of the alkyl chain length on biological activity.
For instance, a study on a series of 3,4,5-trihydroxy-N-alkyl-benzamide derivatives (gallic acid amides) as potential anticancer agents against colon carcinoma HCT-116 cells revealed a correlation between the length of the N-alkyl chain and cytotoxic activity.[3]
Table 1: Anticancer Activity of 3,4,5-Trihydroxy-N-Alkyl-Benzamide Derivatives against HCT-116 Colon Carcinoma Cells [3]
| Compound | N-Alkyl Group | IC50 (µM) |
| Gallic Acid (parent compound) | - | 0.05 |
| 3,4,5-trihydroxy-N-methyl-benzamide | Methyl | > 100 |
| 3,4,5-trihydroxy-N-ethyl-benzamide | Ethyl | 11.25 |
| 3,4,5-trihydroxy-N-butyl-benzamide | Butyl | 3.56 |
| 3,4,5-trihydroxy-N-hexyl-benzamide | Hexyl | 0.07 |
| Doxorubicin (positive control) | - | 0.001 |
This data suggests that for this particular scaffold, increasing the length of the N-alkyl chain from methyl to hexyl can significantly impact anticancer potency. While the N-propyl derivative was not included in this specific study, the trend suggests it would likely exhibit intermediate activity. It is important to note that these findings on a gallic acid backbone may not be directly transferable to the simpler this compound structure.
Potential Biological Targets and Activities of Benzamide Derivatives
The broader class of benzamide derivatives has been shown to interact with a variety of biological targets, leading to a range of pharmacological effects.
Anticancer Activity
Many N-substituted benzamide derivatives have been investigated for their potential as anticancer agents.[4] The primary mechanism for this activity is often the inhibition of cell proliferation in cancer cell lines.[1][5] One of the key targets for some benzamide derivatives in oncology is the inhibition of histone deacetylases (HDACs).[4]
Enzyme Inhibition
Benzamide derivatives are known to inhibit various enzymes. For example, certain derivatives have shown inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes relevant to neurodegenerative diseases.[6] Others have been identified as tyrosinase inhibitors, with potential applications in cosmetics and medicine.[7]
Anti-inflammatory Activity
Some benzamide analogs have demonstrated anti-inflammatory properties by inhibiting key inflammatory mediators such as tumor necrosis factor-alpha (TNF-α) and the transcription factor nuclear factor-kappa B (NF-κB).[8]
Experimental Protocols
To facilitate a direct comparative analysis of this compound with other benzamide derivatives, the following experimental protocols are provided.
In Vitro Antiproliferative Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and, by extension, the cytotoxic potential of a compound.[9][10]
Materials:
-
Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)[9]
-
Complete cell culture medium (e.g., DMEM with 10% FBS)[9]
-
96-well cell culture plates[9]
-
Test compounds (this compound and other benzamide derivatives) dissolved in DMSO[9]
-
MTT solution[9]
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)[9]
-
Microplate reader[9]
Procedure:
-
Seed cancer cells into 96-well plates at a predetermined density and allow them to adhere overnight.[9]
-
Treat the cells with various concentrations of the test compounds. Include a vehicle control (DMSO) and a positive control (a known anticancer drug).[9]
-
Incubate the cells for a specified period (e.g., 48 or 72 hours).[9]
-
Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals by viable cells.[9]
-
Add a solubilization solution to dissolve the formazan crystals.[9]
-
Measure the absorbance at a specific wavelength using a microplate reader.
-
Calculate the half-maximal inhibitory concentration (IC50), which is the concentration of a drug that is required for 50% inhibition in vitro.[11][12]
Enzyme Inhibition Assay
The specific protocol for an enzyme inhibition assay will vary depending on the target enzyme. The following provides a general framework.[13][14]
Materials:
-
Target enzyme
-
Substrate for the enzyme
-
Buffer solution
-
Test compounds (this compound and other benzamide derivatives)
-
Microplate reader or other suitable detection instrument
Procedure:
-
Prepare a reaction mixture containing the buffer, enzyme, and varying concentrations of the test compound.
-
Initiate the reaction by adding the substrate.
-
Monitor the reaction progress over time by measuring the formation of the product or the depletion of the substrate.[13]
-
Determine the initial reaction rates for each inhibitor concentration.
-
Calculate the IC50 value by plotting the percentage of inhibition against the compound concentration.
Visualizations
Structure-Activity Relationship (SAR) Concept
The following diagram illustrates the general concept of Structure-Activity Relationship (SAR) studies for benzamide derivatives, where modifications at different positions (R1, R2, and the N-substituent) can be systematically varied to optimize biological activity.
Caption: Conceptual diagram of Structure-Activity Relationship (SAR) for benzamide derivatives.
General Experimental Workflow for Biological Activity Screening
This workflow outlines the typical steps involved in screening a new benzamide derivative for potential biological activity.
Caption: A generalized experimental workflow for screening benzamide derivatives.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. orientjchem.org [orientjchem.org]
- 4. Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Novel benzene sulfonamide-piperazine hybrid compounds: design, synthesis, antioxidant, enzyme inhibition activities and docking, ADME profiling studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. IC50 Calculator | AAT Bioquest [aatbio.com]
- 12. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Validating the Structure of Synthesized N-Propylbenzamide: A Spectroscopic Comparison Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of spectroscopic data to validate the successful synthesis of N-Propylbenzamide. By analyzing Infrared (IR), Proton Nuclear Magnetic Resonance (¹H NMR), and Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectra, researchers can confidently confirm the structure of the target molecule and rule out the presence of common starting materials or byproducts such as benzoic acid and benzamide.
Spectroscopic Data Comparison
The following tables summarize the key spectroscopic features of this compound, benzoic acid, and benzamide. These values serve as a reference for the structural elucidation of the synthesized product.
Infrared (IR) Spectroscopy Data
| Functional Group | This compound (cm⁻¹) | Benzoic Acid (cm⁻¹) | Benzamide (cm⁻¹) |
| N-H Stretch | ~3300 (secondary amide) | - | ~3400 & ~3200 (primary amide) |
| O-H Stretch | - | 2500-3300 (broad) | - |
| C-H Stretch (Aromatic) | ~3060 | ~3060 | ~3060 |
| C-H Stretch (Aliphatic) | ~2960, ~2870 | - | - |
| C=O Stretch | ~1640 | ~1700 | ~1660 |
| N-H Bend | ~1540 | - | ~1620 |
| C-N Stretch | ~1290 | - | ~1400 |
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy Data (Chemical Shifts in ppm)
| Proton Environment | This compound (δ, multiplicity, J in Hz) | Benzoic Acid (δ, multiplicity) | Benzamide (δ, multiplicity) |
| Aromatic Protons | ~7.75 (m, 2H), ~7.45 (m, 3H) | ~8.1 (d, 2H), ~7.6 (t, 1H), ~7.5 (t, 2H) | ~7.8 (m, 2H), ~7.5 (m, 3H) |
| -NH Proton | ~6.5 (br s, 1H) | - | ~7.9 (br s, 1H), ~7.5 (br s, 1H) |
| -COOH Proton | - | ~12.0 (br s, 1H) | - |
| -CH₂- (adjacent to NH) | ~3.4 (q, 2H, J ≈ 7 Hz) | - | - |
| -CH₂- (middle) | ~1.6 (sextet, 2H, J ≈ 7 Hz) | - | - |
| -CH₃ | ~0.9 (t, 3H, J ≈ 7 Hz) | - | - |
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy Data (Chemical Shifts in ppm)
| Carbon Environment | This compound (δ) | Benzoic Acid (δ) | Benzamide (δ) |
| C=O | ~168 | ~172 | ~169 |
| Aromatic C (quaternary) | ~135 | ~130 | ~134 |
| Aromatic C-H | ~131, ~128, ~127 | ~133, ~130, ~128 | ~132, ~128, ~127 |
| -CH₂- (adjacent to NH) | ~42 | - | - |
| -CH₂- (middle) | ~23 | - | - |
| -CH₃ | ~11 | - | - |
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below.
Infrared (IR) Spectroscopy
Method: Attenuated Total Reflectance (ATR) or KBr Pellet Method
-
Sample Preparation (KBr Pellet Method):
-
Thoroughly grind 1-2 mg of the dried solid sample with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar.
-
Transfer the finely ground powder to a pellet press die.
-
Apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.
-
-
Instrument Setup:
-
Record a background spectrum of the empty sample compartment or a pure KBr pellet.
-
-
Data Acquisition:
-
Place the sample pellet or apply the solid/liquid sample directly onto the ATR crystal.
-
Acquire the IR spectrum over the range of 4000-400 cm⁻¹.
-
Process the spectrum by performing a background subtraction.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C)
-
Sample Preparation:
-
Dissolve 5-10 mg of the sample for ¹H NMR or 20-50 mg for ¹³C NMR in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.
-
Ensure the sample is fully dissolved. If necessary, filter the solution to remove any particulate matter.
-
-
Instrument Setup:
-
Insert the NMR tube into the spectrometer's probe.
-
Lock the spectrometer onto the deuterium (B1214612) signal of the solvent.
-
Shim the magnetic field to achieve homogeneity.
-
-
Data Acquisition (¹H NMR):
-
Acquire the spectrum using a standard pulse sequence.
-
Set the appropriate spectral width and number of scans to achieve a good signal-to-noise ratio.
-
-
Data Acquisition (¹³C NMR):
-
Acquire the spectrum using a proton-decoupled pulse sequence.
-
A larger number of scans is typically required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase the spectrum and perform baseline correction.
-
Reference the chemical shifts to an internal standard (e.g., tetramethylsilane, TMS, at 0.00 ppm) or the residual solvent peak.
-
Visualization of the Validation Workflow
The logical process for validating the structure of synthesized this compound using spectroscopy is outlined in the following diagram.
Caption: Workflow for Spectroscopic Validation of this compound.
A Comparative Guide to the Structure-Activity Relationship of N-Substituted Benzamides as HDAC Inhibitors and Dopamine D2 Receptor Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the structure-activity relationships (SAR) of two distinct and therapeutically significant classes of N-substituted benzamides: Histone Deacetylase (HDAC) inhibitors used in oncology and Dopamine D2 receptor antagonists applied in the treatment of neuropsychiatric disorders. This document synthesizes experimental data to highlight key structural modifications that influence biological activity, supported by detailed experimental protocols and visual workflows.
N-Substituted Benzamides as Histone Deacetylase (HDAC) Inhibitors
N-substituted benzamides represent a prominent class of HDAC inhibitors, which are crucial in epigenetic regulation and cancer therapy.[1] By inhibiting HDACs, these compounds induce hyperacetylation of histones, leading to a more relaxed chromatin structure and altered gene expression, which can result in cell cycle arrest and apoptosis in cancer cells.[2] A common structural feature of these inhibitors is an ortho-amino group on the benzamide (B126) ring, which is critical for chelating the zinc ion in the active site of HDAC enzymes.[3]
Structure-Activity Relationship (SAR) Insights
The SAR of benzamide-based HDAC inhibitors reveals several key features:
-
Zinc-Binding Group: The ortho-amino group on the benzamide is a crucial zinc-binding motif. Modifications to this group generally lead to a significant loss of activity.[3]
-
Linker Region: The nature and length of the linker connecting the benzamide core to a surface-recognition "cap" group influence potency and isoform selectivity.
-
Cap Group: Bulky, often aromatic or heteroaromatic, cap groups interact with the surface of the enzyme, contributing to binding affinity and selectivity. For instance, substitutions on a terminal phenyl ring can significantly impact antiproliferative activity.[3]
-
Substitution on the Benzamide Ring: Substituents on the benzamide ring, other than the ortho-amino group, can modulate activity. For example, a chlorine atom or a nitro group can decrease antiproliferative activity.[1]
Comparative Biological Activity
The following table summarizes the in vitro anti-proliferative and HDAC inhibitory activities of a series of N-substituted benzamide derivatives.
| Compound | Modification | HDAC1 IC50 (µM) | HDAC2 IC50 (µM) | HDAC3 IC50 (µM) | HCT116 Cytotoxicity IC50 (µM) | Reference |
| Entinostat (MS-275) | Reference Compound | 0.93 | 0.95 | 1.8 | - | [3] |
| Compound 7j | Amine group on the terminal benzene (B151609) ring | 0.65 | 0.78 | 1.70 | - | [3] |
| Compound 6 | N-(4-aminobiphenyl-3-yl)benzamide | - | - | - | 1.5 | [4] |
| Compound 13 | 2-methylamino benzamide | >15000 | >15000 | 41 | - | [5] |
| Compound 16 | 2-methylthiobenzamide | >10000 | >10000 | 30 | - | [5] |
Experimental Protocols
In Vitro Fluorometric HDAC Enzyme Inhibition Assay [2]
This assay quantifies the ability of a compound to inhibit the enzymatic activity of a specific HDAC isoform.
-
Materials: Recombinant human HDAC enzyme, HDAC Assay Buffer (50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2), fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC), Developer (e.g., Trypsin), and a stop solution (e.g., Trichostatin A).
-
Procedure:
-
Prepare serial dilutions of the test compound in HDAC Assay Buffer.
-
In a 96-well black microplate, add the assay buffer, test compound, and diluted HDAC enzyme.
-
Incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding the fluorogenic HDAC substrate to all wells.
-
Incubate at 37°C for 30 minutes.
-
Add the Developer solution to stop the reaction and initiate the development of the fluorescent signal.
-
Incubate at room temperature for 15 minutes, protected from light.
-
Measure the fluorescence on a microplate reader (excitation: 355-360 nm, emission: 460 nm).
-
Calculate the percentage of inhibition relative to a DMSO control and determine the IC50 value.
-
MTT Assay for Anti-proliferative Activity [6]
This colorimetric assay assesses the effect of a compound on the metabolic activity of cancer cells, which is an indicator of cell viability.
-
Materials: Cancer cell lines (e.g., HCT116), complete growth medium, test compound stock solution, MTT solution (5 mg/mL in PBS), and DMSO.
-
Procedure:
-
Seed cells in a 96-well plate and incubate for 24 hours.
-
Treat the cells with serial dilutions of the test compound and incubate for 48-72 hours.
-
Add MTT solution to each well and incubate for 4 hours.
-
Remove the medium and add DMSO to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability relative to a vehicle control and determine the IC50 value.
-
Signaling Pathway and Workflow
References
- 1. Epigenase HDAC Activity/Inhibition Direct Assay Kit (Colorimetric) | EpigenTek [epigentek.com]
- 2. benchchem.com [benchchem.com]
- 3. Key structural requirements of benzamide derivatives for histone deacetylase inhibition: design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Exploration of the HDAC2 foot pocket: Synthesis and SAR of substituted N-(2-aminophenyl)benzamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of Highly Selective and Potent HDAC3 Inhibitors Based on a 2-Substituted Benzamide Zinc Binding Group - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
A Comparative Analysis of the Biological Activity of N-Propylbenzamide and Its Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the biological activity of N-Propylbenzamide and its structurally related analogs. The focus is on anticonvulsant and histone deacetylase (HDAC) inhibitory activities, two areas where benzamide (B126) derivatives have shown significant potential. This document summarizes available quantitative data, details relevant experimental methodologies, and visualizes key concepts to facilitate a deeper understanding of the structure-activity relationships within this class of compounds.
Introduction
This compound is a simple N-alkyl-substituted benzamide. The benzamide scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of biologically active compounds. Modifications to the N-substituent can significantly impact the pharmacological profile of these molecules. This guide examines how alterations in the N-alkyl chain length and the introduction of other substituents influence the anticonvulsant and HDAC inhibitory properties of benzamide derivatives.
Comparative Biological Activity
The biological activities of this compound and its analogs are compared based on their performance in standardized in vivo and in vitro assays.
Anticonvulsant Activity:
The primary assay for evaluating the anticonvulsant activity of these compounds is the Maximal Electroshock (MES) seizure test in mice. This test is a good indicator of a compound's ability to prevent the spread of seizures and is predictive of efficacy against generalized tonic-clonic seizures in humans. The median effective dose (ED50), which is the dose required to protect 50% of the animals from the induced seizure, is the key metric for comparison.
Histone Deacetylase (HDAC) Inhibition:
Benzamide derivatives have emerged as a significant class of HDAC inhibitors, with some compounds showing promise in cancer therapy.[1] These inhibitors typically require a specific structural motif to chelate the zinc ion in the active site of the enzyme. Simple N-alkylbenzamides, such as this compound, generally lack the necessary zinc-binding group and are therefore not expected to be potent HDAC inhibitors. Their activity is likely to be negligible or in the high micromolar to millimolar range.
Data Summary Table:
| Compound | Structure | Anticonvulsant Activity (MES, mice, i.p.) ED50 (mg/kg) | HDAC1 Inhibition IC50 (µM) |
| N-Ethylbenzamide | C9H11NO | >100 (estimated) | >100 (expected) |
| This compound | C10H13NO | >100 (estimated) | >100 (expected) |
| N-Butylbenzamide | C11H15NO | >100 (estimated) | >100 (expected) |
| N-Benzylbenzamide | C14H13NO | ~80-100 | >100 (expected) |
| Entinostat (MS-275) | C21H20N4O3 | Not reported as primary activity | 0.51 |
Note: Data for N-Ethylbenzamide, this compound, and N-Butylbenzamide are estimations based on the general observation that simple N-alkylbenzamides are not potent anticonvulsants. The primary anticonvulsant activity in more complex benzamides often arises from other structural features.
Experimental Protocols
1. Maximal Electroshock (MES) Seizure Test
This protocol outlines the standardized procedure for assessing the anticonvulsant efficacy of a compound in a mouse model.
Objective: To determine the median effective dose (ED50) of a test compound required to protect against maximal electroshock-induced tonic hindlimb extension seizures.
Materials:
-
Male ICR mice (18-25 g)
-
Electroconvulsive shock apparatus with corneal electrodes
-
Test compound (e.g., this compound)
-
Vehicle (e.g., 0.5% methylcellulose (B11928114) in water)
-
Topical anesthetic (e.g., 0.5% tetracaine)
-
Saline solution (0.9%)
Procedure:
-
Animal Preparation: Animals are fasted overnight prior to the experiment. On the day of the experiment, animals are weighed and randomly assigned to treatment groups.
-
Compound Administration: The test compound is dissolved or suspended in the vehicle and administered intraperitoneally (i.p.) at various doses. A control group receives the vehicle alone.
-
Pre-treatment Time: A specific pre-treatment time (e.g., 30 or 60 minutes) is allowed to elapse to ensure systemic absorption of the compound.
-
Seizure Induction: A drop of topical anesthetic is applied to the corneas of each mouse, followed by a drop of saline to ensure good electrical contact. The corneal electrodes are then placed on the corneas.
-
An electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) is delivered.
-
Observation: The animals are observed for the presence or absence of a tonic hindlimb extension seizure. The abolition of the hindlimb tonic extensor component is considered protection.
-
Data Analysis: The number of animals protected in each dose group is recorded, and the ED50 value with 95% confidence intervals is calculated using a statistical method such as probit analysis.
2. In Vitro Histone Deacetylase (HDAC) Inhibition Assay
This protocol describes a common method for determining the in vitro potency of a compound as an HDAC inhibitor.
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against a specific HDAC isoform (e.g., HDAC1).
Materials:
-
Recombinant human HDAC1 enzyme
-
Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)
-
HDAC assay buffer
-
Test compound (e.g., this compound)
-
Positive control inhibitor (e.g., Trichostatin A or Entinostat)
-
Developer solution (e.g., trypsin in assay buffer)
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compound and the positive control in HDAC assay buffer.
-
Enzyme and Inhibitor Incubation: In the wells of the microplate, add the HDAC1 enzyme and the diluted test compound or control. Incubate at 37°C for a short period (e.g., 15 minutes) to allow for inhibitor binding.
-
Reaction Initiation: Add the fluorogenic HDAC substrate to each well to start the enzymatic reaction. Incubate at 37°C for a defined period (e.g., 60 minutes).
-
Reaction Termination and Signal Development: Stop the reaction by adding the developer solution. The developer cleaves the deacetylated substrate, releasing a fluorescent molecule. Incubate for an additional period (e.g., 15-30 minutes) to allow for signal development.
-
Fluorescence Measurement: Measure the fluorescence intensity using a plate reader at the appropriate excitation and emission wavelengths.
-
Data Analysis: The fluorescence signal is proportional to the HDAC activity. Calculate the percentage of inhibition for each concentration of the test compound relative to the control wells. The IC50 value is determined by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Visualizations
Caption: A general experimental workflow for the biological evaluation of this compound and its analogs.
Caption: A simplified signaling pathway illustrating the mechanism of action for a typical benzamide histone deacetylase inhibitor.
Conclusion
This comparative guide indicates that while this compound and its simple N-alkyl analogs are not potent anticonvulsants or HDAC inhibitors, the benzamide scaffold serves as a valuable starting point for the development of more active compounds. The structure-activity relationships suggest that modifications at the N-position, particularly the introduction of aromatic or other functional groups, are crucial for achieving significant biological activity. The provided experimental protocols offer a standardized framework for the further evaluation of novel benzamide derivatives.
References
Navigating Specificity: A Comparative Guide to the Cross-Reactivity of Novel Benzamide Compounds
For Researchers, Scientists, and Drug Development Professionals: An objective comparison of the performance and off-target profiles of emerging benzamide-based therapeutics, supported by experimental data and detailed protocols.
The benzamide (B126) scaffold is a cornerstone in modern medicinal chemistry, giving rise to a diverse array of therapeutic agents targeting a wide range of proteins. From histone deacetylases (HDACs) in oncology to tubulin in microtubule dynamics and sigma-1 receptors in neurodegenerative diseases, novel benzamide compounds are at the forefront of drug discovery. However, ensuring the specificity of these compounds is paramount to their safety and efficacy. Off-target interactions can lead to unforeseen side effects and diminish therapeutic windows. This guide provides a comparative analysis of the cross-reactivity profiles of three distinct classes of novel benzamide compounds, offering insights into their selectivity and potential off-target liabilities.
Comparative Cross-Reactivity Analysis
To provide a clear comparison, the following table summarizes the cross-reactivity profiles of representative novel benzamide compounds from three classes: HDAC inhibitors (e.g., Entinostat), tubulin polymerization inhibitors (e.g., N-benzylbenzamide derivatives), and sigma-1 receptor agonists. The data is presented as the percentage of inhibition at a concentration of 1 µM against a panel of common off-target kinases and receptors. This allows for a standardized comparison of their selectivity.
| Target Class | Primary Target(s) | Off-Target Panel | % Inhibition at 1 µM |
| HDAC Inhibitor | HDAC1, HDAC2, HDAC3 | Kinases: | |
| (e.g., Entinostat) | FLT3 | 68% | |
| PLK1 | 45% | ||
| Aurora A | <10% | ||
| VEGFR2 | <5% | ||
| GPCRs: | |||
| Adrenergic α1 | <10% | ||
| Histamine H1 | <5% | ||
| Tubulin Polymerization Inhibitor | β-tubulin | Kinases: | |
| (e.g., N-benzylbenzamide) | FLT3 | <15% | |
| PLK1 | <10% | ||
| Aurora A | 25% | ||
| VEGFR2 | <5% | ||
| GPCRs: | |||
| Adrenergic α1 | <5% | ||
| Histamine H1 | <5% | ||
| Sigma-1 Receptor Agonist | Sigma-1 Receptor | Kinases: | |
| (Novel Benzamide Series) | FLT3 | <5% | |
| PLK1 | <5% | ||
| Aurora A | <5% | ||
| VEGFR2 | <5% | ||
| GPCRs: | |||
| Adrenergic α1 | 85% (Antagonist) | ||
| Histamine H1 | 75% (Antagonist) | ||
| 5-HT7 | 55% (Agonist) |
Note: The data in this table is illustrative and compiled from various sources to provide a comparative overview. The specific cross-reactivity profile of any given compound can vary.
On-Target and Off-Target Signaling Pathways
Understanding the signaling pathways affected by both on-target and off-target engagement is crucial for predicting the biological consequences of a drug. The following diagrams illustrate the primary signaling pathway for each benzamide class and potential intersecting pathways due to off-target interactions.
Figure 1: Signaling pathway of a benzamide HDAC inhibitor and a potential off-target pathway.
A Comparative Guide to the Quantitative Analysis of N-Propylbenzamide: qNMR vs. Chromatographic Methods
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for the quantitative analysis of N-Propylbenzamide. The information presented is based on established analytical principles and available data for structurally related compounds, offering a framework for selecting the most appropriate method for specific research needs.
Quantitative Data Comparison
The selection of an analytical method is often a trade-off between various performance parameters. The following table summarizes the key quantitative metrics for qNMR, HPLC-UV, and GC-MS, based on data for similar amide and sulfonamide compounds, providing a reliable estimate of expected performance for this compound.[1]
| Parameter | qNMR | HPLC-UV | GC-MS |
| Linearity (R²) | >0.999 | >0.999 | >0.995 |
| Accuracy (Recovery %) | High (often no analyte-specific standard needed for relative quantification) | 80.7 - 115.9% | 54 - 135.5% |
| Precision (RSD %) | < 1% | < 8.8% | < 7.65% |
| Limit of Detection (LOD) | Concentration dependent | 0.06 - 15 µg/kg | 0.15 - 1.00 ng/mL |
| Limit of Quantification (LOQ) | Concentration dependent | 0.20 - 50 µg/kg | 15 ppb |
| Sample Throughput | Low to Medium | High | Medium |
| Derivatization Required | No | No | Often |
| Selectivity | Excellent | Good | Excellent |
Experimental Protocols
Quantitative Analysis of this compound by ¹H-qNMR
Quantitative NMR is a primary analytical method that allows for the quantification of a substance without the need for an identical reference standard of the analyte.[1][2] The accuracy of qNMR relies heavily on the use of a certified internal standard.[3]
Instrumentation:
-
High-resolution NMR spectrometer (e.g., 400 MHz or higher)
-
5 mm NMR tubes
-
Analytical balance (accurate to 0.01 mg)
Reagents:
-
This compound (Analyte)
-
Deuterated solvent (e.g., Chloroform-d, DMSO-d₆)
-
Internal Standard (IS) of known purity (e.g., maleic acid, dimethyl sulfone). The IS should have a simple spectrum with signals that do not overlap with the analyte signals.[1]
Procedure:
-
Sample Preparation:
-
Accurately weigh approximately 5-20 mg of this compound into a clean vial.
-
Accurately weigh a known amount of the internal standard into the same vial. The molar ratio of IS to analyte should be optimized for clear signal integration.
-
Dissolve the mixture in a precise volume (e.g., 0.6 mL) of the chosen deuterated solvent.
-
Vortex the vial until the sample is completely dissolved.
-
Transfer the solution to a 5 mm NMR tube.
-
-
NMR Data Acquisition:
-
Tune and match the NMR probe for the sample.
-
Determine the 90° pulse width.
-
Acquire the ¹H NMR spectrum using quantitative parameters, which typically include:
-
A long relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the signals of interest (a D1 of 60 seconds is often sufficient to ensure full relaxation).[4]
-
A sufficient number of scans to achieve a high signal-to-noise ratio (S/N > 250:1 for <1% integration error).[5]
-
¹³C decoupling may be used to simplify the spectrum.[4]
-
-
-
Data Processing:
-
Apply zero-filling to increase digital resolution.[6]
-
Apply a small line broadening (e.g., 0.1-0.3 Hz) to improve the S/N without significantly distorting the peak shape.[5][6]
-
Manually phase the spectrum to ensure all peaks are in pure absorption mode.
-
Apply a baseline correction to ensure accurate integration.
-
-
Quantification:
-
Integrate a well-resolved, non-overlapping signal of this compound (e.g., the aromatic protons or the N-CH₂ protons).
-
Integrate a signal from the internal standard.
-
Calculate the purity or concentration of this compound using the following equation[7]:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS
Where:
-
I = Integral area
-
N = Number of protons for the integrated signal
-
MW = Molecular Weight (this compound: 163.22 g/mol [8])
-
m = mass
-
P = Purity of the internal standard
-
-
Workflow for qNMR Analysis of this compound
Caption: Experimental workflow for the quantitative analysis of this compound using qNMR.
Alternative Methods: HPLC and GC-MS
High-Performance Liquid Chromatography (HPLC): HPLC is a widely used technique for the separation and quantification of compounds in a mixture. For this compound, a reversed-phase HPLC method with UV detection would be a suitable approach. The method involves injecting the sample onto a column (e.g., C18) and eluting with a mobile phase (e.g., a mixture of acetonitrile (B52724) and water). Quantification is achieved by comparing the peak area of the analyte to a calibration curve generated from standards of known concentration.
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. For this compound, which is sufficiently volatile, GC-MS can provide high selectivity and sensitivity. The sample is injected into the GC, where it is vaporized and separated on a column. The separated components then enter the mass spectrometer for detection and quantification. Derivatization may sometimes be employed to improve the chromatographic properties of the analyte.
Comparison of Analytical Techniques
Caption: Comparison of qNMR, HPLC, and GC-MS for this compound quantification.
Conclusion
The choice of analytical technique for the quantitative analysis of this compound depends on the specific requirements of the study.
-
qNMR is an excellent choice for purity assessment and when a certified reference material of the analyte is not available.[4] Its high precision and accuracy make it a powerful tool for reference material characterization and in situations where traceability to SI units is important.[2]
-
HPLC-UV is well-suited for high-throughput screening and routine quality control where a validated method with a reference standard is available.
-
GC-MS offers the highest selectivity and sensitivity, making it ideal for trace analysis or when structural confirmation of the analyte is required.
For researchers and professionals in drug development, a combination of these techniques can be a powerful strategy. qNMR can be used to certify the purity of a primary standard, which can then be used to create calibration curves for higher-throughput methods like HPLC or GC-MS. This integrated approach ensures both accuracy and efficiency in the quantitative analysis of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. jeolusa.s3.amazonaws.com [jeolusa.s3.amazonaws.com]
- 3. benchchem.com [benchchem.com]
- 4. rssl.com [rssl.com]
- 5. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 6. emerypharma.com [emerypharma.com]
- 7. pubsapp.acs.org [pubsapp.acs.org]
- 8. This compound | C10H13NO | CID 25354 - PubChem [pubchem.ncbi.nlm.nih.gov]
Benchmarking N-Propylbenzamide's Performance as a Synthetic Intermediate: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of synthetic chemistry and drug discovery, the selection of appropriate intermediates is paramount to the efficiency and success of a synthetic route. N-Propylbenzamide, a member of the benzamide (B126) class of compounds, often serves as a crucial building block. This guide provides an objective comparison of this compound's performance as a synthetic intermediate against common alternatives, supported by available experimental data.
Performance as a Synthetic Intermediate: A Comparative Analysis
The efficacy of a synthetic intermediate is primarily evaluated based on reaction yield, purity of the product, and the efficiency of the synthetic process (reaction time and conditions). While direct comparative studies under identical conditions are limited in published literature, this section compiles and contrasts available data for this compound and its structural analogs, N-Ethylbenzamide and N,N-Diethylbenzamide.
Table 1: Comparison of Synthetic Performance of N-Alkylbenzamides
| Intermediate | Synthesis Method | Reagents | Reaction Time | Yield (%) | Purity (%) | Reference |
| This compound Derivative | One-pot, three-component tandem reaction under ultrasonic cavitation | Saccharin (B28170), Allyl bromide, K₂CO₃, Propylamine (B44156) | 4 minutes (sonication) | 94 | Not specified, purified by recrystallization | [1] |
| N,N-Diethylbenzamide | Reaction of benzoyl chloride with tributylamine | Benzoyl chloride, Tributylamine | 20 minutes | 98 | >99.5 | |
| N-Benzylbenzamide | Copper-MOF catalyzed oxidative amidation | Benzaldehyde (B42025), Benzylamine, NCS, TBHP | 2 hours | 75 | Not specified, purified by column chromatography | [2] |
| General Amide Synthesis | Boric acid catalyzed amidation of benzoic acid | Benzoic acid, Benzylamine, Boric acid | 20 hours | 89 | Not specified | [3] |
| General Amide Synthesis | Solvent-free using methoxysilane (B1618054) coupling agent | Benzoic acid, Benzylamine, Dodecamethoxy-neopentasilane | 7 hours | 99 | Not specified | [4] |
Note: The data presented is compiled from various sources with differing reaction conditions and scales, which may affect the comparability of the results.
From the available data, derivatives of this compound can be synthesized in excellent yields (94%) under mild, ultrasound-assisted conditions in a very short reaction time.[1] This suggests that the N-propyl moiety does not hinder the accessibility of the amide bond formation. Comparatively, the synthesis of N,N-diethylbenzamide from benzoyl chloride also demonstrates a very high yield (98%) and purity (>99.5%). The use of modern catalytic methods, such as copper-MOFs or boric acid, also provides high yields for benzamide synthesis in general.[2][3]
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of synthetic procedures. Below are representative protocols for the synthesis of benzamide derivatives.
Protocol 1: Synthesis of 2-(N-allylsulfamoyl)-N-propylbenzamide via a One-Pot Tandem Reaction
Materials:
-
Saccharin
-
Allyl bromide
-
Potassium carbonate (K₂CO₃)
-
Propylamine
-
Water (H₂O)
-
Dichloromethane (CH₂Cl₂)
-
Magnesium sulfate (B86663) (MgSO₄)
-
Ethanol (EtOH)
Procedure:
-
A mixture of saccharin (1 mmol), allyl bromide (1.1 mmol), and K₂CO₃ (1.2 mmol) in H₂O (8 mL) is sonicated at 25 °C for 4 minutes.
-
The completion of the reaction to form N-allyl saccharin is monitored by thin-layer chromatography (TLC).
-
A solution of propylamine (2 mmol) is then added to the reaction mixture.
-
The mixture is sonicated for an additional 2 minutes.
-
The crude mixture is filtered, and the filtrate is extracted with CH₂Cl₂ (3 x 10 mL).
-
The combined organic phase is washed with saturated brine solution (2 x 10 mL) and water (15 mL), dried over MgSO₄, and concentrated under vacuum.
-
The resulting residue is purified by recrystallization from EtOH to yield pure 2-(N-allylsulfamoyl)-N-propylbenzamide.[1]
Protocol 2: General Procedure for Oxidative Amidation using a Copper-MOF Catalyst
Materials:
-
Aldehyde (e.g., Benzaldehyde)
-
Amine (e.g., Benzylamine)
-
Cu₂(BDC)₂DABCO (Copper-MOF catalyst)
-
N-Chlorosuccinimide (NCS)
-
Aqueous tert-butyl hydroperoxide (TBHP)
Procedure:
-
Benzylamine and NCS are reacted together in acetonitrile at room temperature for 1 hour.
-
The catalyst (5 mol%), benzaldehyde (1.0 equiv.), and TBHP (1.0 equiv.) are added.
-
The reaction mixture is heated to 65 °C and stirred for 2 hours.
-
Reaction progress is monitored by TLC.
-
Upon completion, the catalyst is filtered off.
-
The filtrate is evaporated under reduced pressure.
-
The residue is purified by silica (B1680970) gel column chromatography to yield the desired amide.[2]
Role in Signaling Pathways
While specific studies detailing the activity of this compound in signaling pathways are not prevalent, the broader class of benzamide derivatives has been extensively studied, revealing their potential as modulators of key cellular pathways implicated in diseases such as cancer.
Hedgehog Signaling Pathway Inhibition
The Hedgehog (Hh) signaling pathway is crucial during embryonic development and its aberrant activation in adults is linked to the development of various cancers.[5][6] Several novel N-(2-pyrimidinylamino) benzamide derivatives have been designed and synthesized as potent inhibitors of the Hedgehog signaling pathway, with some exhibiting greater potency than the clinically approved drug, vismodegib.[7]
Histone Deacetylase (HDAC) Inhibition
Histone deacetylases (HDACs) are a class of enzymes that play a critical role in the epigenetic regulation of gene expression.[8] The inhibition of HDACs has emerged as a promising strategy in cancer therapy.[8] Numerous benzamide derivatives have been identified as potent HDAC inhibitors.[8][9][10] These compounds typically chelate the zinc ion in the active site of the enzyme, leading to its inhibition.[8]
Conclusion
This compound stands as a versatile and efficient synthetic intermediate. The available data on its derivatives suggest that high yields and purities can be achieved in its synthesis, comparable and in some cases potentially superior to other N-alkylbenzamides, especially when modern synthetic methodologies are employed. Furthermore, the benzamide scaffold, of which this compound is a fundamental member, is a validated pharmacophore for targeting critical signaling pathways in disease, highlighting its importance in drug discovery and development. Further direct comparative studies would be beneficial to definitively benchmark its performance against a wider range of alternatives under standardized conditions.
References
- 1. mdpi.com [mdpi.com]
- 2. One-pot synthesis of amides via the oxidative amidation of aldehydes and amines catalyzed by a copper-MOF - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Greener Synthesis of an Amide by Direct Reaction of an Acid and Amine under Catalytic Conditions [pubs.sciepub.com]
- 4. Solvent-free amide bond formation using a variety of methoxysilanes as coupling agent - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of 2-methoxybenzamide derivatives and evaluation of their hedgehog signaling pathway inhibition - RSC Advances (RSC Publishing) DOI:10.1039/D1RA00732G [pubs.rsc.org]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. The discovery of novel N-(2-pyrimidinylamino) benzamide derivatives as potent hedgehog signaling pathway inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Benzamide-Containing Histone Deacetylase Inhibitors With Anticancer Therapeutic Potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Synthesis and histone deacetylase inhibitory activity of new benzamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the In-Vitro Anti-proliferative Activity of N-Propylbenzamide and Related Benzamide Derivatives
For Researchers, Scientists, and Drug Development Professionals
The quest for novel anti-cancer agents has led to the exploration of various chemical scaffolds, with benzamide (B126) derivatives emerging as a particularly promising class of compounds. Their structural versatility allows for modifications that can target a range of biological pathways crucial for cancer cell growth and survival. This guide provides a comparative analysis of the in-vitro anti-proliferative activity of N-propylbenzamide and other related benzamide derivatives, supported by experimental data from recent studies.
Quantitative Analysis of Anti-proliferative Activity
The efficacy of novel compounds is often quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro. The following table summarizes the IC50 values of various benzamide derivatives against a panel of human cancer cell lines, offering a clear comparison of their potency.
| Compound | Cancer Cell Line | IC50 (µM) | Mechanism of Action/Target |
| VKNG-2 (a benzamide derivative) | S1-M1-80 (Colon) | Not specified | ABCG2 transporter inhibitor |
| Compound 2D (a benzamide analog) | A549 (Lung) | Most effective | HDAC inhibitor |
| Compound 2A, 2C, 2E (benzamide analogs) | A549 (Lung) | Dose-dependent | HDAC inhibitors |
| Compound 4f (imidazole-based N-phenylbenzamide) | A549 (Lung) | 7.5 | ABL1 kinase protein |
| HeLa (Cervical) | 9.3 | ABL1 kinase protein | |
| MCF-7 (Breast) | 8.9 | ABL1 kinase protein | |
| Compound 4e (imidazole-based N-phenylbenzamide) | A549 (Lung) | 8.9 | ABL1 kinase protein |
| HeLa (Cervical) | 11.1 | ABL1 kinase protein | |
| MCF-7 (Breast) | 9.2 | ABL1 kinase protein | |
| Compound 7 (4-methylbenzamide derivative) | K562 (Leukemia) | 2.27 | Protein kinase inhibitor |
| HL-60 (Leukemia) | 1.42 | Protein kinase inhibitor | |
| OKP-GS (Renal) | 4.56 | Protein kinase inhibitor | |
| Compound 10 (4-methylbenzamide derivative) | K562 (Leukemia) | 2.53 | Protein kinase inhibitor |
| HL-60 (Leukemia) | 1.52 | Protein kinase inhibitor | |
| Compound 20b (N-benzylbenzamide derivative) | Various | 0.012 - 0.027 | Tubulin polymerization inhibitor |
| T11 (m-(4-morpholinyl-1,3,5-triazin-2-yl)benzamide) | HCT-116 (Colon) | Potent | PI3K/Akt/mTOR pathway inhibitor |
Note: "Not specified" indicates that the study focused on the reversal of drug resistance rather than direct cytotoxicity. "Most effective" and "Dose-dependent" indicate the reported activity where specific IC50 values were not provided in the abstract.[1]
Experimental Protocols
A detailed understanding of the methodologies used to assess the anti-proliferative activity of these compounds is crucial for the interpretation and replication of results.
MTT Assay for Cell Viability
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Protocol:
-
Cell Seeding: Cancer cells (e.g., MCF-7, A549, K562) are seeded in 96-well plates at a density of 5 × 10^3 to 1 × 10^4 cells/well and incubated for 24 hours to allow for cell attachment.[2]
-
Compound Treatment: The cells are then treated with various concentrations of the synthesized benzamide derivatives and a control compound (e.g., MS-275) for a specified period, typically 48 or 72 hours.[2][3]
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours at 37°C.[2]
-
Formazan (B1609692) Solubilization: The medium containing MTT is removed, and 150 µL of dimethyl sulfoxide (B87167) (DMSO) is added to each well to dissolve the formazan crystals.[4]
-
Absorbance Measurement: The absorbance is measured at a wavelength of 490 nm or 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell growth inhibition is calculated, and the IC50 values are determined from the dose-response curves.
xCELLigence Real-Time Cell Analysis
This method provides continuous monitoring of cell proliferation, adherence, and morphology.
Protocol:
-
Background Measurement: 100 µL of RPMI-1640 medium is added to each well of an E-Plate 96, and the background impedance is measured.
-
Cell Seeding: A549 cells are seeded at a density of 5,000 cells/well.[1]
-
Compound Addition: After 24 hours, when the cells are in the logarithmic growth phase, they are treated with different concentrations of the benzamide analogs.[1]
-
Real-Time Monitoring: The cell index, representing cell proliferation, is monitored every 15 minutes for 72 hours using the xCELLigence System.[1]
-
Data Analysis: The time- and dose-dependent effects of the compounds on cell growth are analyzed.[1]
Signaling Pathways and Mechanisms of Action
Benzamide derivatives exert their anti-proliferative effects through various mechanisms, including the inhibition of key enzymes and signaling pathways involved in cancer progression. A notable target for some benzamide derivatives is the PI3K/Akt/mTOR pathway, which is a critical regulator of cell growth, proliferation, and survival.[5]
Caption: PI3K/Akt/mTOR signaling pathway and the inhibitory action of certain benzamide derivatives.
Another significant mechanism of action for many benzamide derivatives is the inhibition of histone deacetylases (HDACs).[6] HDACs play a crucial role in the epigenetic regulation of gene expression, and their inhibition can lead to the re-expression of tumor suppressor genes.[6] Some N-benzylbenzamide derivatives have also been identified as potent tubulin polymerization inhibitors, disrupting microtubule dynamics and leading to cell cycle arrest and apoptosis.[7] The diversity of these mechanisms underscores the therapeutic potential of the benzamide scaffold in oncology.
References
- 1. atlantis-press.com [atlantis-press.com]
- 2. Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Design, synthesis and antiproliferative activity evaluation of m-(4-morpholinyl-1,3,5-triazin-2-yl)benzamides in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Discovery of novel N-benzylbenzamide derivatives as tubulin polymerization inhibitors with potent antitumor activities - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparing the efficacy of different purification methods for N-Propylbenzamide
A comprehensive comparison of purification methods for N-Propylbenzamide is essential for researchers and professionals in drug development to ensure the quality and reliability of their work. The choice of purification technique directly impacts the purity, yield, and scalability of the final compound. This guide provides an objective comparison of common purification methods for this compound, supported by experimental protocols and illustrative data.
Comparison of Purification Methods
The primary methods for purifying solid organic compounds like this compound are recrystallization and silica (B1680970) gel column chromatography.[1] Distillation can also be considered if the compound is a liquid at room temperature or has a suitable boiling point. The selection of the most appropriate method depends on the nature and quantity of the impurities present, as well as the desired scale of the purification.[1]
Table 1: Comparison of this compound Purification Methods
| Parameter | Recrystallization | Column Chromatography | Simple Distillation |
| Principle | Difference in solubility of the compound and impurities in a solvent at different temperatures.[2] | Differential adsorption of compounds onto a stationary phase and their solubility in a mobile phase.[1] | Separation based on differences in boiling points. |
| Typical Purity | >99% | >99% | 95-99% |
| Expected Yield | 70-90% | 50-80% | 80-95% |
| Scale | Milligrams to Kilograms | Micrograms to Grams | Grams to Kilograms |
| Complexity | Low to Medium | High | Low |
| Best For | Removing small amounts of impurities with significantly different polarity.[1] | Separating complex mixtures of compounds with similar polarities.[1] | Purifying liquids with non-volatile impurities. |
Experimental Workflows and Logical Relationships
A general workflow for the purification of a synthesized compound like this compound involves an initial assessment of the crude product, selection of an appropriate purification method, execution of the purification, and finally, analysis of the purified product to confirm its purity.
Caption: General workflow for the purification of this compound.
Detailed Experimental Protocols
The following are detailed protocols for the purification of this compound using recrystallization, column chromatography, and simple distillation.
Recrystallization
Recrystallization is a technique used to purify a solid compound by dissolving it in a hot solvent and allowing it to crystallize as the solution cools, leaving impurities behind in the solvent.[1]
1. Solvent Selection:
-
The ideal solvent is one in which this compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.[1]
-
For N-substituted benzamides, common recrystallization solvents include ethanol, methanol, acetone, or mixtures with an anti-solvent like water or hexane (B92381).[1][3]
2. Dissolution:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of the selected solvent.
-
Gently heat the mixture on a hot plate with stirring until the compound completely dissolves.[1] Add more solvent in small portions if necessary.
3. Cooling and Crystallization:
-
Remove the flask from the heat and allow it to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.[4]
-
Subsequently, place the flask in an ice bath to maximize crystal formation.[1]
4. Isolation:
-
Collect the purified crystals by vacuum filtration using a Büchner funnel.[1]
5. Washing and Drying:
-
Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.[1]
-
Dry the crystals on the filter or in a desiccator to remove residual solvent.
Column Chromatography
Column chromatography is a versatile technique for separating compounds based on their differential adsorption to a stationary phase (commonly silica gel) and solubility in a mobile phase (eluent).[1]
1. Stationary Phase and Column Packing:
-
Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).
-
Pour the slurry into a glass column and allow it to pack uniformly, ensuring no air bubbles are trapped.[5]
2. Solvent System (Mobile Phase) Selection:
-
Use Thin Layer Chromatography (TLC) to determine an optimal solvent system that provides good separation of this compound from its impurities. A common starting point for N-substituted benzamides is a mixture of hexane and ethyl acetate.[5]
-
Aim for an Rf value of 0.2-0.4 for the product on the TLC plate for optimal separation on the column.[5]
3. Sample Loading:
-
Dissolve the crude this compound in a minimal amount of the mobile phase or a more volatile solvent.
-
Carefully load the sample onto the top of the silica gel column.[5] Alternatively, the crude product can be adsorbed onto a small amount of silica gel, the solvent evaporated, and the resulting powder added to the column.[6]
4. Elution and Fraction Collection:
-
Begin eluting the column with the mobile phase, collecting fractions in test tubes.[5]
-
The polarity of the eluent can be gradually increased (gradient elution) to improve separation.[6]
5. Analysis and Product Isolation:
-
Monitor the collected fractions by TLC to identify those containing the pure product.[5]
-
Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.[5]
Simple Distillation
Simple distillation can be used if this compound is a liquid or a low-melting solid and the impurities are non-volatile.
1. Apparatus Setup:
-
Assemble a simple distillation apparatus consisting of a distillation flask, a condenser, a receiving flask, and a thermometer.
2. Distillation Process:
-
Place the crude this compound in the distillation flask along with a few boiling chips.
-
Heat the flask gently.
-
Collect the fraction that distills over at a constant temperature, which corresponds to the boiling point of this compound.
3. Product Collection:
-
The collected distillate should be the purified this compound.
Purity Assessment
The purity of the final product should be confirmed using analytical techniques such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Nuclear Magnetic Resonance (NMR) spectroscopy.[1][7] These methods can provide quantitative data on the purity and identify any remaining impurities.[7][8]
References
Safety Operating Guide
Proper Disposal of N-Propylbenzamide: A Comprehensive Guide for Laboratory Professionals
An essential guide for the safe and compliant disposal of N-Propylbenzamide, providing immediate safety and logistical information for researchers, scientists, and drug development professionals.
The proper disposal of laboratory chemicals is a critical aspect of ensuring personnel safety and environmental protection. This guide outlines the recommended procedures for the disposal of this compound, a compound used in various research and development applications. Due to the limited availability of specific disposal data for this compound, a conservative approach, treating the substance as hazardous waste, is mandated.
Immediate Safety and Handling Precautions
Before beginning any disposal procedures, it is imperative that all personnel are equipped with the appropriate Personal Protective Equipment (PPE) to minimize exposure risks.
Recommended Personal Protective Equipment (PPE):
| PPE Component | Specification | Rationale |
| Gloves | Chemical-resistant (e.g., Nitrile) | Prevents skin contact. |
| Eye Protection | Safety glasses with side shields or goggles | Protects eyes from splashes. |
| Lab Coat | Standard laboratory coat | Protects skin and clothing from contamination. |
| Respiratory Protection | Use in a well-ventilated area or fume hood | Prevents inhalation of dust or vapors. |
Step-by-Step Disposal Protocol
The following protocol provides a systematic approach to the safe disposal of this compound. Adherence to these steps is crucial for maintaining a safe laboratory environment and ensuring regulatory compliance.
1. Waste Segregation and Collection:
-
Designate a specific, clearly labeled, and sealed container for the collection of this compound waste.
-
Do not mix this waste with other chemical waste streams unless explicitly approved by your institution's Environmental Health and Safety (EHS) department.[1]
2. Container Management:
-
Use a container that is chemically compatible with this compound. High-density polyethylene (B3416737) (HDPE) is generally a suitable choice.
-
Ensure the container is in good condition, free from leaks or damage, and has a secure, tight-fitting lid.[1][2]
-
Keep the container closed at all times, except when adding waste.
3. Labeling:
-
Clearly label the waste container with the words "Hazardous Waste" and the full chemical name: "this compound."[1]
-
Include the accumulation start date on the label.
4. Storage:
-
Store the waste container in a designated and secure satellite accumulation area (SAA) within the laboratory.
-
The storage area should be well-ventilated and away from incompatible materials.
5. Professional Disposal:
-
The ultimate disposal of this compound waste must be conducted by a licensed and certified chemical waste disposal company.[1][3]
-
Contact your institution's EHS department to schedule a pickup for the waste container.[4]
6. Decontamination of Empty Containers:
-
Empty containers that previously held this compound must be decontaminated before being discarded.
-
Triple-rinse the container with a suitable solvent (e.g., ethanol (B145695) or acetone).
-
Collect all rinsate as hazardous waste and add it to your this compound waste container.[1]
-
After triple-rinsing, the container can be disposed of as non-hazardous solid waste, in accordance with institutional policies.
7. Spill Management:
-
In the event of a spill, evacuate the immediate area if the spill is large or in a poorly ventilated space.
-
Wearing appropriate PPE, contain the spill using an inert absorbent material (e.g., vermiculite, sand, or spill pillows).
-
Collect all contaminated materials in a sealed container and label it as "Hazardous Waste: this compound Spill Debris."
-
Decontaminate the spill area and dispose of the waste through the institutional hazardous waste program.
Chemical and Physical Properties of this compound
A summary of the key quantitative data for this compound is presented below for easy reference.
| Property | Value |
| CAS Number | 10546-70-0 |
| Molecular Formula | C₁₀H₁₃NO |
| Molecular Weight | 163.22 g/mol |
| Melting Point | 84-85 °C |
| Boiling Point | 328.2 °C at 760 mmHg |
| Flash Point | 192.4 °C |
| Density | 1.002 g/cm³ |
Experimental Workflow and Logical Relationships
The following diagrams illustrate the logical flow of the disposal process for this compound, providing a clear visual guide for laboratory personnel.
By adhering to these procedures, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, fostering a culture of safety and compliance within their research environment. Always consult your institution's specific chemical hygiene and waste disposal plans for any additional requirements.
References
Personal protective equipment for handling N-Propylbenzamide
Essential Safety and Disposal Plan for N-Propylbenzamide
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling this compound in a laboratory setting. Adherence to these guidelines is critical for ensuring personnel safety and minimizing environmental impact.
Hazard Identification and Safety Data
This compound is a chemical compound that requires careful handling due to its potential health hazards. Aggregated GHS information indicates that it is harmful if swallowed and causes serious eye damage.[1][2] Furthermore, it is suspected of causing genetic defects.[3]
| Parameter | Value | Source |
| GHS Hazard Statements | H302: Harmful if swallowedH318: Causes serious eye damageH341: Suspected of causing genetic defects | [1][2][3] |
| GHS Pictograms | Corrosion, Health Hazard, Exclamation Mark | [1][2] |
| Occupational Exposure Limits (OEL) | No specific OEL has been established for this compound. It is recommended to handle it with standard laboratory precautions and in accordance with good industrial hygiene and safety practices. | [4][5] |
Operational Plan: Safe Handling Procedures
A systematic approach to handling this compound is crucial to prevent exposure and ensure a safe laboratory environment.
Engineering Controls
-
Ventilation: Always handle this compound in a well-ventilated area. For procedures that may generate dust or aerosols, a chemical fume hood is mandatory.[6]
-
Eyewash Stations and Safety Showers: Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[4]
Personal Protective Equipment (PPE)
The following PPE is the minimum requirement when handling this compound.
| PPE Category | Recommended Equipment | Standard |
| Eye/Face Protection | Chemical safety goggles or a face shield. | OSHA 29 CFR 1910.133 or EN166 |
| Skin Protection | - Gloves: Chemical-resistant gloves. Nitrile or butyl rubber gloves are recommended. Always inspect gloves for integrity before use and dispose of them after handling the compound.[7][8]- Lab Coat: A clean, buttoned lab coat must be worn. | N/A |
| Respiratory Protection | Not typically required for small quantities handled with adequate engineering controls. If dust formation is likely, a NIOSH-approved respirator with a particulate filter should be used.[9] | N/A |
Handling and Storage
-
Personal Hygiene: Avoid contact with skin, eyes, and clothing.[10] Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.
-
Storage: Store this compound in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and strong bases.[10]
Disposal Plan: Waste Management Protocol
Proper disposal of this compound and contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.
Waste Segregation and Collection
-
Solid Waste: Collect solid this compound waste, including contaminated items like weighing paper, gloves, and paper towels, in a dedicated, clearly labeled hazardous waste container.[1][3] The container should be made of a compatible material, such as high-density polyethylene (B3416737) (HDPE), and have a secure lid.
-
Liquid Waste: If this compound is in a solvent, collect it in a separate, compatible liquid hazardous waste container. Do not mix with other waste streams unless compatibility is confirmed.
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name, "this compound".
Storage of Waste
-
Store hazardous waste containers in a designated Satellite Accumulation Area (SAA) within the laboratory.
-
Keep waste containers closed at all times, except when adding waste.
Disposal Procedure
-
Consult Regulations: All chemical waste must be disposed of in accordance with local, state, and federal regulations.[3] Do not dispose of this compound down the drain or in regular trash.
-
Contact EHS: Arrange for the pickup and disposal of hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.
Emergency Procedures
Spills
-
Small Spills (Solid):
-
Evacuate non-essential personnel from the immediate area.
-
Wearing appropriate PPE, carefully sweep up the solid material, avoiding dust generation.
-
Place the spilled material and any contaminated cleaning supplies into a labeled hazardous waste container.
-
Clean the spill area with a damp cloth or paper towel and place it in the waste container.
-
Decontaminate the area with soap and water.
-
-
Large Spills:
-
Evacuate the area immediately.
-
Alert your supervisor and contact the institutional EHS for assistance.
-
Prevent entry into the affected area.
-
First Aid
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[11]
-
Skin Contact: Remove contaminated clothing and wash the affected skin with soap and water. If irritation persists, seek medical attention.[11]
-
Inhalation: Move the person to fresh air. If they are not breathing, give artificial respiration. Seek medical attention.[11]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[11]
Workflow for Handling this compound
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. Chemical Spill Clean-Up - Environmental Health & Safety - University of Delaware [www1.udel.edu]
- 2. ehs.utk.edu [ehs.utk.edu]
- 3. acs.org [acs.org]
- 4. nj.gov [nj.gov]
- 5. sds.metasci.ca [sds.metasci.ca]
- 6. datasheets.scbt.com [datasheets.scbt.com]
- 7. westlab.com [westlab.com]
- 8. skcinc.com [skcinc.com]
- 9. tagis.dep.wv.gov [tagis.dep.wv.gov]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. New Technology For The Recycling Of Aromatic Amine Waste Products And Salts Of Heavy Metals Into A Multi-purpose Non-toxic Product [witpress.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
